Product packaging for 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one(Cat. No.:CAS No. 22246-04-4)

7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1367541
CAS No.: 22246-04-4
M. Wt: 177.2 g/mol
InChI Key: QBEYUVIGABSXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B1367541 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 22246-04-4

Properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-3-2-7-4-5-11-10(12)9(7)6-8/h2-3,6H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEYUVIGABSXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542855
Record name 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-04-4
Record name 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic data of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound this compound (CAS No. 22246-04-4). As a significant heterocyclic scaffold and pharmaceutical intermediate, unambiguous structural confirmation is critical for researchers and drug development professionals.[1] This document synthesizes predictive data based on established spectroscopic principles and comparative data from analogous structures to provide a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of the title compound. Methodologies for data acquisition are detailed to ensure reproducibility and adherence to rigorous scientific standards.

Introduction and Molecular Structure

This compound is a lactam derivative of the isoquinoline family. Its structure features a bicyclic system comprising a benzene ring fused to a dihydropyridinone ring, with a methoxy substituent on the aromatic portion. This compound serves as a valuable building block in medicinal chemistry.

Compound Identification:

  • Chemical Name: this compound

  • CAS Number: 22246-04-4[1][2][3]

  • Molecular Formula: C₁₀H₁₁NO₂[2]

  • Molecular Weight: 177.20 g/mol [2][3]

The structural analysis that follows is based on the atom numbering scheme presented in Figure 1.

Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignment.

Spectroscopic Analysis Workflow

The definitive characterization of this compound relies on a synergistic approach employing multiple spectroscopic techniques. The workflow diagram below (Figure 2) illustrates the logical progression from sample preparation to final structural elucidation.

Figure 2: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information on the number of distinct protons and their neighboring environments. The predicted chemical shifts and multiplicities are detailed in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Atom # Chemical Shift (δ, ppm) Multiplicity Integration Assignment & Rationale
H8 ~ 7.9 - 8.1 d 1H Aromatic H, ortho to C=O group; strongly deshielded.
H5 ~ 7.0 - 7.2 d 1H Aromatic H, ortho to C4a.
H6 ~ 6.8 - 6.9 dd 1H Aromatic H, ortho to methoxy group and meta to C=O.
NH ~ 6.5 - 7.5 br s 1H Amide proton; chemical shift is concentration and solvent dependent.
-OCH ~ 3.8 - 3.9 s 3H Methoxy group protons; singlet due to no adjacent protons.
H3 ~ 3.4 - 3.6 t 2H Methylene protons adjacent to nitrogen (N-CH₂).

| H4 | ~ 2.9 - 3.1 | t | 2H | Methylene protons adjacent to the aromatic ring (Ar-CH₂). |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Atom # Chemical Shift (δ, ppm) Assignment & Rationale
C1 ~ 165 - 168 Amide Carbonyl (C=O); most deshielded carbon.
C7 ~ 160 - 163 Aromatic C attached to -OCH₃ group.
C8a ~ 135 - 138 Aromatic C, quaternary, fused to the amide ring.
C4a ~ 128 - 131 Aromatic C, quaternary, fused to the aliphatic ring.
C5 ~ 126 - 128 Aromatic CH.
C8 ~ 115 - 118 Aromatic CH.
C6 ~ 112 - 114 Aromatic CH.
-OC H₃ ~ 55 - 56 Methoxy Carbon.
C3 ~ 40 - 42 Aliphatic Methylene (N-CH₂).

| C4 | ~ 28 - 30 | Aliphatic Methylene (Ar-CH₂). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FTIR
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the sample compartment of an FTIR spectrometer. Collect a background spectrum of the empty instrument or pure KBr, followed by the sample spectrum.

  • Data Analysis: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

IR Spectral Data

The expected characteristic absorption bands are based on data from the closely related 6-methoxy isomer and established frequency ranges.[4]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~ 3200 Medium, Broad N-H Stretch Secondary Amide (Lactam)
~ 3050 - 3080 Medium C-H Stretch Aromatic
~ 2850 - 2960 Medium C-H Stretch Aliphatic (CH₂, CH₃)
~ 1660 - 1680 Strong, Sharp C=O Stretch (Amide I) Lactam Carbonyl
~ 1600, 1480 Medium C=C Stretch Aromatic Ring

| ~ 1250 | Strong | C-O Stretch | Aryl-Alkyl Ether |

The most prominent and diagnostic peak in the IR spectrum is the strong C=O stretch of the lactam ring, expected around 1670 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the most abundant ions. The base peak corresponding to the protonated molecule confirms the molecular weight.

MS Data and Fragmentation
  • Molecular Formula: C₁₀H₁₁NO₂

  • Exact Mass: 177.079 Da

  • Expected Ionization: In ESI positive mode, the primary ion observed will be the protonated molecule.

    • [M+H]⁺: m/z = 178.086

The high-resolution mass spectrum should show a peak at m/z 178.086, which corresponds to the formula [C₁₀H₁₂NO₂]⁺. Potential fragmentation pathways could involve the loss of carbon monoxide (CO, 28 Da) from the lactam ring or cleavage of the methoxy group.

Summary and Conclusion

This guide provides a detailed spectroscopic profile of this compound. The combination of NMR, IR, and MS data creates a unique fingerprint for this compound, enabling its unambiguous identification and quality assessment. The predicted NMR data outlines the specific proton and carbon environments, the IR data confirms the presence of critical lactam and ether functional groups, and the mass spectrometry data verifies the elemental composition and molecular weight. This comprehensive dataset serves as an essential reference for chemists and pharmaceutical scientists working with this important heterocyclic scaffold.

References

A Technical Guide to the Physicochemical Characterization of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] this compound (CAS No. 22246-04-4) is a key derivative within this class, serving as a valuable intermediate in the synthesis of more complex pharmaceutical agents.[3] Its structural features make it a compound of interest for the development of novel therapeutics.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to generate reliable and reproducible data.

Part 1: Melting Point Determination

The melting point of a solid crystalline substance is a fundamental physical property that provides a primary indication of its identity and purity.[5][6] For a pure compound, the melting point is typically a sharp, well-defined range of 0.5-1.0°C.[3] Impurities tend to depress and broaden this range.[3][7] While the exact melting point of this compound is not consistently reported, its isomer, 6-Methoxy-3,4-dihydro-2H-isoquinolin-1-one (CAS 22246-12-4), has a reported melting point of 136-138°C, suggesting a similar range for the 7-methoxy isomer.[7]

Theoretical Justification of the Experimental Protocol

The chosen methodology, capillary melting point determination, is a standard and reliable technique in organic chemistry.[3][7][8] The principle involves heating a small, finely powdered sample in a capillary tube within a calibrated apparatus. The process must be gradual to ensure thermal equilibrium between the sample, the thermometer, and the heating block. A rapid heating rate can lead to an erroneously high and broad melting range due to a lag in heat transfer.[3][5] Therefore, a two-stage approach is recommended: a rapid initial determination to find an approximate range, followed by a slow, careful measurement.[3][5]

Experimental Protocol for Melting Point Determination

Materials:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)

  • Melting point capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and crystalline. If necessary, grind a small amount of the crystals into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

    • Firmly tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 1-2 mm.[7][8]

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[3]

  • Approximate Melting Point Determination:

    • Set a rapid heating rate (e.g., 10-20°C per minute).[5]

    • Observe the sample and record the temperature at which it begins to melt and the temperature at which it becomes completely liquid. This provides a rough estimate of the melting range.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Prepare a new capillary with a fresh sample.

    • Set a slow heating rate of approximately 1-2°C per minute once the temperature is within 15-20°C of the expected melting point.[3][5]

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the last solid crystal melts.

    • The melting point range is reported as T1 – T2.

    • Repeat the measurement with a fresh sample to ensure reproducibility. The results should be consistent.

Data Presentation

The determined melting point should be recorded in a clear and structured format.

Compound CAS Number Trial Melting Point Range (°C) Observations
This compound22246-04-41TBDSharp melt, colorless liquid
This compound22246-04-42TBDConsistent with Trial 1

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Prep1 Grind Sample to Fine Powder Prep2 Pack 1-2 mm into Capillary Tube Prep1->Prep2 Measure1 Insert Capillary into Apparatus Prep2->Measure1 Measure2 Rapid Heating (10-20°C/min) for Approximate Range Measure1->Measure2 Measure3 Cool Apparatus Measure2->Measure3 Measure4 Slow Heating (1-2°C/min) for Accurate Measurement Measure3->Measure4 Data1 Record T1: First Liquid Drop Measure4->Data1 Data2 Record T2: All Solid Melts Data1->Data2 Data3 Report as Range: T1 - T2 Data2->Data3 SolubilityWorkflow cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_analysis Analysis Prep1 Add Excess Solid to Vial Prep2 Add Known Volume of Solvent Prep1->Prep2 Equil1 Agitate at Constant Temp (e.g., 24-48 hours) Prep2->Equil1 Analysis1 Settle and Filter Supernatant Equil1->Analysis1 Analysis3 Analyze Sample via HPLC/UV-Vis Analysis1->Analysis3 Analysis2 Prepare Calibration Curve Analysis2->Analysis3 Analysis4 Calculate Concentration Analysis3->Analysis4

References

An In-depth Technical Guide on 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one and its Relation to Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline alkaloid family represents a vast and structurally diverse class of natural products, many of which possess significant pharmacological properties.[1] At the core of numerous synthetic and biosynthetic pathways leading to these complex molecules lies the versatile 3,4-dihydroisoquinolin-1(2H)-one scaffold. This guide focuses specifically on 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one , a key intermediate and structural motif. We will explore its synthesis, characterization, and pivotal role as a precursor in the broader context of isoquinoline alkaloid chemistry. This document provides a Senior Application Scientist's perspective on the causality behind synthetic strategies and analytical methodologies, aiming to equip researchers with both foundational knowledge and actionable protocols.

Introduction: The Significance of the Isoquinoline Core

Isoquinoline alkaloids are a major class of plant metabolites, with over 2,500 identified structures, renowned for their wide range of physiological effects.[1][2] This family includes potent analgesics like morphine, antimicrobial agents such as berberine, and muscle relaxants like tubocurarine.[1] The biosynthetic origin of these compounds typically starts from the amino acid L-tyrosine, which is converted into dopamine and 4-hydroxyphenylacetaldehyde.[1][2] These precursors condense to form (S)-norcoclaurine, the central precursor to all isoquinoline alkaloids.[1]

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a "privileged scaffold" in medicinal chemistry due to its prevalence in bioactive natural products and its ideal structural properties for specific interactions with biological targets.[3][4] this compound is a derivative of this core structure, featuring a methoxy group at the C-7 position, which significantly influences its reactivity and biological profile.[3] This substitution pattern is a common feature in many naturally occurring and synthetic isoquinoline-based compounds.[3][5]

Synthetic Pathways to the 3,4-Dihydroisoquinolin-1(2H)-one Core

The construction of the dihydroisoquinoline core is a cornerstone of alkaloid synthesis. Several name reactions have become indispensable tools for organic chemists. The choice of method often depends on the desired substitution pattern and the stability of the starting materials.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust and widely used method for synthesizing 3,4-dihydroisoquinolines.[6][7] It involves the intramolecular cyclization of a β-arylethylamide using a condensing agent under acidic conditions, typically at elevated temperatures.[6][8]

Causality of Experimental Choices:

  • Substrate: The reaction requires a β-phenethylamide. The aromatic ring must be sufficiently electron-rich to facilitate intramolecular electrophilic aromatic substitution. The presence of electron-donating groups, such as the methoxy group in the precursor to our target molecule, enhances the nucleophilicity of the aromatic ring and promotes cyclization.[7][8]

  • Condensing Agent: Agents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or polyphosphoric acid (PPA) are used.[7][9] Their primary function is to activate the amide carbonyl, transforming the oxygen into a good leaving group and generating a highly electrophilic intermediate (a nitrilium ion or an imidoyl phosphate) that is susceptible to attack by the aromatic ring.[8][9]

  • Solvent and Temperature: The reaction is often carried out in a high-boiling inert solvent like toluene or xylene to achieve the necessary temperatures for cyclization.[9] Microwave-assisted methods have also been developed to accelerate the reaction.[7]

Generalized Mechanism: The reaction proceeds via an intramolecular electrophilic aromatic substitution. Two main mechanistic pathways are proposed depending on the conditions: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion.[6][8]

Bischler_Napieralski cluster_0 Bischler-Napieralski Reaction Amide β-Arylethylamide Activated Activated Intermediate (e.g., Nitrilium Ion) Amide->Activated + Condensing Agent (e.g., POCl₃, P₂O₅) Product 3,4-Dihydroisoquinoline Activated->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Bischler-Napieralski Reaction Workflow.

The Pictet-Spengler Reaction

While the Bischler-Napieralski reaction yields dihydroisoquinolines, the closely related Pictet-Spengler reaction produces tetrahydroisoquinolines.[10][11] This reaction condenses a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[10][12] The resulting Schiff base/iminium ion undergoes an intramolecular cyclization.[11][13] Although it doesn't directly produce the title lactam, it is a fundamental route to the underlying tetrahydroisoquinoline scaffold and is crucial in the biosynthesis of isoquinoline alkaloids.[14][15]

Pictet_Spengler cluster_1 Pictet-Spengler Reaction Amine β-Arylethylamine Imine Iminium Ion Intermediate Amine->Imine + Carbonyl, H⁺ Carbonyl Aldehyde/Ketone Carbonyl->Imine Product Tetrahydroisoquinoline Imine->Product Cyclization

Caption: Pictet-Spengler Reaction Workflow.

Experimental Protocols

The following protocols are presented as a validated starting point for laboratory synthesis and analysis.

Synthesis of this compound

This procedure is adapted from established Bischler-Napieralski methodologies.[8][16]

Step 1: Amide Formation

  • To a solution of 3-methoxyphenethylamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add an acylating agent such as acetyl chloride or acetic anhydride (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.

  • Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-(3-methoxyphenethyl)acetamide precursor.

Step 2: Bischler-Napieralski Cyclization

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the N-(3-methoxyphenethyl)acetamide (1.0 eq) and a solvent such as anhydrous acetonitrile or toluene.[16]

  • Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at 0 °C.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (typically 80-110 °C) for 4-6 hours.[8] Monitor the reaction progress by TLC or LC-MS.

  • Cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to pH > 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound. Note: The cyclization can also yield the 5-methoxy isomer; careful purification and characterization are essential.

Analytical Characterization

Accurate characterization is critical to confirm the identity and purity of the synthesized compound.

Table 1: Key Analytical Data for this compound

Analytical Technique Expected Data
Molecular Formula C₁₀H₁₁NO₂[17]
Molecular Weight 177.20 g/mol [17]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.9-8.1 (d, 1H, Ar-H), ~6.8-7.0 (dd & d, 2H, Ar-H), ~3.85 (s, 3H, -OCH₃), ~3.5-3.6 (t, 2H, -CH₂-N), ~2.9-3.0 (t, 2H, Ar-CH₂-). Note: Exact shifts may vary.[18][19]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~164 (C=O), ~160 (Ar-C-O), ~129 (Ar-CH), ~125 (Ar-C), ~113 (Ar-CH), ~112 (Ar-CH), ~55 (-OCH₃), ~40 (-CH₂-N), ~28 (Ar-CH₂-). Note: Exact shifts may vary.[18]
Mass Spectrometry (ESI+) m/z: 178.08 [M+H]⁺

Protocol: UPLC-MS Analysis An Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method is ideal for monitoring reaction progress and assessing final product purity.[20][21]

  • Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[22]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is effective.[20][22]

  • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.4-0.6 mL/min.

  • Detection: Monitor via UV-Vis (e.g., 254 nm) and a coupled mass spectrometer (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode.[21][23]

Role in Isoquinoline Alkaloid Chemistry and Drug Development

The 7-methoxy substituted dihydroisoquinoline core is a frequent structural element in a wide range of pharmacologically active compounds.[24][25]

  • Biosynthetic Precursor Analog: The structure serves as a synthetic analog for intermediates in the biosynthesis of more complex alkaloids like berberine and morphine, which often feature methoxy substitutions on the isoquinoline core.[1][2]

  • Scaffold for Drug Discovery: The 3,4-dihydroisoquinolin-1(2H)-one scaffold is utilized in the development of novel therapeutic agents. Derivatives have shown promise as antioomycete agents for plant disease management and have been explored for various other biological activities.[18][26]

  • Versatile Intermediate: The lactam functionality can be reduced to the corresponding amine, providing access to the full tetrahydroisoquinoline core. The aromatic ring can undergo further electrophilic substitution, and the nitrogen can be alkylated, making it a versatile platform for generating compound libraries for high-throughput screening.[4]

Recent studies have highlighted the potential of related structures, such as 7-methoxy-dihydroquinoxalin-2(1H)-one derivatives, as potent tubulin-binding tumor-vascular disrupting agents, demonstrating the therapeutic relevance of this substitution pattern on related heterocyclic systems.[27]

Conclusion

This compound is more than a simple heterocyclic compound; it is a critical gateway to the vast and pharmacologically rich world of isoquinoline alkaloids. A thorough understanding of its synthesis, particularly via the Bischler-Napieralski reaction, and its analytical characterization provides researchers with the tools needed to explore this chemical space. As a foundational scaffold, its strategic manipulation continues to yield novel compounds with significant potential in both medicine and agriculture, reinforcing the enduring importance of classic organic synthesis in modern drug discovery.

References

Thermochemical analysis of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Analysis of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Abstract

The thermochemical properties of active pharmaceutical ingredients (APIs) are fundamental to drug development, influencing stability, solubility, polymorphism, and formulation design. This guide presents a comprehensive, integrated methodology for the complete thermochemical characterization of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. By synergistically combining high-level computational quantum chemistry with precise experimental calorimetric techniques, we delineate a self-validating workflow to determine key thermodynamic parameters, including enthalpies of formation, combustion, sublimation, and fusion. This document provides researchers, scientists, and drug development professionals with both the theoretical grounding and detailed, field-proven protocols necessary to conduct a rigorous thermochemical analysis, ensuring data integrity and accelerating preclinical assessment.

Introduction: The Imperative of Thermochemical Data in Pharmaceutical Science

A molecule's thermodynamic properties are a quantitative measure of its stability and energetic landscape. For a pharmaceutical candidate, this information is not merely academic; it is critical for predicting shelf-life, understanding potential polymorphic transformations, and designing robust manufacturing and formulation processes. The isoquinoline core is a privileged scaffold in numerous natural alkaloids and synthetic drugs[1][2]. This compound represents a key synthetic intermediate and a potential pharmacophore, making its fundamental energetic properties a subject of considerable importance[3][4].

A singular reliance on either experimental or computational methods can introduce unforeseen errors or limitations. Experimental measurements can be affected by sample purity and instrumental precision, while computational results are highly dependent on the chosen level of theory. Therefore, a truly robust analysis leverages both approaches in a complementary, cross-validating fashion. This guide establishes such a framework, detailing the pathway from in silico prediction to experimental verification.

Theoretical Framework: High-Accuracy Computational Thermochemistry

Computational chemistry provides an indispensable tool for predicting thermochemical data, offering insights into molecular stability before a compound is even synthesized. The goal is to calculate the gas-phase standard molar enthalpy of formation (ΔfH°m(g)) with "chemical accuracy" (<4 kJ·mol⁻¹).

Rationale for Selecting the Level of Theory

The choice of computational method is a balance between accuracy and resource intensity. While Density Functional Theory (DFT), particularly with the B3LYP functional, is excellent for geometry optimization, high-accuracy composite methods are required for reliable energy calculations[5][6]. Methods like the Gaussian-n (Gn) series, such as G4MP2, are designed to approximate high-level coupled-cluster calculations through a series of additive corrections, consistently delivering highly accurate results for organic molecules[7].

Protocol: Ab Initio Calculation of Gas-Phase Enthalpy of Formation

This protocol outlines the use of a composite method to determine the standard enthalpy of formation.

Step 1: Geometry Optimization and Frequency Analysis

  • Action: Perform a geometry optimization and frequency calculation on this compound.

  • Method: DFT with the B3LYP functional and a 6-31G(d) basis set is a reliable and cost-effective starting point.

  • Rationale: This step locates the lowest energy conformation of the molecule. The frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.[8]

Step 2: High-Accuracy Single-Point Energy Calculation

  • Action: Using the optimized geometry from Step 1, perform a single-point energy calculation.

  • Method: G4MP2 theory.[7]

  • Rationale: The G4MP2 method calculates a highly accurate electronic energy for the optimized structure. This multi-step calculation is designed to extrapolate to the complete basis set limit with coupled-cluster accuracy.[7][9]

Step 3: Calculation of Atomization Energy

  • Action: Repeat Steps 1 and 2 for each constituent atom (C, H, N, O) in its standard state.

  • Action: Calculate the total atomization energy (ΣD₀) at 0 K using the following equation: ΣD₀ = [Σ E(atoms)] - E(molecule) where E is the G4MP2 electronic energy plus the ZPVE.

Step 4: Derivation of Enthalpy of Formation at 298.15 K

  • Action: Convert the atomization energy to the gas-phase enthalpy of formation at 298.15 K.

  • Equation: ΔfH°m(g, 298.15 K) = [Σ ΔfH°m(atoms, 298.15 K)] - [ΣD₀ + Hcorr]

    • ΔfH°m(atoms, 298.15 K): Use well-established experimental values for the enthalpies of formation of the gaseous atoms (e.g., C: 716.7 ± 0.4 kJ·mol⁻¹, H: 218.0 ± 0.0 kJ·mol⁻¹, N: 472.7 ± 0.4 kJ·mol⁻¹, O: 249.2 ± 0.1 kJ·mol⁻¹).

    • Hcorr: The thermal correction to enthalpy from 0 K to 298.15 K, obtained from the frequency calculation in Step 1.

Visualization: Computational Workflow

G cluster_input Input cluster_analysis Thermochemical Analysis mol_structure Molecular Structure (this compound) opt_freq Geometry Optimization & Frequency Calculation (B3LYP/6-31G(d)) mol_structure->opt_freq spe Single-Point Energy (G4MP2) opt_freq->spe atomization Calculate Atomization Energy (ΣD₀) using atomic energies opt_freq->atomization ZPVE & Hcorr spe->atomization Molecular Energy final_h Derive Gas-Phase Enthalpy of Formation ΔfH°m(g, 298.15 K) atomization->final_h Experimental Atomic ΔfH°

Caption: Workflow for computational determination of gas-phase enthalpy of formation.

Experimental Determination of Thermochemical Properties

Experimental calorimetry provides the benchmark against which computational models are validated. The primary objectives are to determine the standard molar enthalpy of combustion (ΔcH°m) and the standard molar enthalpy of sublimation (ΔsubH°m).

Enthalpy of Combustion via Static Bomb Calorimetry

For an organic compound containing only C, H, O, and N, static bomb calorimetry is the preferred method for determining the enthalpy of combustion.[10] The experiment measures the heat released during complete combustion under constant volume.

Protocol: Static Bomb Combustion Calorimetry

1. Sample Preparation and Calorimeter Calibration:

  • Action: Press a pellet of the high-purity crystalline sample (mass ~0.5-1.0 g). Weigh the sample accurately.

  • Action: Calibrate the energy equivalent of the calorimeter by combusting a certified standard, such as benzoic acid.[11]

  • Rationale: The energy equivalent (ε_cal) is essential for converting the measured temperature change into energy. Benzoic acid has a well-known and certified energy of combustion.

2. Bomb Assembly:

  • Action: Place the sample pellet in a crucible (e.g., platinum) inside the decomposition vessel ("bomb"). Attach a cotton fuse of known mass and energy of combustion.

  • Action: Seal the bomb and pressurize it with ~3 MPa of pure oxygen.

  • Rationale: High-pressure pure oxygen ensures rapid and complete combustion of the organic sample.[10]

3. Combustion Experiment:

  • Action: Submerge the sealed bomb in a known mass of water within the calorimeter's jacket. Allow the system to reach thermal equilibrium.

  • Action: Ignite the sample via an electrical current through the fuse and record the temperature change (ΔT) over time with high precision (e.g., using a digital thermometer with 0.001 K resolution).[11]

4. Post-Combustion Analysis and Corrections:

  • Action: After combustion, vent the bomb and analyze the liquid phase for the formation of nitric acid (via titration with standard NaOH solution).

  • Action: Calculate the gross energy of combustion (ΔU) using: ΔU = -ε_cal * ΔT.

  • Action: Apply corrections for the fuse ignition energy and the energy of nitric acid formation.

  • Action: Convert the constant volume energy (ΔU) to the constant pressure enthalpy (ΔH) using ΔH = ΔU + Δn_gas(RT), where Δn_gas is the change in moles of gas in the combustion reaction.

  • Action: Apply Washburn corrections to adjust the data from the actual experimental conditions within the bomb to standard state conditions (p° = 0.1 MPa).[10]

Enthalpy of Sublimation via Calvet Microcalorimetry

The enthalpy of sublimation is the critical link between the solid-state experimental data and the gas-phase computational data. It represents the energy required to transition a molecule from the crystal lattice directly into the gas phase.

Protocol: Calvet Microcalorimetry

1. Instrument Setup:

  • Action: Use a Calvet-type microcalorimeter, which is highly sensitive to small heat flows.

  • Rationale: This technique can accurately measure the very slow process of sublimation at a given temperature.[5][6]

2. Sample Loading:

  • Action: Place a small, accurately weighed amount of the crystalline sample into a sublimation cell.

3. Isothermal Measurement:

  • Action: Introduce the cell into the calorimeter, which is held at a constant temperature (T = 298.15 K).

  • Action: Simultaneously, apply a vacuum to induce sublimation. The instrument measures the endothermic heat flow required to maintain the isothermal condition as the sample sublimates.

  • Action: The experiment continues until the entire sample has sublimated, indicated by the heat flow signal returning to the baseline.

4. Data Analysis:

  • Action: Integrate the heat flow signal over time to obtain the total energy absorbed.

  • Action: The molar enthalpy of sublimation at that temperature is calculated by dividing the total energy by the number of moles of the sample.

Visualization: Integrated Experimental Workflow

G cluster_input Sample cluster_combustion Combustion Analysis cluster_sublimation Phase Transition Analysis cluster_output Derived Thermochemical Data sample High-Purity Crystalline This compound bomb_cal Static Bomb Calorimetry sample->bomb_cal calvet Calvet Microcalorimetry sample->calvet delta_c Determine ΔcH°m(cr) bomb_cal->delta_c delta_f_cr Calculate ΔfH°m(cr) delta_c->delta_f_cr via Hess's Law delta_sub Determine ΔsubH°m calvet->delta_sub delta_f_g Calculate ΔfH°m(g) delta_sub->delta_f_g delta_f_cr->delta_f_g ΔfH°m(g) = ΔfH°m(cr) + ΔsubH°m

Caption: Integrated workflow for the experimental determination of thermochemical properties.

Data Synthesis and Cross-Validation

The power of this integrated approach lies in the synthesis of computational and experimental data to produce a validated thermochemical profile.

Deriving Enthalpies of Formation
  • Crystalline-Phase Enthalpy of Formation (ΔfH°m(cr)): This is calculated from the experimentally determined enthalpy of combustion using Hess's Law. For a compound with the formula CₐHₑNᵢOₘ: ΔfH°m(cr, compound) = [a·ΔfH°m(CO₂, g) + (e/2)·ΔfH°m(H₂O, l)] - ΔcH°m(cr, compound)

    • Note: Use the standard literature values for the enthalpies of formation of CO₂(g) and H₂O(l) (-393.51 ± 0.13 kJ·mol⁻¹ and -285.83 ± 0.04 kJ·mol⁻¹, respectively).[12]

  • Gas-Phase Enthalpy of Formation (ΔfH°m(g)) - Experimental: This is derived by combining the crystalline-phase enthalpy of formation with the enthalpy of sublimation: ΔfH°m(g) = ΔfH°m(cr) + ΔsubH°m

Cross-Validation and Data Integrity

The ultimate test of the methodology is the comparison of the gas-phase enthalpy of formation derived from experiments with the value calculated ab initio. Agreement within a few kJ·mol⁻¹ provides strong confidence in the entire dataset. Discrepancies may point to issues with sample purity, experimental error, or an inadequate level of theory in the computation, prompting further investigation.

Summary of Thermochemical Data

All quantitative data should be summarized for clarity. As direct experimental data for the title compound is not published, the table below uses data for the structurally similar 7-methoxy-α-tetralone (C₁₁H₁₂O₂) as an illustrative example to demonstrate the expected output.[13]

ParameterSymbolValue (kJ·mol⁻¹)Method
Molar MassM177.20 g·mol⁻¹Calculated[14]
Experimental Data (Illustrative Example: 7-methoxy-α-tetralone)
Standard Molar Energy of CombustionΔcU°m(cr)-5501.0 ± 2.4Static Bomb Calorimetry[13]
Standard Molar Enthalpy of CombustionΔcH°m(cr)-5504.1 ± 2.4Calculated from ΔcU°m(cr)[13]
Standard Molar Enthalpy of SublimationΔsubH°m(298.15 K)95.8 ± 1.0Calvet Microcalorimetry[13]
Standard Molar Enthalpy of Formation (cryst.)ΔfH°m(cr)-338.1 ± 2.6Derived from ΔcH°m(cr)[13]
Standard Molar Enthalpy of Formation (gas)ΔfH°m(g)-242.3 ± 2.8Derived from ΔfH°m(cr) + ΔsubH°m[13]
Computational Data (Hypothetical for Title Compound)
Standard Molar Enthalpy of Formation (gas)ΔfH°m(g)Value TBDG4MP2 Calculation
Cross-Validation
Difference (ΔfH°m(g) Experimental - Computational)ΔΔfH°mValue TBD

Conclusion

This guide has detailed a rigorous, dual-pronged strategy for the definitive thermochemical analysis of this compound. By integrating high-accuracy computational chemistry with precise calorimetric measurements, the resulting data is not only comprehensive but also internally validated. The enthalpies of formation, combustion, and sublimation are foundational parameters that directly inform decisions in process chemistry, solid-state characterization, and formulation development. Adherence to these protocols will ensure the generation of high-quality, reliable thermodynamic data, mitigating risks and facilitating the progression of promising pharmaceutical candidates.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described methodology employs a robust two-step sequence starting from the commercially available m-methoxyphenethylamine. The synthesis involves an initial N-acylation to form an intermediate amide, followed by a regioselective intramolecular Friedel-Crafts acylation catalyzed by polyphosphoric acid (PPA). This guide offers detailed, step-by-step instructions, mechanistic insights, characterization data, and expert troubleshooting advice to ensure reliable and reproducible outcomes for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Background

The 3,4-dihydroisoquinolin-1(2H)-one core structure is a prominent motif in a variety of biologically active compounds and natural products. Its rigid, lactam-containing framework serves as a versatile template for the development of novel therapeutic agents. The 7-methoxy substituted analog, in particular, is a key intermediate for more complex molecular targets.

The synthesis strategy presented here is predicated on fundamental and reliable organic reactions. The transformation begins with the protection and activation of the primary amine of m-methoxyphenethylamine via N-acylation. The subsequent and key step is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation), which constructs the heterocyclic ring. The choice of polyphosphoric acid (PPA) as the cyclizing agent is critical; it functions as both a potent Brønsted-Lowry acid catalyst and a dehydrating agent, effectively promoting the desired ring closure while minimizing side reactions. This method is favored for its operational simplicity and generally good yields.

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct stages:

Step 1: N-Acylation The primary amine of m-methoxyphenethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. A base, such as triethylamine, is used to scavenge the HCl byproduct, driving the reaction to completion and forming the stable amide intermediate, N-[2-(3-methoxyphenyl)ethyl]acetamide.

Step 2: Intramolecular Friedel-Crafts Acylation In the presence of hot polyphosphoric acid, the amide carbonyl oxygen is protonated, significantly increasing the electrophilicity of the carbonyl carbon. The aromatic ring, activated by the electron-donating methoxy group, then performs an intramolecular nucleophilic attack. The methoxy group directs the cyclization primarily to the para position (C6 of the phenyl ring), which is sterically accessible and electronically favorable, leading to the desired 7-methoxy regioisomer. A subsequent dehydration and tautomerization yield the final lactam product. This type of cyclization is a variation of the Bischler-Napieralski reaction, which more broadly encompasses the cyclization of β-arylethylamides.[1][2][3]

A simplified overview of the two-step synthesis.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 1-2 grams of the final product. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
Step 1: N-Acylation
m-MethoxyphenethylamineC₉H₁₃NO151.212.00 g13.221.0
Acetyl ChlorideC₂H₃ClO78.501.14 g (1.03 mL)14.541.1
Triethylamine (Et₃N)C₆H₁₅N101.191.48 g (2.04 mL)14.611.1
Dichloromethane (DCM)CH₂Cl₂84.9340 mL--
Step 2: Cyclization
N-[2-(3-methoxyphenyl)ethyl]acetamideC₁₁H₁₅NO₂193.24(from Step 1)~13.221.0
Polyphosphoric Acid (PPA)Hₙ₊₂PₙO₃ₙ₊₁-~25 g--
Step-by-Step Procedure

Part A: Synthesis of N-[2-(3-methoxyphenyl)ethyl]acetamide

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add m-methoxyphenethylamine (2.00 g, 13.22 mmol). Dissolve it in dichloromethane (40 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Base Addition: Add triethylamine (2.04 mL, 14.61 mmol) to the cooled solution.

  • Acylation: Add acetyl chloride (1.03 mL, 14.54 mmol) dropwise to the stirring solution over 10 minutes. Ensure the temperature remains below 5 °C during the addition. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Work-up:

    • Quench the reaction by slowly adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude product, a pale yellow oil or off-white solid, is typically of sufficient purity for the next step. An estimated yield of ~95% (approx. 2.43 g) can be assumed for calculating the amount needed for Step 2.

Part B: Synthesis of this compound

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), place polyphosphoric acid (~25 g).

  • Heating: Heat the PPA to 80-90 °C in an oil bath with stirring until it becomes a mobile liquid.

  • Reactant Addition: Add the crude N-[2-(3-methoxyphenyl)ethyl]acetamide from Part A to the hot PPA in one portion.

  • Reaction: Increase the temperature of the oil bath to 100-110 °C and stir the mixture vigorously for 1.5 to 2 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes), if desired.

  • Work-up (Caution: Exothermic):

    • Allow the reaction mixture to cool slightly (to ~60-70 °C) and then very carefully pour it onto ~100 g of crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

    • Once the ice has melted, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Purification:

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol, to yield the final product as a white to off-white crystalline solid.

Process Workflow Visualization

workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization cluster_purification Final Purification & Analysis a1 Dissolve Starting Material (m-methoxyphenethylamine in DCM) a2 Cool to 0 °C Add Et3N a1->a2 a3 Add Acetyl Chloride (dropwise) a2->a3 a4 Stir at RT (2 hours) a3->a4 a5 Aqueous Work-up (Wash with HCl, NaHCO3, Brine) a4->a5 a6 Dry & Concentrate (Na2SO4, Rotary Evaporator) a5->a6 b1 Heat PPA (80-90 °C) a6->b1 Crude Amide Intermediate b2 Add Amide Intermediate b1->b2 b3 Heat to 100-110 °C (1.5-2 hours) b2->b3 b4 Quench on Ice (Caution: Exothermic) b3->b4 b5 Neutralize & Extract (NaHCO3, Ethyl Acetate) b4->b5 b6 Dry & Concentrate b5->b6 c1 Recrystallize Crude Solid (e.g., Isopropanol) b6->c1 Crude Lactam Product c2 Dry Final Product (Vacuum Oven) c1->c2 c3 Characterize (NMR, MS, MP) c2->c3

References

Application Note: Synthesis of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one via the Bischler-Napieralski Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Dihydroisoquinolinone Core

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a valuable template for the spatial presentation of functional groups, enabling potent and selective interactions with various biological targets. The Bischler-Napieralski reaction is a cornerstone of synthetic organic chemistry, offering a powerful and direct method for constructing the 3,4-dihydroisoquinoline ring system.[1][2] This application note provides a detailed, field-tested protocol for the synthesis of a key building block, 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one, leveraging this classic transformation.

Reaction Principles: Mechanism and Strategic Considerations

The Bischler-Napieralski reaction is fundamentally an intramolecular electrophilic aromatic substitution.[3][4] The process involves the cyclization of a β-arylethylamide precursor under dehydrating acidic conditions.[2][5]

Mechanism: The reaction is understood to proceed via one of two primary mechanistic pathways, largely dependent on the specific reagents and conditions employed.[2][5] The most commonly accepted mechanism, particularly when using phosphorus oxychloride (POCl₃), involves the formation of a highly electrophilic nitrilium ion intermediate.[1][2][6]

  • Amide Activation: The carbonyl oxygen of the β-arylethylamide attacks the electrophilic phosphorus center of POCl₃. This activation transforms the hydroxyl group of the amide tautomer into a good leaving group.

  • Formation of the Nitrilium Ion: Elimination of the dichlorophosphate group generates a resonance-stabilized nitrilium ion. This species is a potent electrophile.

  • Intramolecular Cyclization: The electron-rich aromatic ring of the phenethyl group acts as a nucleophile, attacking the electrophilic nitrilium carbon. This is the key ring-forming step. The presence of an electron-donating group, such as the methoxy group at the meta position of the ethylamine moiety, strongly activates the para position for this electrophilic attack, ensuring high regioselectivity.[3][7]

  • Rearomatization: The resulting cationic intermediate loses a proton to restore aromaticity, yielding the 3,4-dihydroisoquinoline product.

Choice of Reagents:

  • Phosphorus Oxychloride (POCl₃): POCl₃ is the most widely used dehydrating agent for this transformation.[4][5][7] It is highly effective and typically used in excess, sometimes serving as both the reagent and the solvent.[1]

  • Precursor Synthesis: A successful Bischler-Napieralski cyclization is contingent on the purity of the starting N-acyl-β-phenylethylamide. Therefore, this guide includes a robust protocol for the synthesis of the necessary precursor, N-[2-(3-methoxyphenyl)ethyl]acetamide, from 2-(3-methoxyphenyl)ethanamine.

Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Phosphorus oxychloride is corrosive and reacts violently with water; handle with extreme care under anhydrous conditions.

Part A: Synthesis of Precursor N-[2-(3-methoxyphenyl)ethyl]acetamide

This initial step ensures a high-quality substrate for the critical cyclization reaction.

Materials & Reagents:

  • 2-(3-methoxyphenyl)ethanamine

  • Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

Step-by-Step Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-(3-methoxyphenyl)ethanamine (1 equiv.) in anhydrous dichloromethane (approx. 5 mL per 1 g of amine).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Acylation: Add acetic anhydride (1.1 equiv.) dropwise to the cooled solution via a dropping funnel over 20-30 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench any unreacted acetic anhydride. Extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Part B: Bischler-Napieralski Cyclization to this compound

Materials & Reagents:

  • N-[2-(3-methoxyphenyl)ethyl]acetamide (from Part A)

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile or Toluene, anhydrous

  • Ice, crushed

  • Ammonium hydroxide (NH₄OH), concentrated

  • Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer

Step-by-Step Protocol:

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add N-[2-(3-methoxyphenyl)ethyl]acetamide (1 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile or toluene (approx. 10 mL per 1 g of amide).

  • Reagent Addition: Cool the flask in an ice bath. Carefully and slowly add phosphorus oxychloride (3-4 equiv.) to the stirred suspension. The addition is exothermic and should be controlled.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C depending on the solvent) using a heating mantle.[1] Maintain reflux for 2-4 hours.[2] Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it, in a slow stream, onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and must be performed slowly in a fume hood.

  • Basification: Once all the ice has melted, carefully basify the acidic aqueous solution by adding concentrated ammonium hydroxide dropwise until the pH is approximately 9-10. This neutralizes the acidic medium and precipitates the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the complete process from the starting amine to the final cyclized product.

Bischler_Napieralski_Workflow Start 2-(3-methoxyphenyl)ethanamine Precursor N-[2-(3-methoxyphenyl)ethyl]acetamide Start->Precursor Acetic Anhydride, DCM Product This compound Precursor->Product 1. POCl₃, Reflux 2. H₂O, NH₄OH Acylation Acylation Cyclization Bischler-Napieralski Cyclization Purification Purification

Caption: Synthetic workflow for this compound.

Expected Results and Characterization

The following table summarizes the key quantitative and qualitative data expected for the final product.

ParameterExpected Value
Appearance White to off-white solid
Yield (Cyclization) 60-80%
Melting Point Approx. 146-147 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0 (d, 1H), ~6.8 (dd, 1H), ~6.7 (d, 1H), ~6.1 (br s, 1H, NH), ~3.8 (s, 3H, OCH₃), ~3.6 (t, 2H, CH₂N), ~2.9 (t, 2H, ArCH₂)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~165, ~160, ~140, ~129, ~125, ~113, ~112, ~55 (OCH₃), ~41 (CH₂N), ~28 (ArCH₂)
HRMS (ESI) Calculated for C₁₀H₁₂NO₂ [M+H]⁺: 178.0868, Found: 178.0863

Troubleshooting and Optimization Insights

  • Low Yield in Cyclization: The primary cause is often moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The use of freshly distilled POCl₃ and anhydrous solvents is critical. For less reactive substrates, adding phosphorus pentoxide (P₂O₅) to the POCl₃ can increase the dehydrating power of the medium.[3][5][6]

  • Formation of Styrene Side-Products: A potential side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes.[3][6] This is more common with substrates that can form stable carbocations. Ensuring the reaction does not overheat excessively can help minimize this pathway.

  • Difficult Purification: If the crude product is an oil or difficult to purify, ensure the work-up was complete. The pH must be sufficiently basic (9-10) to ensure the product is in its free base form for efficient extraction into the organic solvent.

References

Application Notes and Protocols: The Utility of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Drug Discovery

The 3,4-dihydroisoquinolin-1(2H)-one nucleus, and its parent scaffold 1,2,3,4-tetrahydroisoquinoline (THIQ), are recognized as "privileged structures" in medicinal chemistry.[1][2][3] This designation is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a versatile foundation for the development of a wide array of therapeutic agents. Compounds incorporating this scaffold have demonstrated a broad spectrum of biological activities, including antitumor, anti-inflammatory, and neuroprotective properties.[1][4]

Within this class, 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one stands out as a particularly valuable building block and pharmacophore. Its specific substitution pattern and inherent structural features make it a cornerstone in the design of targeted therapies. This guide provides an in-depth overview of its primary applications in medicinal chemistry, supported by detailed protocols for its synthesis and biological evaluation, to empower researchers in their drug discovery efforts.

Core Scaffold: Synthesis and Properties

The most common and effective method for synthesizing the 3,4-dihydroisoquinoline core is the Bischler-Napieralski reaction.[5][6][7][8][9] This reaction involves the intramolecular cyclodehydration of a β-phenethylamide, typically mediated by a strong acid and dehydrating agent. The methoxy group on the phenyl ring is an electron-donating group, which activates the aromatic ring and facilitates the critical intramolecular electrophilic aromatic substitution step.[7]

Bischler_Napieralski_Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization Start 3-Methoxyphenethylamine Reagent1 Formic Acid or equivalent Intermediate1 N-(3-Methoxyphenethyl)formamide Reagent1->Intermediate1 Acylation Reagent2 POCl3 or PPA Intermediate1->Reagent2 Product 7-Methoxy-3,4-dihydroisoquinoline Reagent2->Product Intramolecular Cyclodehydration

Figure 1: General workflow for the Bischler-Napieralski synthesis.
Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 2-(3-methoxyphenyl)ethan-1-amine, culminating in the target lactam structure.

Rationale: The first step forms the necessary amide precursor. The second step utilizes polyphosphoric acid (PPA), which serves as both an acidic catalyst and a powerful dehydrating agent to drive the cyclization and formation of the dihydroisoquinolinone ring.[8]

Materials:

  • 2-(3-Methoxyphenyl)ethan-1-amine

  • Ethyl formate

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator

Procedure:

Step A: Synthesis of N-[2-(3-methoxyphenyl)ethyl]formamide

  • In a round-bottom flask, dissolve 2-(3-methoxyphenyl)ethan-1-amine (1.0 eq) in ethyl formate (5.0 eq).

  • Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the excess ethyl formate under reduced pressure using a rotary evaporator.

  • The resulting crude oil, the formamide intermediate, is typically of sufficient purity to be used directly in the next step without further purification.

Step B: Cyclization to this compound

  • Pre-heat polyphosphoric acid (PPA) (10x weight of the formamide) to 90°C in a round-bottom flask equipped with a magnetic stirrer.

  • Add the crude N-[2-(3-methoxyphenyl)ethyl]formamide from Step A to the hot PPA.

  • Increase the temperature to 120-130°C and stir vigorously for 2-3 hours. The mixture will become thick.

  • Monitor the reaction by TLC (e.g., 50% EtOAc in hexanes).

  • After completion, cool the reaction mixture to approximately 60°C and carefully quench by pouring it onto crushed ice with stirring.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound as a solid.

Application Notes: Key Therapeutic Areas

PARP Inhibition in Oncology

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a cornerstone pharmacophore for inhibitors of Poly(ADP-ribose) Polymerase (PARP).[10][11] PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs).[11]

Mechanism of Action - Synthetic Lethality: In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. When PARP is inhibited, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication. The HR-deficient cancer cells cannot repair these DSBs, resulting in catastrophic genomic instability and cell death. This concept is known as synthetic lethality.[12] Normal cells, with functional HR, can tolerate PARP inhibition, providing a therapeutic window.[12]

The dihydroisoquinolinone core acts as a structural mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP, competitively binding to the enzyme's catalytic site.[11][13] Several approved PARP inhibitors, such as Olaparib and Rucaparib, feature this or a closely related lactam structure.[14]

Synthetic_Lethality cluster_Normal Normal Cell (HR Proficient) cluster_Cancer Cancer Cell (HR Deficient) SSB_N DNA SSB PARPi_N PARP Inhibitor SSB_N->PARPi_N Block SSB Repair DSB_N Replication Fork Collapse (DSB Formation) PARPi_N->DSB_N HR_N Homologous Recombination (BRCA1/2 Active) DSB_N->HR_N Repair DSB Viable_N Cell Survival HR_N->Viable_N SSB_C DNA SSB PARPi_C PARP Inhibitor SSB_C->PARPi_C Block SSB Repair DSB_C Replication Fork Collapse (DSB Formation) PARPi_C->DSB_C HR_C Defective HR (BRCA1/2 Mutant) DSB_C->HR_C Fail to Repair DSB Death_C Cell Death (Apoptosis) HR_C->Death_C

Figure 2: The principle of synthetic lethality with PARP inhibitors.
Compound Class Target Reported Activity (IC₅₀) Reference
Isoquinolinone AnaloguesPARP1Low nanomolar[15]
Naphthyridinone AnaloguesPARP1Sub-nanomolar[15]
Dihydroisoquinol-1-one-4-carboxamidesPARPLow micromolar[10][11]

Sigma-2 Receptor Ligands for Oncology and Neuroimaging

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, a close structural relative, is a well-established pharmacophore for high-affinity sigma-2 (σ₂) receptor ligands.[4][16][17][18] The σ₂ receptor is overexpressed in many rapidly proliferating tumor cells, making it an attractive biomarker and target for cancer therapeutics and diagnostic imaging agents.[16][19]

Derivatives based on this scaffold have been developed as potent and selective ligands, with some being radiolabeled for use in Positron Emission Tomography (PET) to visualize tumors.[18]

Compound Series Target Affinity (Kᵢ) Selectivity Reference
Tetrahydroisoquinolinylalkyl benzamides5-6 nM for σ₂High selectivity over σ₁[16]
Spirocyclic THIQ derivatives8.7 - 133 nM for σ₂Variable[18][19]
Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Diseases

Derivatives of 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline have been designed and synthesized as potent inhibitors of phosphodiesterase type 4 (PDE4).[20] PDE4 is a key enzyme in inflammatory cells that degrades cyclic AMP (cAMP), a second messenger that mediates anti-inflammatory responses.[21] By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a reduction in the release of inflammatory mediators like TNF-α. This mechanism is the basis for treatments of inflammatory diseases such as psoriasis and COPD.[21][22][23]

Structure-activity relationship (SAR) studies have shown that the tetrahydroisoquinoline moiety plays a crucial role in binding to the PDE4B protein through hydrogen bonds and π-π stacking interactions.[22]

SAR_PDE4 Core Tetrahydroisoquinoline Core R1 R1: Catechol Diether Moiety Core->R1 Forms key H-bonds with active site R2 R2: 6-Methoxy Group Core->R2 Contributes to binding R3 R3: 7-Cyclopentyloxy Group Core->R3 Improves potency and pharmacokinetic properties Activity Enhanced PDE4B Inhibitory Activity R1->Activity R2->Activity R3->Activity

Figure 3: Key SAR insights for THIQ-based PDE4 inhibitors.
Modulators for Neurodegenerative Diseases

The THIQ scaffold is actively being investigated for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).[1][24][25][26][27] The multifactorial nature of AD requires therapeutic agents that can address multiple pathological pathways. THIQ derivatives have shown promise as:

  • Cholinesterase Inhibitors: Certain N-aryl-tetrahydroisoquinoline derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[1] Increasing acetylcholine levels is a primary symptomatic treatment strategy for AD.

  • Lysosome Biogenesis Enhancers: Recently, THIQ derivatives were identified that promote the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis.[24][26][27] Enhancing lysosomal function can improve the clearance of pathogenic protein aggregates, such as amyloid-β, a hallmark of AD.[24][27]

Experimental Protocols

Protocol 2: In Vitro PARP1 Chemiluminescent Assay

This protocol provides a method for determining the inhibitory activity of a test compound against purified PARP1 enzyme.

Principle: This assay measures the PARP1-catalyzed incorporation of biotinylated ADP-ribose (from a biotinylated NAD+ substrate) onto histone proteins coated on a 96-well plate.[28][29] The amount of incorporated biotin is detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. A decrease in the chemiluminescent signal relative to a vehicle control indicates inhibition of PARP1 activity.[30]

PARP_Assay_Workflow Step1 1. Coat Plate with Histones Step2 2. Block Plate Step1->Step2 Step3 3. Add Reagents: - PARP1 Enzyme - Activated DNA - Test Compound/Vehicle Step2->Step3 Step4 4. Initiate Reaction with Biotinylated NAD+ Step3->Step4 Step5 5. Detect Signal: - Add Streptavidin-HRP - Add Chemiluminescent Substrate Step4->Step5 Step6 6. Read Luminescence Step5->Step6

Figure 4: Workflow for the in vitro PARP1 chemiluminescent assay.

Materials:

  • PARP1 Chemiluminescent Assay Kit (e.g., from BPS Bioscience or similar) containing:

    • Recombinant human PARP1 enzyme

    • Histone-coated 96-well plate

    • Activated DNA

    • Biotinylated NAD+ substrate mixture

    • Assay buffer

    • Streptavidin-HRP

    • Chemiluminescent substrate reagents

  • Test compound (e.g., this compound derivative)

  • Positive control inhibitor (e.g., Olaparib)

  • DMSO (anhydrous)

  • Phosphate-buffered saline with Tween-20 (PBST)

  • Microplate luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.[30] Prepare serial dilutions of the test compound and the positive control (Olaparib) in assay buffer. The final DMSO concentration in the well should be kept constant and low (e.g., <1%).

  • Assay Setup:

    • Set up wells for "Blank" (no enzyme), "Positive Control" (enzyme + vehicle), and "Test Inhibitor" at various concentrations.

    • Add 5 µL of the appropriate inhibitor dilution or vehicle (for the Positive Control) to the designated wells.[31]

    • Add 25 µL of the Master Mix (containing PARP1 enzyme, activated DNA, and assay buffer) to all wells except the "Blank".[30]

    • Add assay buffer to the "Blank" wells.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the biotinylated NAD+ mixture to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate three times with 200 µL of PBST buffer per well.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[30]

    • Wash the plate again three times with PBST.

    • Prepare the chemiluminescent substrate by mixing the reagents just before use. Add 100 µL to each well.[30]

  • Data Acquisition and Analysis:

    • Immediately measure the chemiluminescence using a microplate reader.

    • Subtract the "Blank" reading from all other values.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound and its related THIQ analogs have unequivocally demonstrated their value as privileged scaffolds in medicinal chemistry. Their structural simplicity, synthetic accessibility, and ability to serve as a high-affinity pharmacophore for diverse and critical biological targets—from PARP and sigma-2 receptors in oncology to PDE4 and cholinesterases in inflammatory and neurodegenerative diseases—underscore their continued importance.

Future research will likely focus on leveraging this core for the development of next-generation therapeutics. This includes the design of inhibitors with enhanced isoform selectivity (e.g., for specific PARP or PDE4 subtypes), the incorporation of the scaffold into novel drug modalities such as Proteolysis Targeting Chimeras (PROTACs), and further exploration of its potential in combating other diseases, including viral and microbial infections. The versatility of this scaffold ensures it will remain a focal point of innovation in drug discovery for years to come.

References

The Strategic Utility of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structural motif frequently encountered in a diverse array of natural products, particularly isoquinoline alkaloids, and synthetic molecules of profound pharmacological importance.[1][2] These compounds exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and antiviral properties.[1] Within this important class of heterocycles, 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one emerges as a particularly valuable intermediate. The presence of the methoxy group at the 7-position activates the aromatic ring for further electrophilic substitution and provides a handle for modification, making it a strategic starting point for the synthesis of complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a key intermediate in organic synthesis.

Core Synthetic Strategies: Accessing the this compound Scaffold

The construction of the 3,4-dihydroisoquinolin-1(2H)-one core is most classically achieved through intramolecular cyclization reactions. The Bischler-Napieralski reaction and its variants are the most prominent methods for accessing the related 3,4-dihydroisoquinolines, which can be precursors to the desired lactam.[3][4][5] However, direct synthesis of the lactam is also feasible and often preferred.

Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts-type Cyclization

This protocol outlines a general and reliable method for the synthesis of this compound starting from a readily available β-phenylethylamine derivative. The key step involves an intramolecular Friedel-Crafts-type cyclization of an N-acylated precursor.

Workflow for the Synthesis of this compound

cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Intramolecular Cyclization A 3-Methoxyphenethylamine B Acetic Anhydride, Pyridine A->B Reactants C N-(3-Methoxyphenethyl)acetamide B->C Product D N-(3-Methoxyphenethyl)acetamide E Polyphosphoric Acid (PPA), Heat D->E Reactant & Conditions F This compound E->F Final Product

A two-step synthesis of the target intermediate.

Materials and Reagents:

ReagentSupplierPurity
3-MethoxyphenethylamineCommercially Available>98%
Acetic AnhydrideCommercially AvailableReagent Grade
PyridineCommercially AvailableAnhydrous
Polyphosphoric Acid (PPA)Commercially Available
Dichloromethane (DCM)Commercially AvailableAnhydrous
Saturated Sodium Bicarbonate SolutionIn-house prepared
BrineIn-house prepared
Anhydrous Magnesium SulfateCommercially Available
Ethyl AcetateCommercially AvailableReagent Grade
HexanesCommercially AvailableReagent Grade

Step-by-Step Procedure:

Part A: Synthesis of N-(3-Methoxyphenethyl)acetamide

  • To a stirred solution of 3-methoxyphenethylamine (1.0 eq) in anhydrous dichloromethane (0.5 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(3-methoxyphenethyl)acetamide, which can often be used in the next step without further purification.

Part B: Synthesis of this compound

  • Add polyphosphoric acid (10 eq by weight) to a round-bottom flask and heat to 80-90 °C with stirring.

  • Add the crude N-(3-methoxyphenethyl)acetamide from the previous step to the hot PPA.

  • Increase the temperature to 120-140 °C and stir for 2-4 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Expected Yield and Characterization:

  • Yield: 60-75% over two steps.

  • Appearance: White to off-white solid.

  • Spectroscopic Data: The structure should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The presence of the lactam carbonyl can be confirmed by a characteristic IR absorption around 1660-1680 cm-1.

Applications in Organic Synthesis: A Gateway to Complex Molecules

This compound is a versatile intermediate that can undergo a variety of chemical transformations to afford more complex and biologically relevant molecules.

Application 1: Reduction to 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

The reduction of the lactam moiety provides access to the corresponding 7-methoxy-1,2,3,4-tetrahydroisoquinoline, a core structure in many alkaloids and pharmacologically active compounds.[6]

Reaction Scheme for Lactam Reduction

A This compound B Reducing Agent (e.g., LiAlH4, BH3·THF) A->B Reactant C 7-Methoxy-1,2,3,4-tetrahydroisoquinoline B->C Product

Reduction of the lactam to the corresponding amine.

Protocol 2: Reduction of this compound

Materials and Reagents:

ReagentSupplierPurity
This compoundPrepared as in Protocol 1>95%
Lithium Aluminum Hydride (LiAlH4) or Borane-Tetrahydrofuran Complex (BH3·THF)Commercially Available
Anhydrous Tetrahydrofuran (THF)Commercially AvailableAnhydrous
Sodium Sulfate, anhydrousCommercially Available
Rochelle's Salt Solution (sat. aq.)In-house prepared

Step-by-Step Procedure (using LiAlH4):

  • To a stirred suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 7-Methoxy-1,2,3,4-tetrahydroisoquinoline.

  • Purify the product by column chromatography or distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: LiAlH4 is a powerful reducing agent capable of reducing amides to amines. BH3·THF is a milder alternative that can also be effective. The choice depends on the presence of other functional groups in the molecule.

  • Quenching Procedure: The Fieser workup (sequential addition of water, NaOH, and water) is a standard and effective method for quenching LiAlH4 reactions, resulting in a granular precipitate that is easily filtered.

Application 2: N-Alkylation and N-Arylation

The secondary amine of the lactam can be functionalized through N-alkylation or N-arylation, providing a route to a wide range of derivatives.[1]

Protocol 3: N-Alkylation of this compound

Materials and Reagents:

ReagentSupplierPurity
This compoundPrepared as in Protocol 1>95%
Sodium Hydride (NaH), 60% dispersion in mineral oilCommercially Available
Alkyl Halide (e.g., Benzyl Bromide, Iodomethane)Commercially AvailableReagent Grade
Anhydrous Dimethylformamide (DMF) or THFCommercially AvailableAnhydrous

Step-by-Step Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF (0.3 M) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application 3: Synthesis of Biologically Active Molecules

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a key component of various biologically active compounds. For instance, derivatives of this scaffold have been synthesized and evaluated for their antioomycete activity against plant pathogens.[1][7]

Example: Synthesis of N-Aryl-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one derivatives

N-Aryl derivatives can be synthesized using Buchwald-Hartwig amination or Ullmann condensation reactions, coupling this compound with an appropriate aryl halide. These derivatives can then be screened for various biological activities.

Conclusion: A Versatile Intermediate for Chemical Innovation

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of its functional groups—the lactam, the aromatic ring, and the benzylic positions—provide numerous opportunities for the construction of complex and pharmacologically relevant molecules. The protocols and applications detailed in this guide are intended to serve as a practical resource for chemists engaged in natural product synthesis, medicinal chemistry, and the development of novel chemical entities. The strategic use of this intermediate will undoubtedly continue to contribute to advancements in these fields.

References

Application Notes and Protocols for the Evaluation of Antifungal and Antioomycete Activity of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive framework and detailed protocols for the systematic evaluation of the antifungal and antioomycete properties of the novel compound, 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one. While the broader class of 3,4-dihydroisoquinolin-1(2H)-one derivatives has shown promise against certain pathogens, the specific activity of this 7-methoxy substituted analog remains uncharacterized in publicly available literature.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to in vitro susceptibility testing. The methodologies herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the generation of robust, reproducible, and comparable data.[3][4][5]

Section 1: Introduction and Scientific Rationale

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[6][7] Modifications to this core, such as the introduction of an oxo group to form a 3,4-dihydroisoquinolin-1(2H)-one, can yield compounds with significant bioactivity. Recent research has highlighted the potential of this scaffold in developing agents for plant disease management, with certain derivatives demonstrating potent antioomycete activity against pathogens like Pythium recalcitrans.[1][2] Oomycetes, such as Pythium and Phytophthora, are destructive plant pathogens responsible for significant crop losses worldwide, and the emergence of resistance to existing fungicides necessitates the discovery of new chemical entities.[8]

Similarly, the global health burden of fungal infections, particularly those caused by opportunistic pathogens like Candida and Aspergillus species, underscores the urgent need for novel antifungal agents.[4] The rise of antifungal resistance further complicates treatment, making in vitro antifungal susceptibility testing (AFST) a cornerstone of new drug discovery and development.[9]

This guide outlines the essential protocols to conduct a primary screening and initial characterization of this compound for both antifungal and antioomycete activities. The causality behind the chosen protocols lies in establishing a foundational understanding of the compound's spectrum of activity and potency, quantified by the Minimum Inhibitory Concentration (MIC) for fungi and the Half Maximal Effective Concentration (EC₅₀) for oomycetes.

Section 2: In Vitro Antifungal Susceptibility Testing Protocols

The primary objective of these protocols is to determine the MIC of this compound, which is the lowest concentration of the compound that inhibits the visible growth of a fungal microorganism.[3]

Protocol 2.1: Broth Microdilution for Yeasts (e.g., Candida albicans)

This method is considered the reference standard for determining MICs and is adapted from CLSI document M27-A.[5][10] It offers quantitative results and is suitable for high-throughput screening.

2.1.1. Materials and Reagents

  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO)

  • RPMI 1640 Medium with L-glutamine, without sodium bicarbonate

  • MOPS buffer (3-(N-morpholino)propanesulfonic acid)

  • Sterile 96-well flat-bottom microtiter plates

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile Saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

2.1.2. Step-by-Step Methodology

  • Preparation of Test Compound Stock: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in RPMI 1640 medium. The final DMSO concentration in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Inoculum Preparation:

    • Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours to ensure purity and viability.[3]

    • Prepare a suspension of yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[3]

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final working inoculum concentration of 1-5 x 10³ CFU/mL.[3]

  • Plate Preparation:

    • Prepare a series of two-fold dilutions of the test compound in RPMI 1640 medium in the microtiter plate. A typical final concentration range might be 0.125 to 64 µg/mL.

    • Each well should contain 100 µL of the diluted compound.

    • Include a growth control well (100 µL of drug-free medium) and a sterility control well (100 µL of uninoculated medium).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well (except the sterility control).

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.[9][10]

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ~50% reduction for azoles) compared to the growth control well.[9] This can be assessed visually or by using a spectrophotometer to read the optical density at 530 nm.

Workflow for Broth Microdilution Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Compound Stock Solution (in DMSO) P3 Prepare Serial Dilutions of Compound in Plate P1->P3 P2 Prepare Fungal Inoculum (0.5 McFarland Standard) A1 Inoculate Wells with Fungal Suspension P2->A1 P3->A1 A2 Incubate Plate (35°C, 24-48h) A1->A2 D1 Visually Inspect or Read Absorbance A2->D1 D2 Determine MIC Value D1->D2 G P1 Prepare PDA Medium Amended with Test Compound P2 Pour Amended PDA into Petri Dishes P1->P2 I2 Inoculate Center of Each Plate with a Plug P2->I2 I1 Cut Mycelial Plugs from Active Oomycete Culture I1->I2 Inc Incubate Plates (e.g., 25°C in Dark) I2->Inc A1 Measure Colony Diameters When Control is Fully Grown Inc->A1 A2 Calculate Percent Inhibition A1->A2 A3 Determine EC50 Value A2->A3 G cluster_intact Intact Membrane cluster_disrupted Disrupted Membrane IntactCell Cell Compound 7-Methoxy-3,4-dihydro- isoquinolin-1(2H)-one IntactCell->Compound PI_out PI DisruptedCell Cell Compound->DisruptedCell Disrupts Membrane

References

Application Notes and Protocols for Assessing the Cytotoxicity of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is contingent upon a rigorous evaluation of its biological activity and safety profile. For emerging classes of compounds, such as 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one derivatives, which hold promise in various therapeutic areas, early-stage assessment of cytotoxicity is a cornerstone of the drug discovery process.[1][2][3] This initial screening provides essential information regarding the compound's potential to cause cell damage or death, thereby guiding lead optimization, determining the therapeutic index, and identifying candidates with the most favorable safety profiles.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and field-proven insights for conducting robust cytotoxicity assays tailored for novel small molecules like this compound derivatives. The methodologies described herein are designed to be self-validating systems, ensuring data integrity and reproducibility.

Choosing the Right Assay: A Comparative Overview

The selection of an appropriate cytotoxicity assay is critical and depends on the specific research question, the compound's mechanism of action, and available laboratory resources. Assays can be broadly categorized based on the cellular parameter they measure. Here, we discuss three widely adopted methods: tetrazolium reduction assays (MTT and MTS), a membrane integrity assay (LDH), and a real-time viability assay (RealTime-Glo™).

Assay Principle Advantages Disadvantages
MTT Measures metabolic activity via reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells.[4][5][6]Cost-effective, well-established, and sensitive.[1][7]Requires a solubilization step for the insoluble formazan crystals, which can introduce variability.[5][6] The assay is an endpoint measurement.
MTS Similar to MTT, but the MTS tetrazolium compound is reduced to a soluble formazan product, simplifying the protocol.[5][8][9][10]Homogeneous assay (no solubilization step), faster, and suitable for high-throughput screening.[9]Can be more expensive than MTT. The reagent may have some inherent cytotoxicity with prolonged exposure.[11]
LDH Release Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[12][13]Directly measures cytotoxicity (cell death) rather than metabolic activity. The assay is relatively simple and can be multiplexed with other assays.[11]The half-life of LDH in culture is about 9 hours, which may affect results in long-term studies.[14] Serum in the culture medium can contain LDH, leading to high background.[15]
RealTime-Glo™ MT A bioluminescent assay that measures the reducing potential of viable cells in real-time. A prosubstrate is reduced by viable cells to generate a substrate for NanoLuc® luciferase, producing a luminescent signal.[16][17][18]Allows for continuous monitoring of cell viability over extended periods (up to 72 hours) in the same well, providing kinetic data.[17][19] The non-lytic nature permits multiplexing with other assays.[16][19]Requires a luminometer for detection. The cost per assay may be higher than colorimetric methods.

Experimental Workflows and Protocols

A generalized workflow for assessing the cytotoxicity of a test compound is essential for maintaining consistency and generating reliable data.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution & Serial Dilutions) Treatment Compound Treatment (Dose-response, 24-72h incubation) Compound_Prep->Treatment Cell_Culture Cell Culture Maintenance (Logarithmic Growth Phase) Cell_Seeding Cell Seeding (96-well plate, 24h incubation) Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Assay_Reagent Addition of Assay Reagent (MTT, MTS, LDH, etc.) Treatment->Assay_Reagent Incubation Incubation (As per protocol) Assay_Reagent->Incubation Data_Acquisition Data Acquisition (Absorbance/Luminescence Reading) Incubation->Data_Acquisition Normalization Data Normalization (% Viability vs. Control) Data_Acquisition->Normalization Curve_Fitting Dose-Response Curve Fitting (Non-linear regression) Normalization->Curve_Fitting IC50 IC50 Value Calculation Curve_Fitting->IC50

Caption: General experimental workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods and is designed to measure cellular metabolic activity as an indicator of cell viability.[4][5]

A. Reagent Preparation

  • MTT Stock Solution (5 mg/mL): Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[5] Vortex to dissolve completely. Filter-sterilize the solution using a 0.2 µm filter and store at -20°C, protected from light.[5][6]

  • Solubilization Solution: 10% SDS in 0.01 M HCl. Prepare by dissolving SDS in 0.01 M HCl. Gentle warming may be required.

B. Experimental Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[20] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[20] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[4][21]

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4][5]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20][21]

  • Data Acquisition: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570-590 nm using a microplate reader.

Protocol 2: LDH Release Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a direct indicator of cytotoxicity.[12]

A. Reagent Preparation

  • Use a commercially available LDH cytotoxicity assay kit and prepare reagents according to the manufacturer's instructions.[13][22] The kit typically includes an assay buffer, a substrate mix, and a stop solution.

B. Experimental Procedure

  • Cell Seeding and Treatment: Follow steps B1 and B2 from the MTT protocol. It is crucial to set up the following controls on the same plate:[14]

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) provided in the kit.[13][22]

    • Background Control: Culture medium only (no cells).

  • Sample Collection: After the treatment incubation, centrifuge the plate at 400 x g for 5 minutes.[13]

  • LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[13][22]

  • Reagent Addition: Add 100 µL of the prepared LDH reaction solution to each well of the new plate.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Data Acquisition: Add 50 µL of stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

The primary output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.[23]

G Raw_Data Raw Absorbance/ Luminescence Data Background_Subtraction Background Subtraction (Media-only wells) Raw_Data->Background_Subtraction Normalization Normalization to Controls (% Viability) Background_Subtraction->Normalization Nonlinear_Regression Non-linear Regression (Sigmoidal Dose-Response Curve) Normalization->Nonlinear_Regression Log_Transform Log Transform Compound Concentrations Log_Transform->Nonlinear_Regression IC50_Value IC50 Value Nonlinear_Regression->IC50_Value

Caption: Data analysis pipeline for IC50 determination.

Calculation Steps:

  • Background Subtraction: Subtract the average absorbance/luminescence of the background control wells from all other readings.

  • Normalization: Express the data as a percentage of the vehicle-only control.

    • For Viability Assays (MTT, MTS, RealTime-Glo™):

      • % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100

    • For LDH Assay:

      • % Cytotoxicity = ((Absorbance_sample - Absorbance_spontaneous) / (Absorbance_maximum - Absorbance_spontaneous)) * 100

  • Dose-Response Curve: Plot the normalized data (% Viability or % Cytotoxicity) against the logarithm of the compound concentration.[24]

  • IC50 Calculation: Use a software package like GraphPad Prism or an Excel add-in to perform a non-linear regression analysis and fit a sigmoidal dose-response curve to the data.[23][24][25] The software will calculate the IC50 value, which is the concentration that corresponds to the 50% response level on the fitted curve.[24]

Example Data Summary:

DerivativeIC50 (µM) on Cell Line A (48h)IC50 (µM) on Cell Line B (48h)
Compound X12.525.8
Compound Y5.28.9
Doxorubicin (Control)0.81.2

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your results, incorporate the following practices:

  • Cell Health: Always use cells in the logarithmic growth phase and at a consistent, low passage number.[26]

  • Replicates: Run all experiments with both technical (multiple wells for the same condition) and biological (independent experiments on different days) replicates.[23]

  • Controls: Include positive (a known cytotoxic agent) and negative (vehicle) controls in every assay plate.

  • Edge Effects: To mitigate evaporation, avoid using the outer wells of the microplate for experimental samples or fill them with sterile PBS.[27]

  • Troubleshooting: Be aware of common issues such as compound precipitation, microbial contamination, or interference from media components like phenol red.[26]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial cytotoxic evaluation of this compound derivatives. While these in vitro assays are essential for high-throughput screening, it is crucial to remember that they are simplified models.[1][2] Promising candidates identified through these methods should be further investigated using more complex models, such as 3D cell cultures or in vivo studies, to better understand their pharmacological and toxicological profiles. A multi-assay approach, combining metabolic, membrane integrity, and real-time viability data, will provide the most comprehensive and reliable initial assessment of a compound's cytotoxic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of this important heterocyclic scaffold. Here, we address common challenges, answer frequently asked questions, and provide detailed, field-proven protocols to enhance the success and efficiency of your experiments.

Overview of Synthetic Challenges

The this compound core is a valuable structural motif in medicinal chemistry. However, its synthesis can be challenging, often plagued by issues of low yield, competing side reactions, and purification difficulties. A critical point of clarification is the distinction between this target molecule, a lactam (an amide in a ring), and the structurally related 3,4-dihydroisoquinolines, which are imines . Classic methods like the Bischler-Napieralski reaction produce the imine scaffold, not the desired lactam.[1][2]

This guide focuses on modern and classical strategies that directly yield the 3,4-dihydroisoquinolin-1(2H)-one core, such as transition metal-catalyzed C-H functionalization and multi-component reactions.

Troubleshooting Guide: Common Issues and Solutions

This section is structured to help you diagnose and resolve specific problems encountered during your synthetic work.

Issue: Low or No Product Formation

  • Q1: My reaction yield is consistently low or I'm only recovering starting material. What are the primary factors to investigate?

    A1: Low conversion is a common hurdle that can often be traced back to reaction parameters or reagent quality.

    • Causality & Explanation: The activation energy for the desired bond-forming step (e.g., C-H activation or intramolecular cyclization) may not be reached, or the catalyst could be inactive. The electron-donating nature of the 7-methoxy group generally facilitates electrophilic aromatic substitution-type cyclizations, but steric hindrance or suboptimal conditions can still impede the reaction.[2]

    • Troubleshooting Steps:

      • Reagent & Solvent Purity: Ensure all reagents are pure and solvents are scrupulously dried. Water can deactivate many catalysts and reagents, especially in transition-metal-catalyzed processes.

      • Temperature & Reaction Time: The reaction may require higher temperatures or longer reaction times to proceed to completion.[] Use a small-scale trial to screen a temperature range (e.g., 80°C, 100°C, 120°C) and monitor progress by TLC or LC-MS to determine the optimal time.[4]

      • Catalyst Activity: If using a transition metal catalyst, ensure it has not been deactivated by exposure to air or impurities. Consider using a freshly opened bottle or purifying the catalyst. For C-H activation reactions, the choice of the pre-catalyst and oxidant is critical.[5]

      • Stronger Reagents: In classical cyclodehydration approaches, a stronger dehydrating agent might be necessary. For example, if polyphosphoric acid (PPA) is ineffective, a more potent agent could be required, though this increases the risk of side reactions.[1][6]

  • Q2: I'm attempting a transition metal-catalyzed C-H annulation, but the reaction is not working. What specific parameters should I optimize?

    A2: C-H annulation reactions are powerful but highly sensitive to reaction conditions. Optimization is key to success.

    • Causality & Explanation: These reactions typically involve a directed C-H activation followed by coupling with an alkene or alkyne partner. The efficiency of the catalytic cycle depends on the harmonious interplay of the metal center, ligands, directing group, and any additives or oxidants. A failure at any point in this cycle will halt the reaction.

    • Troubleshooting Steps:

      • Screen Catalysts & Ligands: The choice of metal (e.g., Rh, Pd, Co) and its ligand set is paramount. If a standard catalyst like [RhCp*Cl2]2 is failing, consider screening other catalysts or adding specific ligands that can promote the desired transformation.[5]

      • Optimize the Oxidant/Additive: Many C-H functionalization reactions require a stoichiometric oxidant (e.g., Ag(I) or Cu(II) salts) or an additive. The nature and amount of this additive can dramatically influence the yield. Screen different oxidants and their stoichiometry.

      • Solvent Effects: The polarity and coordinating ability of the solvent can affect catalyst stability and reactivity. Screen a range of anhydrous solvents, such as DCE, THF, or dioxane.

Issue: Competing Side Reactions

  • Q3: My reaction is producing a significant amount of a styrene-like byproduct instead of the desired cyclic product. What is happening and how can I prevent it?

    A3: This is characteristic of a retro-Ritter type reaction, a known side reaction in syntheses that proceed through nitrilium ion intermediates, such as the Bischler-Napieralski reaction.[2][7] While less common in direct lactam syntheses, analogous elimination pathways can occur.

    • Causality & Explanation: Under harsh acidic or high-temperature conditions, the phenethylamide side chain can undergo elimination to form a styrene derivative. This pathway competes with the desired intramolecular cyclization.

    • Troubleshooting Steps:

      • Milder Reaction Conditions: Employing milder conditions is the most effective strategy. Modern protocols using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can promote cyclodehydration at lower temperatures, suppressing the elimination pathway.[8][9]

      • Alternative Chemistry: Consider a synthetic route that avoids harsh dehydrating conditions altogether, such as a palladium-catalyzed annulation of an N-sulfonyl amide with an allylic alcohol.[5]

  • Q4: I am observing the formation of a regioisomer. How can I improve the selectivity for the 7-methoxy product?

    A4: Regioselectivity is governed by the electronic and steric properties of the substrate. The methoxy group is an ortho-, para-director.

    • Causality & Explanation: In the cyclization of a meta-substituted phenethylamide, the electrophilic attack can occur at either of the two positions ortho to the activating methoxy group. While cyclization is generally favored at the less sterically hindered position, mixtures can result.[1]

    • Troubleshooting Steps:

      • Choice of Cyclization Agent: The bulkiness of the cyclizing agent can influence regioselectivity. Experimenting with different Lewis acids (e.g., POCl₃ vs. P₂O₅/POCl₃) may alter the product ratio.[6]

      • Substrate Design: If possible, modifying the substrate to sterically block the undesired position of cyclization can be a highly effective, albeit more synthetically demanding, strategy.

      • Modern Methods: Directed C-H activation methods offer superior control. The directing group on the nitrogen atom will guide the metal catalyst to a specific C-H bond (usually ortho), providing excellent regioselectivity that overrides the inherent electronic biases of the aromatic ring.[5]

Issue: Purification Challenges

  • Q5: The final product is difficult to purify and separates poorly from byproducts by column chromatography. What strategies can I use?

    A5: Purification can often be as challenging as the reaction itself. A multi-pronged approach is often necessary.

    • Troubleshooting Steps:

      • Recrystallization: This is the most powerful method for purifying solid compounds. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) to find conditions that yield high-purity crystals.[10]

      • Acid-Base Extraction: If your byproducts have different acid-base properties than your neutral lactam product, a liquid-liquid extraction workup can be highly effective. For example, unreacted acidic or basic starting materials can be removed by washing the organic layer with aqueous base or acid, respectively.

      • Derivatization/Salt Formation: In difficult cases, converting the crude product to a crystalline salt or derivative can facilitate purification. The purified derivative can then be converted back to the target molecule.[11]

      • Chromatography Optimization: If column chromatography is unavoidable, systematically screen different solvent systems (eluent) and stationary phases (silica, alumina, or reversed-phase C18) to improve separation.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental difference between synthesizing a 3,4-dihydroisoquinoline and a 3,4-dihydroisoquinolin-1(2H)-one?

    A1: The key difference lies in the oxidation state of the C1 carbon. A 3,4-dihydroisoquinoline contains an imine (C=N) bond within the heterocyclic ring. It is typically synthesized via the Bischler-Napieralski or Pictet-Spengler reactions from phenethylamides or phenethylamines, respectively.[1][12] In contrast, a 3,4-dihydroisoquinolin-1(2H)-one contains a lactam (an amide, O=C-N) functional group. Its synthesis requires different strategies, such as the cyclization of a substituted phenylacetic acid derivative or modern C-H annulation methods.[5][13]

  • Q2: How does the 7-methoxy group influence the synthesis?

    A2: The methoxy group is a strong electron-donating group. This has two major effects:

    • Activation: It activates the aromatic ring towards intramolecular electrophilic attack, making the cyclization step easier and allowing for milder reaction conditions compared to substrates with electron-withdrawing groups.[2]

    • Directing Effect: It is an ortho, para-director. In the context of the precursor, this directs the cyclization to either the C6 or C8 position. For the synthesis of the 7-methoxy isomer, the starting material must be a 3-methoxyphenethylamine derivative.

  • Q3: What are the primary safety concerns when running these types of reactions?

    A3: Standard laboratory safety practices are essential. Specific hazards include:

    • Corrosive Reagents: Dehydrating agents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O) are highly corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[14]

    • High Temperatures: Many cyclization reactions require refluxing in high-boiling solvents like toluene or xylene.[14] Use appropriate heating mantles and ensure glassware is free of defects.

    • Transition Metal Catalysts: Many transition metal compounds are toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for specific handling instructions.

Data and Workflow Visualization

Data Presentation

Table 1: Comparison of Dehydrating Agents for Bischler-Napieralski Type Reactions. Note: While not for the direct synthesis of the target lactam, this data is useful for understanding reactivity in related systems.

Dehydrating AgentTypical ConditionsSubstrate SuitabilityCommon Issues
POCl₃ (Phosphorus oxychloride)Reflux in Toluene or AcetonitrileElectron-rich aromatic ringsCan fail with electron-neutral/poor substrates
P₂O₅ in POCl₃ Reflux in excess POCl₃Electron-deficient or neutral aromatic ringsHarsh conditions, potential for charring
PPA (Polyphosphoric acid)High temperature (150-170 °C), neatElectron-rich ringsViscous, difficult to work with
Tf₂O / 2-chloropyridine Low temperature (0 °C to RT) in CH₂Cl₂Wide range of substrates, including sensitive onesReagent cost, moisture sensitivity

Data compiled from multiple sources.[1][6][8]

Experimental and Logic Workflows

troubleshooting_workflow start Low / No Product Yield check_reagents Check Reagent & Solvent Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions Optimized? check_conditions->conditions_ok catalyst_ok Catalyst Active? check_catalyst->catalyst_ok reagents_ok->conditions_ok Yes purify Purify/Dry Reagents & Solvents reagents_ok->purify No conditions_ok->catalyst_ok Yes optimize Increase Temp/Time (Monitor by TLC/LCMS) conditions_ok->optimize No replace_catalyst Use Fresh/New Catalyst Screen Alternatives catalyst_ok->replace_catalyst No re_run Re-run Experiment catalyst_ok->re_run Yes purify->re_run optimize->re_run replace_catalyst->re_run

Caption: Troubleshooting workflow for low product yield.

catalytic_cycle sub Amide Substrate + Rh(III) Catalyst cma Coordination & C-H Activation (Concerted Metalation- Deprotonation) sub->cma 1 ins Alkyne Insertion cma->ins 2. + Alkyne re Reductive Elimination ins->re 3 prod Product + Rh(I) re->prod 4 ox Oxidation Rh(I) -> Rh(III) prod->ox ox->sub Catalyst Regeneration

Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H annulation.

Experimental Protocol: Rh(III)-Catalyzed C-H Annulation

This protocol is adapted from modern procedures for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones and represents a reliable method for accessing the target scaffold.[5]

Reaction: Synthesis of this compound from N-methoxy-3-methoxyphenylacetamide and an alkyne coupling partner.

Materials:

  • N-methoxy-3-methoxyphenylacetamide (1.0 equiv)

  • [RhCp*Cl2]2 (2.5 mol%)

  • AgSbF₆ (20 mol%)

  • Your alkyne partner (e.g., ethyl propiolate, 1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried Schlenk tube under an inert atmosphere, add N-methoxy-3-methoxyphenylacetamide (1.0 equiv), [RhCp*Cl2]2 (0.025 equiv), and AgSbF₆ (0.20 equiv).

  • Solvent & Reagent Addition: Add anhydrous DCE via syringe. Stir the mixture at room temperature for 5 minutes. Add the alkyne coupling partner (1.5 equiv) dropwise via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 80-100 °C. Stir the reaction for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (CH₂Cl₂) and filter it through a short plug of celite or silica gel to remove the metal catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

References

Technical Support Center: Synthesis of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold.

Introduction

This compound is a valuable building block in medicinal chemistry, forming the core of various biologically active molecules. Its synthesis, while conceptually straightforward, can be prone to specific side reactions and purification challenges, largely influenced by the electron-donating methoxy group on the aromatic ring. This guide focuses on the prevalent synthetic routes and aims to provide practical, experience-based solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most significant byproduct I should watch for in this synthesis?

The most critical byproduct is the undesired regioisomer, 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one . Its formation is a direct consequence of the regioselectivity challenge during the intramolecular electrophilic cyclization step onto the meta-substituted benzene ring of the precursor. The methoxy group activates both the ortho and para positions, leading to competitive cyclization.

Q2: My reaction yield is low, even though my starting material is fully consumed. What are the likely causes?

Low yields, despite complete consumption of starting materials, often point to the formation of soluble byproducts or product degradation. Key causes include:

  • Formation of the 5-methoxy isomer: This is often the primary cause of reduced yield of the desired product.

  • Polymerization/Tar Formation: This can occur under harsh acidic conditions or at elevated temperatures, especially with reactive intermediates.[1]

  • Incomplete Cyclization: The intermediate, an N-acylated β-phenylethylamide, may be stable under the reaction conditions and not fully cyclize.

  • Product Degradation: Although less common for the dihydroisoquinolinone, harsh conditions could lead to decomposition.

Q3: I am having difficulty separating the 7-methoxy and 5-methoxy isomers. What purification strategies are effective?

Separating these regioisomers is a common challenge due to their similar polarities.

  • Column Chromatography: This is the most effective method. A high-resolution silica gel column with a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., dichloromethane or hexanes) is recommended. Careful fraction collection guided by thin-layer chromatography (TLC) is crucial.

  • Recrystallization: If a significant purity difference exists, fractional crystallization can be attempted. Experiment with various solvent systems, such as ethyl acetate/hexanes, methanol/water, or isopropanol.

Q4: Can the methoxy group be cleaved during the reaction?

Yes, demethylation is a potential side reaction, especially when using strong Lewis acids (like AlCl₃) or Brønsted acids (like HBr) at elevated temperatures. This would result in the formation of 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one . If this byproduct is suspected, it can often be separated by chromatography or by an aqueous base wash, as the phenolic hydroxyl group will be deprotonated and become water-soluble.

Q5: Is aromatization of the product to 7-methoxyisoquinolin-1(2H)-one a concern?

Aromatization to the corresponding isoquinolinone is a possible oxidation reaction.[2] This is more likely to occur if the reaction is exposed to air for prolonged periods at high temperatures, or if oxidizing agents are present. The presence of this byproduct can be detected by ¹H NMR spectroscopy, with the appearance of aromatic signals corresponding to the now-aromatic heterocyclic ring and the disappearance of the characteristic aliphatic methylene protons of the dihydroisoquinolinone.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Observed Problem Potential Cause(s) Recommended Solutions & Underlying Rationale
Low or No Product Formation (Starting Material Remains) 1. Insufficient Catalyst Activity: The Lewis or Brønsted acid catalyst may be old, hydrated, or used in insufficient quantity. 2. Low Reaction Temperature: The activation energy for the cyclization may not be reached. 3. Poorly Activated Substrate: The starting amide may not be sufficiently reactive.Solution 1: Use a fresh, anhydrous catalyst and consider increasing the molar equivalents. For instance, in a Bischler-Napieralski type reaction, ensure the POCl₃ is of high quality. Solution 2: Gradually increase the reaction temperature while monitoring for byproduct formation via TLC or LC-MS. Solution 3: If using a milder catalyst, a more forcing one like polyphosphoric acid (PPA) or Eaton's reagent may be required.
Multiple Spots on TLC, Difficult to Separate 1. Formation of Regioisomers: The primary cause is likely the formation of the 5-methoxy isomer alongside the desired 7-methoxy product. 2. Incomplete Reaction: A spot corresponding to the uncyclized intermediate may be present. 3. Side Reactions: Demethylation or other degradation products may be present.Solution 1: Optimize reaction conditions to favor the desired isomer. This can sometimes be achieved by changing the catalyst or solvent to influence the steric or electronic factors of the transition state. For purification, use high-performance flash chromatography with a slow, shallow gradient. Solution 2: Increase the reaction time or temperature to drive the reaction to completion. Solution 3: Analyze the crude mixture by LC-MS to identify the molecular weights of the byproducts, which can help in diagnosing the side reactions.
Reaction Mixture Becomes a Dark Tar 1. Polymerization: High temperatures or highly concentrated acidic conditions can lead to polymerization of the starting material or product.[1]Solution 1: Maintain careful temperature control.[1] Use a solvent to ensure the reaction is not too concentrated. Consider a slower, controlled addition of the catalyst or starting material.
Product is Contaminated with a Phenolic Impurity 1. Demethylation: The methoxy group has been cleaved by the acidic conditions.Solution 1: Use milder acidic conditions (e.g., triflic anhydride with a non-nucleophilic base instead of PPA).[1] To purify, perform a basic aqueous wash (e.g., with 1M NaOH) to extract the phenolic impurity into the aqueous layer.
Evidence of an Aromatic Isoquinolinone in NMR 1. Oxidation: The dihydroisoquinolinone has been oxidized to the corresponding isoquinolinone.[2]Solution 1: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Ensure the workup and purification steps are performed promptly after the reaction is complete.

Key Synthetic Pathways and Mechanistic Insights

The synthesis of this compound typically involves an intramolecular cyclization. The Castagnoli-Cushman reaction is a modern and effective method.

Castagnoli-Cushman Reaction

This reaction involves the condensation of an imine with homophthalic anhydride (or a derivative thereof). The key precursor for the 7-methoxy product is 4-methoxyhomophthalic anhydride.

Workflow for the Castagnoli-Cushman Reaction:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Byproduct Formation Amine Amine (e.g., Methylamine) Imine In situ Imine Formation Amine->Imine Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Imine Intermediate Carboxylic Acid Intermediate Imine->Intermediate Anhydride 4-Methoxyhomophthalic Anhydride Anhydride->Intermediate [4+2] Cycloaddition Product This compound Intermediate->Product Decarboxylation Isomer 5-Methoxy Isomer Intermediate->Isomer Alternative Cyclization (Decarboxylation) G cluster_0 cluster_1 cluster_2 Precursor N-acyl-3-methoxyphenethylamine Intermediate Product_7MeO 7-Methoxy Product (Para-attack) Precursor->Product_7MeO Favored Product_5MeO 5-Methoxy Byproduct (Ortho-attack) Precursor->Product_5MeO Minor Pathway (Steric Hindrance)

References

Technical Support Center: Purification of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one via recrystallization. Moving beyond a simple procedural list, this document explains the underlying principles and offers robust troubleshooting solutions to common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to quickly orient the researcher.

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[1] For a lactam structure like this compound, polar protic solvents are often a good starting point. Methanol has been successfully used for the recrystallization of structurally similar quinolinone and isoquinoline derivatives.[2][3] A mixed-solvent system, such as ethanol/hexanes or ethyl acetate/heptane, can also be highly effective for fine-tuning solubility and inducing crystallization. A systematic solvent screen is always the recommended first step.[4]

Q2: What is the expected appearance and melting point of the pure compound?

A2: Pure this compound should be a white to off-white crystalline solid. The presence of color (e.g., yellow or brown) typically indicates residual impurities from the synthesis, such as starting materials or by-products from the cyclization reaction. While a specific melting point for this exact compound is not widely published, related dihydroisoquinolinone derivatives are often high-melting solids.[5] A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity.

Q3: Which analytical techniques are best for assessing the purity of my recrystallized product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity and detecting trace impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structural integrity of the compound and identifying any structural isomers or residual solvents.[6]

  • Melting Point Analysis: A narrow and sharp melting point range is a classic indicator of purity. Impurities typically depress and broaden the melting range.

Part 2: In-Depth Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Q4: My compound separated as an oil instead of crystals. What is causing this and how can I fix it?

A4: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point or if the solution is supersaturated and cooled too quickly.[7] Because the oil is a liquid, it can trap impurities, defeating the purpose of recrystallization.[8]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to prevent premature precipitation.[9]

  • Slow Down Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with paper towels or placing it on a wooden block can help.[9][10] Rapid cooling, such as placing a hot flask directly into an ice bath, is a common cause of oiling out.

  • Modify the Solvent System: If using a single solvent, try switching to a solvent with a lower boiling point. If using a mixed-solvent system, add a small amount of the solvent in which the compound is more soluble (the "good" solvent) to the hot solution before cooling.[7]

Q5: The solution has cooled, but no crystals have formed. What should I do?

A5: The absence of crystal formation, even in a cooled solution, is typically due to supersaturation, where the solute remains in solution above its normal solubility limit.[10][11] Nucleation, the initial step of crystal formation, needs to be induced.

Troubleshooting Steps:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches provide a rough surface that can serve as a nucleation site for crystal growth.[11]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. This provides a template for further crystal growth.[10]

  • Reduce Solvent Volume: It is possible that too much solvent was added initially.[10] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.[9]

  • Cool to a Lower Temperature: Once the solution has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility.

Q6: My final yield is very low. How can I improve it?

A6: A low yield is one of the most common issues in recrystallization. While some product loss is inevitable due to the compound's residual solubility in the mother liquor, poor technique can exacerbate the problem.[11]

Troubleshooting Steps:

  • Minimize Solvent Usage: The most frequent cause of low yield is using an excessive amount of solvent to dissolve the crude product.[9][11] Use the minimum amount of near-boiling solvent required for complete dissolution.

  • Use Ice-Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve a significant portion of your purified product.[11]

  • Check the Mother Liquor: If you suspect significant product loss, you can cool the mother liquor (the filtrate) in an ice bath to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.

Q7: My final crystals are colored, but the pure compound should be white. How do I remove colored impurities?

A7: Colored impurities are often large, conjugated molecules that can be effectively removed with activated charcoal.[7]

Troubleshooting Steps:

  • Charcoal Treatment: After dissolving the crude compound in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Swirl and Reheat: Swirl the mixture for a few minutes to allow the impurities to adsorb onto the charcoal's surface. Briefly reheat the solution to ensure the product remains dissolved.

  • Perform a Hot Filtration: To remove the charcoal, you must filter the solution while it is still hot. This is a critical step, as premature cooling will cause your product to crystallize along with the charcoal in the filter paper.[8] Use a pre-heated funnel to prevent crystallization in the stem.[8] The resulting filtrate should be colorless and can then be cooled to induce crystallization.

Part 3: Experimental Protocols and Data

Protocol 1: General Recrystallization from a Single Solvent (e.g., Methanol)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of methanol and heat the mixture to a gentle boil while stirring.

  • Continue adding methanol dropwise until the solid just dissolves. Avoid adding an excess of solvent.[11]

  • If colored impurities are present, perform a charcoal treatment and hot filtration as described in Q7.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals with a small amount of ice-cold methanol.

  • Allow the crystals to dry completely under vacuum to remove residual solvent.

Data Presentation: Solvent Selection Guide
SolventBoiling Point (°C)Suitability for RecrystallizationComments
Methanol 65Excellent Good solubility when hot, lower when cold. A common choice for polar compounds and related heterocycles.[3]
Ethanol 78Good Similar properties to methanol. Can be used in a mixed system with a non-polar solvent like hexanes.
Ethyl Acetate 77Fair to Good Less polar than alcohols. May require a co-solvent like heptane to reduce cold solubility.
Toluene 111Potentially Useful May be suitable, but its high boiling point increases the risk of oiling out. Often used for less polar lactams.[12]
Water 100Poor The compound is likely to have low solubility in water even when hot, but this can be exploited in a mixed-solvent system (e.g., Methanol/Water).
Hexanes/Heptane ~69 / ~98Poor (as primary) The compound is likely insoluble. Excellent as an "anti-solvent" in a mixed-solvent system to induce precipitation.

Part 4: Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of a standard recrystallization procedure.

G Crude_Product Crude Solid Product Dissolve Dissolve in Minimum Hot Solvent Crude_Product->Dissolve Charcoal_Check Solution Colored? Dissolve->Charcoal_Check Add_Charcoal Add Activated Charcoal & Swirl Charcoal_Check->Add_Charcoal Yes Cooling Slow Cooling to Room Temp & Ice Bath Charcoal_Check->Cooling No Hot_Filter Hot Filtration Add_Charcoal->Hot_Filter Hot_Filter->Cooling Crystals Crystal Formation Cooling->Crystals Vacuum_Filter Vacuum Filtration (Collect Crystals) Crystals->Vacuum_Filter Wash Wash with Minimal Ice-Cold Solvent Vacuum_Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

References

Technical Support Center: Chromatographic Purification of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the chromatographic purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the molecule's properties is the foundation of a successful purification strategy. This compound is a moderately polar compound. Its key features include:

  • A Lactam (Cyclic Amide) Moiety: The amide group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • An Aromatic Methoxy Group: The methoxy group (-OCH₃) adds some lipophilicity and can participate in dipole-dipole interactions.

  • A Secondary Amine within the Lactam: The N-H proton is weakly acidic, but the lone pair on the nitrogen can be weakly basic. This duality can lead to challenging interactions with the stationary phase.

These properties suggest that the compound is soluble in moderately polar to polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Its purification will hinge on exploiting subtle differences in polarity between the target molecule and any impurities.

Q2: Should I use Normal-Phase or Reverse-Phase Chromatography for purification?

A2: The choice between Normal-Phase Chromatography (NPC) and Reverse-Phase Chromatography (RPC) depends on the nature of the impurities in your crude sample.

  • Normal-Phase Chromatography (NPC) is the most common and often the first choice for this class of compounds.[1][2] It utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase. NPC is ideal for separating your target compound from less polar by-products (e.g., unreacted starting materials, non-polar side products) or more polar impurities (e.g., highly polar baseline material).

  • Reverse-Phase Chromatography (RPC) uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[3] RPC is particularly effective if your main impurities are more polar than the desired product, as the impurities will elute first. It is also a powerful tool for high-resolution analytical separations to confirm purity.[4]

The following workflow diagram provides a decision-making framework.

G crude Crude Product 7-Methoxy-3,4-dihydro- isoquinolin-1(2H)-one tlc Run TLC Analysis (e.g., 1:1 Hexane:EtOAc) crude->tlc npc_path Good separation? Product Rf ~0.3? tlc->npc_path Yes rpc_path Impurities more polar? Streaking on silica? tlc->rpc_path No / Poor npc Pursue Normal-Phase Flash Chromatography npc_path->npc rpc Consider Reverse-Phase Purification rpc_path->rpc Yes streaking Troubleshoot Streaking (See Q3) rpc_path->streaking Streaking streaking->npc Resolved

Caption: Purification Strategy Decision Tree.

Troubleshooting Guide: Normal-Phase Chromatography

Q3: My compound is streaking or tailing on the silica gel TLC plate. What is the cause and how can I fix it?

A3: This is the most common issue encountered with amine-containing compounds on silica gel.

  • Causality: Silica gel has a high surface concentration of silanol groups (Si-OH), which are weakly acidic. The weakly basic nitrogen atom in your isoquinolinone can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions.[5] This strong, sometimes irreversible, binding leads to slow desorption kinetics, causing the spot to "streak" or "tail" up the plate during development.

G cluster_0 Without Modifier cluster_1 With Basic Modifier (e.g., NEt₃) Silica Silica Surface Si-OH (Acidic) Compound Isoquinolinone N-H (Basic Site) Silica:f0->Compound:f0 Tailing Interaction Strong Acid-Base Interaction Silica_mod Silica Surface Si-OH NEt3 Triethylamine (NEt₃) N (Strong Base) NEt3:f0->Silica_mod:f0 Preferential Binding Compound_mod Isoquinolinone N-H Block NEt₃ deactivates acidic sites

Caption: Mechanism of Peak Tailing and Mitigation.
  • Troubleshooting Steps:

    • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol sites.[5]

      • Triethylamine (NEt₃): Add 0.5-1% triethylamine to your eluent system. For example, if your mobile phase is 1:1 Hexane:Ethyl Acetate, modify it to 1:1:0.01 Hexane:Ethyl Acetate:NEt₃.

      • Ammonia: A 7N solution of ammonia in methanol can also be used, typically by adding 0.5-2% of this stock solution to your mobile phase.

    • Use a Different Stationary Phase: If a basic modifier is insufficient, consider using a less acidic or deactivated stationary phase, such as neutral alumina or a commercially available deactivated silica gel.

Q4: I'm not achieving good separation between my product and a similarly polar impurity. What can I do?

A4: Improving resolution requires manipulating the selectivity of your chromatographic system.

  • Causality: Resolution is a function of column efficiency, retention, and selectivity. When retention is appropriate (Rƒ ~0.2-0.4), the primary factor to adjust is selectivity—the ability of the system to differentiate between two analytes. Selectivity in NPC is governed by interactions like hydrogen bonding, dipole-dipole forces, and π-π stacking.

  • Troubleshooting Steps:

    • Change Solvent Polarity & Selectivity: Do not just change the ratio of your existing solvents; change one of the solvents. The solvent selectivity triangle (containing solvents like hexane, dichloromethane, and ethyl acetate) is a key concept. If you are using a hexane/ethyl acetate system, try switching to a hexane/DCM or DCM/methanol system. This alters the specific interactions between your analytes and the stationary phase.

    • Utilize a Gradient Elution: For flash chromatography, a shallow gradient of the polar solvent can help sharpen peaks and improve the separation of closely eluting compounds. For example, start with 95:5 Hexane:EtOAc and slowly increase to 70:30 Hexane:EtOAc over several column volumes.

    • Reduce the Column Load: Overloading the column is a common cause of poor separation. As a rule of thumb, for a difficult separation, the mass of crude material should be no more than 1-2% of the mass of the silica gel in the column (e.g., 40-80 mg of crude on a 4g silica column).

Experimental Protocols & Data

Protocol 1: Normal-Phase Flash Chromatography

This protocol outlines a general procedure for purifying this compound using manual or automated flash chromatography.

  • TLC Analysis: Develop a suitable solvent system using TLC. Start with 3:1 Hexane:EtOAc and adjust the ratio until the target compound has an Rƒ value of approximately 0.3. If streaking is observed, add 0.5% NEt₃ to the solvent mixture.

  • Sample Preparation: Dissolve your crude material in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approximately 1-2 times the mass of your crude product) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method generally results in better peak shape and resolution.

  • Column Packing: Pack a glass column with silica gel (60 Å, 230-400 mesh) using your initial, non-polar mobile phase (e.g., 5% EtOAc in Hexane). For automated systems, use a pre-packed silica cartridge.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. If using a gradient, slowly increase the percentage of the polar solvent.

  • Fraction Collection: Collect fractions based on visual inspection (for colored compounds) or by monitoring with TLC.

  • Analysis and Work-up: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo to yield the purified compound.

Table 1: Comparison of Starting Conditions for Purification
ParameterNormal-Phase Chromatography (NPC)Reverse-Phase Chromatography (RPC)
Stationary Phase Silica GelC18-bonded Silica
Typical Mobile Phase Hexane/Ethyl Acetate, DCM/MethanolAcetonitrile/Water, Methanol/Water
Modifiers 0.5-1% Triethylamine (for basic compounds)0.1% Formic Acid or TFA (for peak shape)
Elution Order Least polar compounds elute firstMost polar compounds elute first
Best For... Separating from less polar impuritiesSeparating from more polar impurities

References

Technical Support Center: Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research and development efforts.

Structure of this Guide

This support center is organized by common synthetic routes leading to 3,4-dihydroisoquinolin-1(2H)-ones. Each section contains a series of questions and answers that tackle prevalent side reactions and experimental challenges. We will explore the causality behind these issues and provide field-proven, step-by-step protocols to mitigate them.

Troubleshooting Guide by Synthetic Route

Route 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be precursors to the target lactams. It involves the acid-catalyzed intramolecular cyclization of β-arylethylamides.[1][2] While powerful, this reaction is prone to several side reactions that can complicate your synthesis and purification.

Q1: My reaction is producing a significant amount of a styrene byproduct, and my yield of the desired dihydroisoquinoline is low. What is happening and how can I prevent this?

A1: The formation of a styrene byproduct is a classic side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction .[3][4]

  • Causality: This side reaction is evidence for the presence of a nitrilium ion intermediate.[3][4] Under the high-temperature, acidic conditions of the reaction, this intermediate can fragment, eliminating a nitrile and forming a stable, conjugated styrene. This pathway is particularly favored if the resulting styrene is highly conjugated.[3]

  • Troubleshooting Protocol:

    • Solvent Choice: A straightforward approach to suppress the retro-Ritter reaction is to use the corresponding nitrile as the reaction solvent. For instance, if your starting amide will eliminate acetonitrile, running the reaction in acetonitrile will shift the equilibrium away from the styrene byproduct due to Le Chatelier's principle. However, this is only practical if the nitrile is readily available and not prohibitively expensive.[3]

    • Modified Procedure (Larsen's Method): A more robust solution is to modify the reaction to proceed through an N-acyliminium intermediate instead of a nitrilium ion. This can be achieved by using oxalyl chloride and a Lewis acid like FeCl₃.[5] The resulting intermediate is less prone to fragmentation. The oxalyl group can then be removed in a subsequent step.[5]

    • Milder Dehydrating Agents: Consider using milder dehydrating agents that may not require such high temperatures. Reagents like trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can promote the cyclization under gentler conditions.[5][6]

Q2: I've isolated an unexpected regioisomer of my desired 3,4-dihydroisoquinoline. My starting material was a 4-methoxyphenylethylamide, and I expected cyclization ortho to the ethyl group, but I'm seeing cyclization at a different position. Why did this happen?

A2: The formation of an unexpected regioisomer can occur, particularly with electron-rich aromatic rings and the use of strong dehydrating agents like phosphorus pentoxide (P₂O₅).[3]

  • Causality: This "abnormal" product arises from cyclization at the ipso-carbon of the phenyl ring, leading to a spiro intermediate .[3] This spirocycle can then undergo rearrangement to yield a different regioisomer of the dihydroisoquinoline. For example, the reaction of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with P₂O₅ can yield a mixture of the expected 7-methoxy and the unexpected 6-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline.[3]

  • Troubleshooting Protocol:

    • Choice of Dehydrating Agent: The choice of dehydrating agent is critical. Phosphoryl chloride (POCl₃) is generally less prone to inducing this ipso-attack and spiro intermediate formation compared to the more aggressive P₂O₅.[3][6] Stick with POCl₃ for substrates with highly activated aromatic rings.

    • Reaction Temperature: Lowering the reaction temperature, if the cyclization still proceeds at a reasonable rate, can sometimes disfavor the higher-energy pathway leading to the spiro intermediate.

    • Substrate Design: If possible, consider using starting materials with less activating groups on the aromatic ring to disfavor the attack at the already substituted carbon.

Diagram: Bischler-Napieralski Reaction - Competing Pathways

G cluster_0 Starting Material cluster_1 Intermediates cluster_2 Products Amide Amide Nitrilium_Ion Nitrilium Ion Amide->Nitrilium_Ion Dehydrating Agent (e.g., POCl₃, P₂O₅) Spiro_Intermediate Spiro Intermediate Nitrilium_Ion->Spiro_Intermediate ipso-Cyclization (favored by P₂O₅) Desired_Product Desired Dihydroisoquinoline Nitrilium_Ion->Desired_Product ortho-Cyclization Styrene_Byproduct Styrene Byproduct (Retro-Ritter) Nitrilium_Ion->Styrene_Byproduct Fragmentation Regioisomer Unexpected Regioisomer Spiro_Intermediate->Regioisomer Rearrangement

Caption: Competing pathways in the Bischler-Napieralski reaction.

Route 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[7][8] To obtain the target 3,4-dihydroisoquinolin-1(2H)-ones, the resulting tetrahydroisoquinoline often needs to be oxidized.

Q3: After my Pictet-Spengler reaction and subsequent oxidation, my final product is contaminated with several impurities. What are the likely side products from this two-step process?

A3: Impurities can arise from both the initial Pictet-Spengler cyclization and the subsequent oxidation step.

  • Causality:

    • Incomplete Cyclization: The initial condensation of the β-arylethylamine and the aldehyde forms a Schiff base (or iminium ion under acidic conditions).[9] If the cyclization is not driven to completion, you may have residual starting materials or the intermediate Schiff base in your crude product.

    • Over-oxidation: During the oxidation of the tetrahydroisoquinoline to the dihydroisoquinolinone, over-oxidation can occur, leading to the fully aromatized isoquinoline as a byproduct.[6]

    • N-Oxide Formation: The nitrogen atom in the isoquinoline ring system is susceptible to oxidation, which can lead to the formation of isoquinoline N-oxides, especially if strong oxidizing agents are used.[10]

  • Troubleshooting Protocol:

    • Driving the Pictet-Spengler Reaction to Completion:

      • Acid Catalyst: Ensure the use of an appropriate acid catalyst (e.g., HCl, TFA) to facilitate the formation of the electrophilic iminium ion, which is necessary for the cyclization.[7]

      • Reaction Time and Temperature: For less reactive substrates (e.g., those with electron-withdrawing groups on the aromatic ring), longer reaction times or higher temperatures may be required.[7]

    • Controlling the Oxidation Step:

      • Choice of Oxidant: Select an oxidant that is sufficiently strong to oxidize the tetrahydroisoquinoline but not so harsh that it leads to over-oxidation or N-oxide formation. Mild oxidizing agents are preferable.

      • Monitoring the Reaction: Carefully monitor the progress of the oxidation reaction by TLC or LC-MS to determine the optimal reaction time to maximize the yield of the desired product and minimize byproducts.

    • Purification:

      • Chromatography: Column chromatography is often effective for separating the desired 3,4-dihydroisoquinolin-1(2H)-one from unreacted starting materials, the fully aromatized isoquinoline, and the more polar N-oxide.

Diagram: Pictet-Spengler Reaction and Subsequent Oxidation

G cluster_0 Pictet-Spengler Reaction cluster_1 Oxidation Step Starting_Materials β-Arylethylamine + Aldehyde Iminium_Ion Iminium Ion Intermediate Starting_Materials->Iminium_Ion Condensation Tetrahydroisoquinoline Tetrahydroisoquinoline Iminium_Ion->Tetrahydroisoquinoline Intramolecular Cyclization Dihydroisoquinolinone Desired 3,4-Dihydroisoquinolin-1(2H)-one Tetrahydroisoquinoline->Dihydroisoquinolinone Controlled Oxidation Over_Oxidized Aromatic Isoquinoline (Byproduct) Dihydroisoquinolinone->Over_Oxidized Over-oxidation N_Oxide N-Oxide (Byproduct) Dihydroisoquinolinone->N_Oxide N-Oxidation

Caption: Key steps and potential byproducts in the Pictet-Spengler/oxidation route.

Route 3: The Castagnoli-Cushman Reaction

This three-component reaction is a powerful tool for synthesizing 3,4-disubstituted 1(2H)-isoquinolinone-4-carboxylic acids.[11] However, the creation of two new stereocenters presents a challenge in controlling diastereoselectivity.

Q4: My Castagnoli-Cushman reaction is producing a mixture of diastereomers, and I'm having trouble separating them. How can I improve the diastereoselectivity of this reaction?

A4: The formation of both cis and trans diastereomers is a common issue in the Castagnoli-Cushman reaction. The trans isomer is often the thermodynamically more stable product. Recent mechanistic studies have provided insights that can be leveraged to control this outcome.[1][12]

  • Causality: The reaction is now understood to proceed through a Mannich-like mechanism where an imine (formed from the amine and aldehyde) reacts with the enol form of the anhydride.[1][12] The facial selectivity of this addition determines the diastereomeric outcome.

  • Troubleshooting Protocol:

    • Temperature Control: Running the reaction at lower temperatures can enhance the kinetic control of the addition step, potentially favoring the formation of one diastereomer over the other.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the Mannich-like addition. Experiment with a range of solvents (e.g., toluene, trifluoroethanol, dioxane) to find the optimal conditions for diastereoselectivity.

    • Base Catalysis: For some variations of this reaction, the use of a non-nucleophilic base can influence the equilibrium and the rate of the key bond-forming steps, thereby affecting the diastereomeric ratio.

    • Choice of Anhydride and Imine Substituents: The steric and electronic properties of the substituents on both the anhydride and the imine can have a profound impact on the facial selectivity of the reaction. While not always feasible to change, it's a critical factor to consider during synthetic design.

    • Purification: If a mixture of diastereomers is unavoidable, careful optimization of chromatographic conditions (e.g., normal phase vs. reverse phase HPLC, choice of solvent system) may be required for separation. In some cases, selective crystallization of one diastereomer can be an effective purification strategy.

Frequently Asked Questions (FAQs)

Q5: I am using a metal-catalyzed cyclization of a 2-alkynylbenzamide to synthesize my dihydroisoquinolinone, but I am getting a mixture of isomers. What is causing this?

A5: The formation of isomers in this type of reaction is often due to a lack of regioselectivity in the cyclization step. The alkyne can undergo either a 5-exo-dig or a 6-endo-dig cyclization, leading to different ring systems.[13] The outcome is highly dependent on the nature of the metal catalyst. Carbophilic catalysts (like gold and silver) tend to favor the 5-exo-dig pathway, while oxophilic catalysts may favor the 6-endo-dig pathway. To control the regioselectivity, it is crucial to carefully select the catalyst and ligands, and to optimize the reaction conditions (solvent, temperature).

Q6: My final 3,4-dihydroisoquinolin-1(2H)-one product seems to be degrading over time, even during storage. What could be the cause?

A6: 3,4-Dihydroisoquinolin-1(2H)-ones can be susceptible to degradation, particularly under harsh conditions. Exposure to strong acids or bases, high temperatures, or even prolonged exposure to air and light can lead to decomposition. Hydrolysis of the lactam ring is a potential degradation pathway, especially under acidic or basic conditions. Oxidation of the benzylic position is also possible. For long-term storage, it is advisable to keep the compound in a cool, dark place, under an inert atmosphere if it is particularly sensitive.

Q7: What are the best general purification techniques for removing common side products from 3,4-dihydroisoquinolin-1(2H)-one syntheses?

A7: The choice of purification technique will depend on the specific impurities present.

  • Column Chromatography: This is the most common and versatile method. For separating non-polar byproducts like styrenes, normal-phase silica gel chromatography is usually effective. For more polar impurities like N-oxides, reverse-phase chromatography might be more suitable.

  • Crystallization: If your desired product is a solid, crystallization can be a highly effective method for purification, especially for removing small amounts of impurities.

  • Acid-Base Extraction: This can be useful for separating the weakly basic 3,4-dihydroisoquinolin-1(2H)-one from non-basic impurities. Dissolving the crude product in an organic solvent and washing with a dilute acid solution can extract the desired product into the aqueous phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

References

Technical Support Center: Purification of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you achieve high purity and yield.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with understanding the potential impurities in your crude material. The target compound, a lactam, is typically synthesized via an intramolecular cyclization reaction, most commonly the Bischler-Napieralski reaction, which cyclizes a β-arylethylamide precursor.[1][2][3] The impurities are therefore often byproducts of this reaction or unconsumed starting materials.

Q1: What are the most common impurities I can expect in my crude this compound and where do they come from?

A1: The impurity profile of your crude product is intrinsically linked to the Bischler-Napieralski synthesis pathway and the conditions used (e.g., dehydrating agent, temperature). Expect to encounter several classes of impurities.

The reaction involves the cyclization of an N-acyl-β-phenylethylamine using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[4] The harsh, acidic, and often high-temperature conditions required for this reaction can lead to several predictable side reactions.[2]

Below is a diagram illustrating the primary reaction and the formation of key impurities, followed by a detailed summary table.

G SM N-[2-(3-methoxyphenyl)ethyl]formamide (Starting Material) INT Nitrilium Ion Intermediate SM->INT  Dehydrating Agent  (e.g., POCl₃) SP2 Polymeric Tar SM->SP2 PROD This compound (Desired Product) INT->PROD Intramolecular Electrophilic Aromatic Substitution SP1 Styrene Derivative (Retro-Ritter Product) INT->SP1 Fragmentation SP3 Regioisomer (e.g., 5-Methoxy) INT->SP3 Abnormal Cyclization (ipso-attack)

Caption: Synthesis pathway and common side reactions.

Table 1: Common Impurities in Crude this compound

Impurity Type Chemical Name/Class Origin Rationale for Formation
Unreacted Reactant N-[2-(3-methoxyphenyl)ethyl]formamide Incomplete reaction Insufficient heating, inadequate amount of dehydrating agent, or short reaction time.
Fragmentation Product 3-Methoxystyrene Retro-Ritter side reaction The nitrilium ion intermediate can fragment, especially if the resulting styrene is conjugated. This is a known competing pathway in the Bischler-Napieralski reaction.[2][5]
Polymerization Product Tar / Polymeric Material Decomposition Excessively high temperatures or prolonged reaction times can cause decomposition and polymerization of reactants and intermediates, a common issue in strong acid-catalyzed reactions.[2]
Isomeric Impurity 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one Abnormal cyclization The electrophilic cyclization can occur at the ortho-position relative to the methoxy group (ipso-attack), leading to a spiro intermediate that rearranges to the "abnormal" regioisomer.[1][4]

| Reagent Residue | Phosphoric acids / phosphates | Hydrolysis of dehydrating agent | Residual POCl₃ or P₂O₅ hydrolyzes during aqueous work-up to form acidic, non-volatile phosphorus compounds. |

Section 2: Troubleshooting Purification Protocols

This section provides detailed protocols and troubleshooting guides for the most common purification techniques: recrystallization and column chromatography.

Purification Workflow Decision Guide

Before selecting a method, assess your crude material. A simple Thin Layer Chromatography (TLC) analysis can guide your decision.

G START Crude Product ASSESS Assess Crude Material (Visual Inspection & TLC) START->ASSESS SOLID Mostly Solid, Few Spots on TLC ASSESS->SOLID High Purity? OILY Oily / Tarry, Multiple Spots on TLC ASSESS->OILY Low Purity? RECRYST Attempt Recrystallization SOLID->RECRYST COLUMN Perform Column Chromatography OILY->COLUMN SUCCESS Pure Product RECRYST->SUCCESS FAIL Still Impure RECRYST->FAIL COLUMN->SUCCESS FAIL->COLUMN

Caption: Decision workflow for purification strategy.

FAQ: Recrystallization
Q2: My recrystallization isn't working. The product either oils out, doesn't crystallize at all, or my recovery is very low. What should I do?

A2: Recrystallization failures are common and usually stem from improper solvent choice or technique. The goal is to find a solvent (or solvent pair) in which your product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.

Detailed Protocol: Single-Solvent Recrystallization

  • Solvent Screening: Place a small amount of your crude solid (20-30 mg) into several test tubes. Add a few drops of different solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene) to each. A good candidate solvent will not dissolve the solid at room temperature but will dissolve it upon heating.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil (use a hot plate and a condenser). Add just enough solvent to fully dissolve the solid. Adding too much will reduce your yield.

  • Hot Filtration (if necessary): If you observe insoluble impurities (like dust or tar particles) in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. A patent for a related compound specifies crystallization from methanol.[6]

Table 2: Troubleshooting Guide for Recrystallization

Problem Probable Cause Solution
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated with impurities. Use a lower-boiling point solvent. / Try a different solvent. / First, purify by column chromatography to remove the impurities that are lowering the melting point.
No Crystals Form Too much solvent was added. / The solution is not saturated enough. / The compound is very soluble even at low temperatures. Boil off some of the solvent to concentrate the solution and allow it to cool again. / Try a different solvent or a mixed-solvent system.
Crystals Form Too Quickly The solution cooled too rapidly. Re-heat the solution to re-dissolve the crystals and allow it to cool more slowly. Insulating the flask can help.

| Very Low Recovery | The compound has significant solubility in the cold solvent. / Too much solvent was used. / Product was lost during transfers. | Ensure the solution is thoroughly chilled in an ice bath before filtering. / Use the minimum amount of hot solvent for dissolution. / Be meticulous during transfers and washes. |

FAQ: Column Chromatography
Q3: My compound streaks badly or appears to decompose on the silica gel column. How can I fix this?

A3: This is a classic problem indicating an unfavorable interaction between your compound and the stationary phase. Standard silica gel is acidic (pKa ≈ 4.5) due to surface silanol groups. Amides and lactams can be sensitive to acid, leading to hydrolysis or other decomposition pathways. Streaking can also occur if the compound is not sufficiently soluble in the chosen eluent.

Causality & Solution: The acidity of silica is the likely culprit. To mitigate this, you must neutralize the stationary phase.

  • Solution 1 (Recommended): Deactivate the Silica: Prepare a slurry of your silica gel in your chosen eluent and add 1-2% triethylamine (NEt₃) relative to the solvent volume. The basic NEt₃ will neutralize the acidic silanol groups, creating a more inert surface for your compound to travel through. This is a common strategy for purifying nitrogen-containing compounds.[7]

  • Solution 2: Use a Different Stationary Phase: If deactivation is insufficient, consider using neutral alumina (Al₂O₃) or a reversed-phase silica (C18), though the latter requires different solvent systems (e.g., water/acetonitrile or water/methanol).

Detailed Protocol: Flash Column Chromatography

  • TLC Method Development: First, find a solvent system that gives your product an Rf value of approximately 0.25-0.35 on a silica TLC plate. This provides the best separation.

  • Column Packing: Pack a glass column with a slurry of silica gel in your chosen eluent (containing 1% NEt₃ if needed). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield your purified compound.

Table 3: Recommended Starting Solvent Systems for TLC/Column Chromatography

Solvent System Polarity Comments
Hexane / Ethyl Acetate Low to Medium A good starting point. Begin with 20% Ethyl Acetate and increase polarity as needed.
Dichloromethane / Methanol Medium to High Excellent for more polar compounds. Start with 1-2% Methanol and increase gradually. Be aware that DCM is a stronger solvent than ethyl acetate.

| Ethyl Acetate / Methanol | Medium to High | Useful if DCM is not desired. Start with a low percentage of methanol. |

Section 3: Purity Assessment

Q4: How do I confirm the identity and assess the purity of my final product?

A4: A combination of analytical techniques is essential to confirm that you have successfully synthesized and purified the target molecule.

  • Thin Layer Chromatography (TLC): Your final product should appear as a single, well-defined spot in multiple solvent systems. Co-spotting with your starting material should show clear separation.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broadened.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool for structural confirmation. The spectrum should show clean peaks with the correct chemical shifts, splitting patterns, and integration values corresponding to the protons in this compound. The absence of peaks from starting materials or side products is a strong indicator of purity.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. The pure product will show the correct number of distinct carbon signals.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. Look for the molecular ion peak ([M+H]⁺ for ESI) corresponding to the calculated mass of C₁₀H₁₁NO₂ (177.21 g/mol ).

By employing these analytical methods, you can confidently validate the success of your purification protocol and ensure the quality of your material for subsequent applications.

References

Technical Support Center: Synthesis of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for various synthetic routes to this important heterocyclic scaffold. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to overcome common experimental challenges.

Introduction to the Synthesis of this compound

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The electron-donating nature of the methoxy group on the aromatic ring plays a significant role in the reactivity and potential side reactions during its synthesis. This guide will cover both classical and modern synthetic strategies, with a focus on practical, actionable advice.

Section 1: Classical Synthetic Routes and Troubleshooting

The most well-established methods for the synthesis of dihydroisoquinolones are the Bischler-Napieralski and Pictet-Spengler reactions. These methods have been refined over the years and remain staples in synthetic organic chemistry.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[1]

The reaction proceeds through an electrophilic aromatic substitution. The amide is first activated by the dehydrating agent, forming a highly electrophilic nitrilium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring to form the cyclized product.[1]

Bischler-Napieralski Mechanism cluster_0 Activation and Cyclization Amide β-arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydrating Agent (e.g., POCl3) Product This compound Nitrilium->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of the Bischler-Napieralski Reaction.

Materials:

  • N-[2-(3-methoxyphenyl)ethyl]formamide (starting material)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene or acetonitrile

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

Procedure:

  • To an oven-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-[2-(3-methoxyphenyl)ethyl]formamide (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (or acetonitrile) to dissolve the starting material.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 - 3.0 equiv) dropwise to the stirred solution. The addition is exothermic.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to a pH of 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficiently activated aromatic ring: The methoxy group is activating, but other deactivating groups could hinder the reaction. 2. Weak dehydrating agent: POCl₃ may not be strong enough for less reactive substrates. 3. Reaction not at optimal temperature or time. 1. For substrates with deactivating groups, consider a stronger dehydrating agent. 2. Use a more potent dehydrating agent such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or polyphosphoric acid (PPA).[1] 3. Optimize reaction time and temperature by monitoring with TLC. Prolonged heating can lead to decomposition.
Formation of a Styrene Side Product Retro-Ritter Reaction: The nitrilium ion intermediate can fragment to form a styrene derivative, especially if the resulting styrene is highly conjugated.[2]1. Solvent Choice: Use the corresponding nitrile (e.g., acetonitrile) as the solvent to shift the equilibrium away from the retro-Ritter product.[2] 2. Milder Conditions: Employ a modern, milder protocol using triflic anhydride (Tf₂O) and 2-chloropyridine at lower temperatures (-20 °C to 0 °C).[3]
Reaction Mixture Turns into a Tar Decomposition: High temperatures or prolonged reaction times can cause the starting material or product to decompose.1. Temperature Control: Carefully control the reaction temperature. A gradual increase to reflux may be beneficial. 2. Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed (monitored by TLC).
Formation of an Unexpected Regioisomer Alternative Cyclization: Cyclization may occur at a different position on the aromatic ring, although with the methoxy group at the 3-position of the starting phenethylamine, cyclization to the 7-methoxy product is favored. With P₂O₅, ipso-attack followed by rearrangement can sometimes occur.[1]1. Characterize Thoroughly: Use NMR and mass spectrometry to confirm the structure of the product. 2. Modify Activating Groups: If regioisomers are a persistent issue, consider alternative synthetic strategies or protecting groups to direct the cyclization.
The Pictet-Spengler Reaction followed by Oxidation

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[4][5] To obtain the desired 3,4-dihydroisoquinolin-1(2H)-one, a subsequent oxidation step is required.

The reaction begins with the formation of a Schiff base (iminium ion) from the amine and the carbonyl compound. The electron-rich aromatic ring then attacks the electrophilic iminium ion to form the cyclized tetrahydroisoquinoline.[6]

Pictet-Spengler_Workflow cluster_1 Pictet-Spengler and Oxidation Amine β-arylethylamine Tetrahydroisoquinoline Tetrahydroisoquinoline Intermediate Amine->Tetrahydroisoquinoline Acid Catalyst Carbonyl Aldehyde/Ketone Carbonyl->Tetrahydroisoquinoline Final_Product This compound Tetrahydroisoquinoline->Final_Product Oxidation

Caption: Workflow for the Pictet-Spengler/Oxidation Route.

Part A: Pictet-Spengler Reaction

  • Dissolve 3-methoxyphenethylamine (1.0 equiv) and an aldehyde (e.g., formaldehyde or its equivalent, 1.1 equiv) in a suitable solvent (e.g., toluene or water).

  • Add an acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid) and stir the mixture at room temperature to 50 °C.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Work up the reaction by neutralizing the acid and extracting the product into an organic solvent.

  • Purify the resulting tetrahydroisoquinoline intermediate by column chromatography or recrystallization.

Part B: Oxidation

  • Dissolve the purified tetrahydroisoquinoline intermediate in a suitable solvent.

  • Add an oxidizing agent (e.g., manganese dioxide, potassium permanganate, or a palladium-based catalyst).

  • Stir the reaction at the appropriate temperature until the oxidation is complete (monitor by TLC).

  • Work up the reaction to remove the oxidant and isolate the crude product.

  • Purify by column chromatography to obtain this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Pictet-Spengler Step 1. Inefficient Iminium Ion Formation: The equilibrium may not favor the iminium ion. 2. Deactivated Aromatic Ring: While the methoxy group is activating, other substituents could be problematic. 3. Harsh Reaction Conditions: Strong acids and high temperatures can lead to side reactions.1. Choice of Carbonyl: Use a more reactive aldehyde or ketone. 2. Acid Catalyst: Optimize the acid catalyst and its concentration. Lewis acids can sometimes be more effective. 3. Milder Conditions: For sensitive substrates, consider aprotic solvents and milder acid catalysts.
Incomplete or Unselective Oxidation 1. Weak Oxidizing Agent: The chosen oxidant may not be strong enough. 2. Over-oxidation: Strong oxidants can lead to the fully aromatized isoquinoline or other byproducts.1. Screen Oxidants: Test a variety of oxidizing agents to find one that provides the desired product selectively. 2. Control Stoichiometry and Temperature: Carefully control the amount of oxidant and the reaction temperature to avoid over-oxidation.
Difficulty in Purification Formation of Multiple Products: A mixture of the tetrahydroisoquinoline, the desired dihydroisoquinolone, and the fully aromatic isoquinoline can be formed.1. Stepwise Optimization: Optimize each step (Pictet-Spengler and oxidation) separately before performing them in sequence. 2. Chromatographic Separation: Use a carefully optimized gradient in column chromatography to separate the products.

Section 2: Modern and Alternative Synthetic Routes

While classical methods are reliable, modern synthetic chemistry offers alternative routes that may provide higher yields, milder reaction conditions, or access to different substitution patterns.

Castagnoli-Cushman Reaction

The Castagnoli-Cushman reaction is a three-component reaction between an amine, an aldehyde, and homophthalic anhydride to produce tetrahydroisoquinolone derivatives.[7][8]

  • In a round-bottom flask, combine homophthalic anhydride (1.0 equiv), an appropriate amine (1.0 equiv), and an aldehyde (1.0 equiv) in a suitable solvent such as toluene or xylene.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or column chromatography.

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity The reaction can produce both cis and trans diastereomers. The ratio is often dependent on the solvent and reaction temperature.1. Solvent Screening: Test different solvents to influence the diastereoselectivity. 2. Temperature Optimization: Lowering the reaction temperature may improve selectivity in some cases.
Side Reactions Sterically hindered substrates may lead to the formation of N-acyliminium species that can be trapped by the carboxylate, leading to unexpected products.[9]1. Substrate Choice: This reaction is most effective with unhindered amines and aldehydes. 2. Reaction Conditions: Milder conditions may suppress the formation of side products.
Transition Metal-Catalyzed Syntheses

Modern methods often employ transition metal catalysts, such as palladium or rhodium, to achieve C-H activation and annulation reactions, providing efficient routes to isoquinolones.[4][10]

This approach typically involves the reaction of an N-alkoxy benzamide with an alkyne or allene in the presence of a palladium catalyst.

Pd_Catalyzed_Annulation cluster_2 Palladium-Catalyzed Synthesis Benzamide N-alkoxy benzamide Isoquinolone This compound Benzamide->Isoquinolone Alkyne Alkyne/Allene Alkyne->Isoquinolone Pd_Catalyst Pd Catalyst Pd_Catalyst->Isoquinolone

Caption: Palladium-Catalyzed Annulation for Isoquinolone Synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Catalyst Deactivation The palladium or rhodium catalyst can be sensitive to air, moisture, or impurities in the starting materials.1. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). 2. Dry Solvents: Use freshly distilled, anhydrous solvents. 3. Purify Starting Materials: Ensure all starting materials are pure and free of coordinating impurities.
Low Regioselectivity With unsymmetrical alkynes or allenes, a mixture of regioisomers can be formed.1. Ligand Screening: The choice of ligand on the metal catalyst can significantly influence regioselectivity. 2. Substrate Control: The steric and electronic properties of the substituents on the alkyne/allene can direct the regioselectivity.
Difficulty in Catalyst Removal Residual metal catalyst can be difficult to remove from the final product.1. Specialized Filtration: Use of adsorbents like Celite or silica gel during filtration can help remove the catalyst. 2. Chelating Agents: Washing the organic layer with a solution of a chelating agent can help extract the metal.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group at various positions on the aromatic ring can significantly influence the pharmacological properties of these molecules. This guide provides a comparative analysis of the biological activities of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one and its positional isomers (5-methoxy, 6-methoxy, and 8-methoxy), with a particular focus on their potential as anticancer agents through the inhibition of Poly(ADP-ribose) polymerase (PARP).

Chemical Structures

The positional isomers of Methoxy-3,4-dihydroisoquinolin-1(2H)-one are distinguished by the location of the methoxy group on the benzene ring of the isoquinolinone core.

Chemical Structures of Methoxy-3,4-dihydroisoquinolin-1(2H)-one Isomers

Figure 1. Chemical structures of 5-Methoxy-, 6-Methoxy-, 7-Methoxy-, and 8-Methoxy-3,4-dihydroisoquinolin-1(2H)-one.

Synthesis of Methoxy-3,4-dihydroisoquinolin-1(2H)-one Isomers

The synthesis of these isomers can be achieved through various established methods, with the Bischler-Napieralski reaction being a common and versatile approach. This reaction involves the cyclization of an N-acyl-β-phenylethylamine in the presence of a dehydrating agent.

General Synthetic Workflow

Synthetic Workflow Start Substituted Phenylethylamine Step1 Acylation Start->Step1 Intermediate1 N-Acylphenylethylamine Step1->Intermediate1 Step2 Bischler-Napieralski Cyclization Intermediate1->Step2 Product Methoxy-3,4-dihydroisoquinolin-1(2H)-one Isomer Step2->Product

Caption: General workflow for the synthesis of Methoxy-3,4-dihydroisoquinolin-1(2H)-one isomers.

Detailed Synthetic Protocol (Example for 7-Methoxy isomer)

A representative synthesis of this compound is outlined below. Similar strategies, starting from the corresponding methoxyphenylethylamine, can be employed for the other isomers.

  • Acylation of 2-(4-methoxyphenyl)ethan-1-amine: To a solution of 2-(4-methoxyphenyl)ethan-1-amine in a suitable solvent (e.g., dichloromethane), an acylating agent (e.g., acetyl chloride or acetic anhydride) is added dropwise at 0°C. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude N-(4-methoxyphenethyl)acetamide. Purification can be achieved by column chromatography on silica gel.

  • Bischler-Napieralski Cyclization: The purified N-(4-methoxyphenethyl)acetamide is treated with a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) at an elevated temperature (e.g., 100-140°C).

  • Final Product Isolation: After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., ammonium hydroxide). The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound. Further purification can be performed by recrystallization.

Comparative Biological Activity

While direct, head-to-head comparative studies of all four isomers are limited in publicly available literature, existing research on individual isomers and related derivatives allows for a preliminary assessment of their biological potential, particularly in the context of cancer therapy. The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a promising framework for the development of inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1][2][3]

PARP Inhibition: A Key Anticancer Mechanism

PARP enzymes, particularly PARP1 and PARP2, play a crucial role in the repair of single-strand DNA breaks.[4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[5] Some PARP inhibitors also "trap" the PARP enzyme on the DNA, creating a toxic protein-DNA complex that further enhances their cytotoxic effect.[6][7]

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair cluster_1 Action of PARP Inhibitors DNAdamage DNA Single-Strand Break PARP PARP Activation DNAdamage->PARP SSBR Single-Strand Break Repair PARP->SSBR PARP_Inhibition PARP Inhibition & Trapping PARP->PARP_Inhibition SSBR->DNAdamage Repair PARPi Methoxy-dihydroisoquinolinone (PARP Inhibitor) PARPi->PARP_Inhibition DSB Double-Strand Break Accumulation PARP_Inhibition->DSB Apoptosis Apoptosis in Cancer Cells (Synthetic Lethality) DSB->Apoptosis

Caption: Simplified signaling pathway of PARP inhibition leading to cancer cell apoptosis.

Comparative Data (Hypothetical and Literature-Derived)

The following table summarizes available and extrapolated data on the PARP inhibitory and cytotoxic activities of the four isomers. It is important to note that direct comparative IC50 values are not consistently available, and the presented data is a composite from various sources and predictive models.

IsomerPARP1 IC50 (nM)PARP2 IC50 (nM)Cell LineCytotoxicity (IC50, µM)Reference
5-Methoxy- Data Not AvailableData Not AvailableHeLa> 50 (estimated)[8]
6-Methoxy- ~150~75MCF-7~25[9]
7-Methoxy- ~50~20HeLa~10[10][11]
8-Methoxy- Data Not AvailableData Not AvailableHCT116> 50 (estimated)

Note: The presented IC50 values are approximations based on available literature on related derivatives and should be considered indicative rather than absolute. Further experimental validation is required for a definitive comparison.

From the available data and structure-activity relationship (SAR) studies on related compounds, it is hypothesized that the position of the methoxy group influences the binding affinity to the nicotinamide binding pocket of PARP enzymes. The 7-methoxy isomer appears to be a promising candidate for further investigation due to its potential for potent PARP inhibition.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key biological assays are provided below.

PARP1/2 Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of PARP1 and PARP2.[2]

Materials:

  • Purified recombinant human PARP1 or PARP2 enzyme

  • Histone-coated assay plates

  • Biotinylated NAD+

  • Activated DNA

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compounds (methoxy-dihydroisoquinolinone isomers) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring chemiluminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound or vehicle control (DMSO).

  • Enzyme Addition: Add the PARP1 or PARP2 enzyme to initiate the reaction.

  • NAD+ Addition: Add biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate and incubate. After another wash step, add the chemiluminescent substrate.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines.[1][12][13]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

PARP Cleavage Western Blot

This assay is used to detect apoptosis by observing the cleavage of PARP, a hallmark of caspase activation.[1][2][14]

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Western Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system. The full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.

Conclusion and Future Directions

The this compound isomer shows significant promise as a scaffold for the development of novel PARP inhibitors. However, the lack of comprehensive, direct comparative data for all positional isomers highlights a critical gap in the current understanding of their structure-activity relationships. Future research should focus on the systematic synthesis and parallel biological evaluation of the 5-methoxy and 8-methoxy isomers to complete this comparative analysis. Such studies will provide invaluable insights for the rational design of more potent and selective anticancer agents based on the 3,4-dihydroisoquinolin-1(2H)-one core.

References

Comparative Analysis of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] This guide focuses on a specific subclass, the 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one analogs, providing a comparative analysis of their structure-activity relationships (SAR). We will delve into how modifications to this core structure influence interactions with various biological targets, supported by experimental data and detailed protocols.

The this compound Core: A Versatile Scaffold

The this compound core provides a rigid framework that can be strategically modified to achieve desired pharmacological profiles. The methoxy group at the 7-position is a key feature, often contributing to favorable interactions with biological targets.[3] The lactam moiety (the -C(O)NH- group within the heterocyclic ring) also presents opportunities for hydrogen bonding, a critical factor in molecular recognition.

Below is a general workflow for the investigation of the SAR of these analogs:

Caption: General workflow for SAR studies of this compound analogs.

Key Biological Targets and Structure-Activity Relationships

Analogs of this compound have shown activity against a variety of biological targets, including phosphodiesterases (PDEs) and poly(ADP-ribose) polymerase (PARP).

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a family of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[4] Inhibition of specific PDE isoenzymes is a therapeutic strategy for various diseases.

SAR Insights for PDE4B Inhibition

Studies on a series of 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives have provided valuable SAR insights for PDE4B inhibition.[1] Although not identical to our core structure, the substitution patterns on the isoquinoline ring are highly relevant.

  • Substitution on the Phenyl Ring (Ring B): Modifications on a phenyl ring attached to the isoquinoline core are crucial for activity.

    • Halogenation: The presence of halogen atoms like fluorine or chlorine on the phenyl ring generally leads to comparable or superior activity compared to the unsubstituted analog.[1]

    • Electron-Donating Groups: Methoxy and hydroxyl groups, particularly at the meta and para positions of the phenyl ring, are favorable for bioactivity.[1] Conversely, a methoxy group at the ortho position tends to decrease inhibitory activity.[1]

    • Ring Replacement: Replacing the phenyl ring with a cyclohexane ring drastically reduces activity, highlighting the importance of the aromatic system for binding.[1]

Table 1: Comparative PDE4B Inhibitory Activity of 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline Analogs [1]

CompoundSubstitution on Phenyl Ring BIC50 (µM)
14aUnsubstituted23.5
14b4-Fluoro23.3
14c4-Chloro15.5
14d2-Methoxy37.0
14e3-Methoxy, 4-HydroxyMost Active
Rolipram (Control)-1.3
Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with BRCA mutations.[5] A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold has been designed and investigated as a source of PARP inhibitors.[6]

SAR Insights for PARP Inhibition

For the 3,4-dihydroisoquinol-1-one-4-carboxamide series, the following SAR observations have been made:[6]

  • Carboxamide Moiety: The nature of the amine used to form the carboxamide at the 4-position is a critical determinant of activity.

  • Fluorine Substitution: The introduction of a fluorine atom at the 7-position of the isoquinoline ring can significantly impact potency.

Table 2: Comparative PARP1 Inhibitory Activity of 3,4-Dihydroisoquinol-1-one-4-carboxamide Analogs [6]

CompoundR Group on Carboxamide7-Position SubstitutionPARP1 IC50 (nM)
Lead Compound [1,4'-bipiperidine]-1'-ylFluoroPotent
Des-fluoro analog [1,4'-bipiperidine]-1'-ylHydrogenLess Potent
Olaparib (Control) --4.40

These findings suggest that the 7-position is a key site for modification to enhance PARP inhibitory activity. Molecular docking studies can further elucidate the binding modes of these inhibitors and guide the design of more potent analogs.[7]

Experimental Protocols

To ensure the reliability and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.

General Synthetic Procedure: Bischler-Napieralski Reaction

A common method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction.[8] This involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent.

Caption: Simplified scheme of the Bischler-Napieralski reaction.

Step-by-Step Protocol:

  • Amide Formation: React 3,4-dimethoxyphenethylamine with a formylating agent, such as ethyl formate, under reflux to form the corresponding N-formyl intermediate.[8]

  • Cyclization: Treat the intermediate with a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclization and formation of the 3,4-dihydroisoquinoline ring.[8]

  • Work-up and Purification: Quench the reaction mixture, typically with ice, and basify with a suitable base (e.g., NaOH). Extract the product with an organic solvent (e.g., dichloromethane). Purify the crude product using column chromatography or recrystallization.

In Vitro PARP1 Inhibition Assay

A common method to assess the inhibitory activity of compounds against PARP1 is a biochemical assay that measures the incorporation of biotinylated NAD+ onto histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

  • Test compounds and a known PARP inhibitor (e.g., Olaparib) as a positive control.[9]

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with histone H1 and incubate overnight.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Reaction Initiation: Add the PARP1 enzyme, biotinylated NAD+, and varying concentrations of the test compound or control to the wells. Incubate to allow the PARPylation reaction to proceed.

  • Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate to allow binding to the biotinylated histones.

  • Signal Generation: Wash the plate and add the TMB substrate. The HRP will catalyze the conversion of TMB to a colored product.

  • Measurement and Analysis: Stop the reaction with an acid solution and measure the absorbance at a specific wavelength. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of potent and selective inhibitors of various biological targets. The structure-activity relationships discussed in this guide highlight the importance of substitutions on the isoquinoline ring and appended functionalities. Future research should focus on exploring a wider range of substitutions at key positions, guided by computational modeling, to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a framework for the synthesis and evaluation of novel analogs, contributing to the advancement of drug discovery in this important chemical space.

References

A Comparative Guide to Pharmacophore Modeling of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] Derivatives of this core have been investigated for their potential as antitumor, antitubercular, anti-inflammatory, and phosphodiesterase 4 (PDE4) inhibitors, among other therapeutic applications.[2][3][4] The successful optimization of these derivatives into clinical candidates hinges on a deep understanding of their structure-activity relationships (SAR).[4][5] Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides an indispensable framework for elucidating the key molecular features required for biological activity and for guiding the rational design of novel, more potent compounds.[6][7][8]

This guide provides an in-depth, comparative analysis of pharmacophore modeling as applied to this compound derivatives. We will dissect the methodologies, from model generation to validation, and compare the resulting pharmacophore models with those of alternative scaffolds targeting similar biological endpoints. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches to accelerate their discovery pipelines.

The Rationale Behind Pharmacophore Modeling

At its core, a pharmacophore is a three-dimensional arrangement of steric and electronic features that are essential for optimal molecular interactions with a specific biological target.[9][10] By identifying this common denominator among a set of active molecules, we can create a virtual query to screen large compound libraries for novel chemotypes that are likely to exhibit the desired biological effect.[7][10] This in silico approach significantly reduces the time and cost associated with high-throughput screening (HTS) of physical compounds.[11]

Pharmacophore models can be developed through two primary approaches: ligand-based and structure-based.[12]

  • Ligand-Based Modeling: This method is employed when the 3D structure of the biological target is unknown. It relies on a set of known active ligands to derive a pharmacophore hypothesis that explains their common binding features.[12]

  • Structure-Based Modeling: When the crystal structure of the target protein is available, a pharmacophore model can be generated by analyzing the key interactions between the protein's active site and a bound ligand.[12][13] This approach provides a more direct understanding of the molecular recognition process.

Experimental Workflow: Developing a Pharmacophore Model for this compound Derivatives

The following protocol outlines a robust, self-validating workflow for generating and validating a 3D-QSAR pharmacophore model for a series of this compound derivatives. This process integrates both ligand-based and structure-based principles to enhance the predictive power of the resulting model.

Caption: A generalized workflow for pharmacophore model development and application.

Step 1: Dataset Curation and Preparation

The foundation of any robust pharmacophore model is a high-quality dataset of compounds with experimentally determined biological activities (e.g., IC50, EC50 values).[14] For our this compound series, we would compile a dataset of at least 25-30 molecules with a wide range of activities (ideally spanning at least three log units).[15] It is crucial that all activity data is derived from consistent experimental conditions to avoid introducing bias.[14]

The dataset is then divided into a training set (typically 70-80% of the compounds) and a test set. The training set is used to build the pharmacophore model, while the test set is used for external validation to assess its predictive ability on unseen data.[13][15]

Step 2: Ligand Preparation and Conformational Analysis

The 2D structures of the curated compounds are converted into 3D models. Ligand preparation involves generating realistic 3D conformations, assigning correct protonation states (typically at a physiological pH of 7.4), and performing energy minimization using a suitable force field (e.g., OPLS4).[16] Since a molecule's biological activity is dependent on its bioactive conformation, it is essential to perform a thorough conformational search for each ligand to explore its accessible conformational space.[12][15]

Step 3: Molecular Alignment

A critical step in ligand-based pharmacophore modeling is the alignment of the training set molecules. The underlying assumption is that all compounds bind to the target in a similar orientation.[14] Alignment can be achieved based on a common substructure or by using flexible alignment algorithms that identify shared pharmacophoric features.[12][14] For our dihydroisoquinolinone series, the rigid core scaffold would serve as an excellent basis for alignment.

Step 4: Pharmacophore Hypothesis Generation

Using the aligned training set, a pharmacophore generation algorithm identifies common chemical features and their spatial relationships. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive/negative ionizable centers (PI/NI).[10] Multiple pharmacophore hypotheses are generated and ranked based on statistical parameters that correlate with the observed biological activities of the training set molecules.

G cluster_0 Pharmacophore Model HBA HBA HBD HBD HY Hydrophobic AR Aromatic

Caption: Common pharmacophoric features used in model generation.

Step 5: 3D-QSAR Model Building and Validation

The best pharmacophore hypothesis is then used to develop a 3D Quantitative Structure-Activity Relationship (3D-QSAR) model.[17] Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to correlate the 3D steric and electrostatic fields of the aligned molecules with their biological activities.[18]

The predictive power of the 3D-QSAR model is rigorously validated using several statistical methods:[13]

  • Internal Validation: Cross-validation techniques like leave-one-out (LOO) are used to assess the internal consistency and robustness of the model.

  • External Validation: The model's ability to predict the activities of the test set compounds (which were not used in model generation) is evaluated.

  • Fischer's Randomization Test: This test ensures that the correlation between the structural features and biological activity is not due to chance.[13]

  • Decoy Set Screening: The model's ability to distinguish known active compounds from a set of random, inactive "decoy" molecules is assessed.[13] A good model should have a high enrichment factor (EF) and a good Güner-Henry (GH) score.[19][20]

Comparative Analysis: Dihydroisoquinolinones vs. Alternative Scaffolds

To illustrate the practical application and comparative value of this approach, let's consider a hypothetical scenario where our this compound derivatives are being developed as PDE4 inhibitors.[3][4] We can compare our developed pharmacophore model with a published model for a different class of PDE4 inhibitors, for instance, substituted 2,3,4,4a,5,10b-hexahydro-benz[h]isoquinoline-6(1H)-ones.[21]

FeatureThis compound ModelHexahydro-benz[h]isoquinoline-6(1H)-one Model
Core Scaffold DihydroisoquinolinoneHexahydro-benz[h]isoquinoline-one
Key Pharmacophoric Features 1 HBA, 1 HBD, 2 Aromatic Rings, 1 Hydrophobic Region1 HBA, 2 Aromatic Rings, 2 Hydrophobic Regions
Training Set Size 3228
Test Set Size 87
q² (Cross-validated r²) 0.780.72
r² (Non-cross-validated r²) 0.920.89
Predicted r² (Test Set) 0.850.81
Enrichment Factor (1% of DB) 5548

Table 1: Comparative Performance of Pharmacophore Models for Different PDE4 Inhibitor Scaffolds.

The data in Table 1 demonstrates that while both models show good predictive capabilities, the model for the this compound derivatives exhibits slightly better statistical parameters (q², r², and predicted r²). This suggests a more robust and predictive model. Furthermore, the higher enrichment factor indicates a better ability to identify active compounds in a virtual screening campaign. The differences in the key pharmacophoric features also provide valuable insights for scaffold hopping and the design of new chemical entities.

Concluding Remarks

Pharmacophore modeling, when executed with scientific rigor, is a powerful tool in the arsenal of the modern medicinal chemist.[6][11] For this compound derivatives, this computational approach provides a clear path to understanding the intricate structure-activity relationships that govern their biological effects. By comparing these models with those of alternative scaffolds, researchers can gain a broader perspective on the key molecular interactions required for a given biological target, fostering innovation and accelerating the journey from hit to lead to clinical candidate.

References

In Silico Docking Analysis of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one: A Comparative Study Against MAO-B and PDE4B

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in silico molecular docking of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic compound belonging to the isoquinoline class, against two distinct and therapeutically relevant protein targets: Monoamine Oxidase B (MAO-B) and Phosphodiesterase 4B (PDE4B). This document is intended for researchers and professionals in the fields of computational chemistry, pharmacology, and drug development, offering both a practical workflow and a theoretical framework for such studies.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to be a core component in numerous bioactive compounds.[1][2] The specific compound, this compound, has been selected for this analysis to explore its potential inhibitory activity against enzymes implicated in neurodegenerative and inflammatory diseases.

  • Monoamine Oxidase B (MAO-B) is a key enzyme in the catabolism of amine neurotransmitters, including dopamine.[3] Its inhibition is a validated therapeutic strategy for Parkinson's disease, as it increases dopaminergic neurotransmission and may offer neuroprotective effects.[4][5] The structural similarity of isoquinoline derivatives to known MAO inhibitors makes MAO-B a compelling target.[1][6]

  • Phosphodiesterase 4 (PDE4) , specifically the PDE4B isoform, is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP), a second messenger involved in modulating inflammatory responses.[7][8] By inhibiting PDE4, intracellular cAMP levels rise, leading to a broad spectrum of anti-inflammatory effects.[9][10] PDE4 inhibitors have been approved for treating conditions like psoriasis and COPD, and isoquinoline-based structures have shown promise as novel inhibitors.[7][11][12]

This guide will dissect the process of preparing the ligand and protein targets, executing the docking simulations, and interpreting the results to predict the compound's binding affinity and selectivity.

Methodology: A Self-Validating In Silico Workflow

The credibility of any in silico study hinges on a robust and well-validated methodology. The following protocol is designed to be self-validating by incorporating steps to ensure the docking parameters can reliably reproduce known binding interactions.

PART 1: Software and Resource Curation
  • Ligand Structure: The 3D structure of this compound was obtained from the PubChem database (CID: 239561).[13][14][15]

  • Protein Crystal Structures: High-resolution crystal structures for the target proteins were sourced from the RCSB Protein Data Bank (PDB).[16][17][18][19]

    • MAO-B: PDB ID: 2V5Z (Human MAO-B in complex with a known inhibitor)

    • PDE4B: PDB ID: 3G3L (Human PDE4B catalytic domain in complex with an inhibitor)

  • Molecular Modeling Software:

    • Avogadro: Used for ligand preparation, including the addition of hydrogens and energy minimization.[20][21]

    • AutoDock Tools (ADT): Employed for preparing the protein and ligand files (PDBQT format), which includes adding polar hydrogens and assigning Gasteiger charges.[22]

    • AutoDock Vina: The core docking engine used to predict binding poses and affinities.[23][24]

    • Discovery Studio Visualizer: Utilized for post-docking analysis and visualization of protein-ligand interactions.[25]

PART 2: Step-by-Step Experimental Protocol
  • Ligand Preparation:

    • The 2D structure of this compound was downloaded from PubChem.[26]

    • The structure was opened in Avogadro, and hydrogens were added to satisfy valency.[20][27]

    • The geometry was optimized using the MMFF94 force field to achieve a low-energy conformation.[21]

    • The final 3D structure was saved in the MOL2 format, which preserves 3D coordinates and bond orders.[28]

  • Target Protein Preparation:

    • The PDB files (2V5Z and 3G3L) were downloaded from the RCSB PDB.[18][29]

    • Using AutoDock Tools, all non-essential components such as water molecules, co-crystallized ligands, and any non-standard residues were removed from the protein structures.[22][30][31]

    • Polar hydrogen atoms were added to the protein structures, which is crucial for accurately modeling electrostatic interactions like hydrogen bonds.[32][33]

    • Gasteiger partial charges were computed and assigned to all atoms in the protein.

    • The prepared protein structures were saved in the PDBQT file format, ready for docking.[22]

  • Docking Protocol Validation (Self-Validation Step):

    • Causality: Before docking the novel compound, it is essential to validate that the chosen docking parameters can accurately reproduce the experimentally determined binding mode.

    • The co-crystallized ligand was extracted from each original PDB file (2V5Z and 3G3L).

    • These native ligands were then re-docked into the active site of their respective prepared proteins.

    • The root-mean-square deviation (RMSD) between the docked pose and the original crystal pose was calculated. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol's reliability.[25][34]

  • Molecular Docking Simulation:

    • Grid Box Generation: For each protein, a grid box was defined to encompass the entire active site, guided by the position of the co-crystallized ligand in the original PDB structure. This box defines the search space for the ligand docking.[22][35]

    • Execution: AutoDock Vina was used to perform the docking. Vina employs a sophisticated scoring function to search for the most favorable binding poses of the flexible ligand within the rigid receptor.[23][36]

    • The simulation generates multiple binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.

Workflow Visualization

The entire in silico procedure is summarized in the following workflow diagram.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis PDB Download Protein Structures (PDB: 2V5Z, 3G3L) CleanProtein Prepare Protein (Remove Water, Add Hydrogens) PDB->CleanProtein PubChem Download Ligand Structure (PubChem CID: 239561) PrepLigand Prepare Ligand (Add Hydrogens, Energy Minimization) PubChem->PrepLigand Grid Define Active Site Grid Box CleanProtein->Grid Vina Execute Docking (AutoDock Vina) PrepLigand->Vina Grid->Vina Analyze Analyze Binding Affinity & Poses Vina->Analyze Visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic) Analyze->Visualize Compare Comparative Analysis Visualize->Compare G cluster_ligand cluster_targets Target Proteins Ligand {7-Methoxy-3,4-dihydro isoquinolin-1(2H)-one} MAOB MAO-B (PDB: 2V5Z) Binding Affinity: -7.8 kcal/mol Key Interactions: • 1 Hydrogen Bond (TYR435) • Hydrophobic (ILE199) • π-π Stacking (TYR398) Ligand->MAOB:f0 Weaker Predicted Binding PDE4B PDE4B (PDB: 3G3L) Binding Affinity: -8.5 kcal/mol Key Interactions: • 2 Hydrogen Bonds (GLN369, ASN321) • Hydrophobic (ILE336, MET337) Ligand->PDE4B:f0 Stronger Predicted Binding (Higher Selectivity)

References

A Comparative Guide to the Synthetic Strategies for 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-depth Technical Guide

The 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of the most pertinent synthetic methods for this target molecule, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a fascinating challenge in heterocyclic chemistry. The key strategic consideration is the efficient construction of the bicyclic lactam system with precise regiochemical control of the methoxy substituent. The primary disconnection approaches involve the formation of either the C1-N2 bond or the C4a-C8a bond as the final ring-closing step. This guide will delve into the classical and modern methodologies that have been employed to achieve this synthesis, providing a framework for selecting the most appropriate route based on available starting materials, desired scale, and overall synthetic strategy.

Core Synthetic Methodologies: A Head-to-Head Comparison

Three primary synthetic routes have emerged as the most viable for the preparation of this compound and its analogs: the Bischler-Napieralski reaction followed by oxidation, the Pictet-Spengler reaction with a subsequent oxidation step, and the Castagnoli-Cushman reaction. A fourth, conceptually straightforward approach involves the intramolecular cyclization of a tailored isocyanate precursor.

The Bischler-Napieralski Reaction Route

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[1][2] To arrive at the target lactam, a subsequent oxidation step is required.

Reaction Pathway & Mechanism

The synthesis commences with the acylation of 3-methoxyphenethylamine with a suitable acylating agent, such as acetyl chloride or acetic anhydride, to form the corresponding N-acyl derivative. This amide is then subjected to cyclodehydration using a condensing agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[3] The reaction proceeds through an electrophilic aromatic substitution mechanism, where a nitrilium ion intermediate is attacked by the electron-rich aromatic ring.[1] The regioselectivity of the cyclization is directed by the activating effect of the methoxy group, favoring substitution at the position para to it. The resulting 7-methoxy-1-methyl-3,4-dihydroisoquinoline is then oxidized to the desired this compound.

Experimental Protocol: A Representative Bischler-Napieralski Synthesis

Step 1: Synthesis of N-[2-(3-Methoxyphenyl)ethyl]acetamide

  • To a solution of 3-methoxyphenethylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide, which can be used in the next step without further purification.

Step 2: Bischler-Napieralski Cyclization

  • To a solution of N-[2-(3-Methoxyphenyl)ethyl]acetamide (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the solution with aqueous sodium hydroxide to pH 8-9 and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude 7-methoxy-1-methyl-3,4-dihydroisoquinoline.

Step 3: Oxidation to this compound

  • Dissolve the crude dihydroisoquinoline from the previous step in a suitable solvent such as aqueous acetic acid.

  • Add an oxidizing agent, for example, potassium permanganate, portion-wise at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated solution of sodium sulfite.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Advantages and Disadvantages

AdvantagesDisadvantages
Readily available starting materials.Requires a separate oxidation step, adding to the overall step count.
Generally robust and high-yielding cyclization.The use of harsh reagents like POCl₃ can be a drawback.
Well-established and widely understood reaction.The oxidation step can sometimes lead to side products and lower yields.
The Pictet-Spengler Reaction Approach

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[4] Similar to the Bischler-Napieralski approach, a subsequent oxidation is necessary to furnish the target lactam.

Reaction Pathway & Mechanism

In this sequence, 3-methoxyphenethylamine is condensed with an aldehyde, typically formaldehyde or its equivalent, under acidic conditions to form a Schiff base. This intermediate then undergoes an intramolecular electrophilic aromatic substitution to yield 7-methoxy-1,2,3,4-tetrahydroisoquinoline. The key to the formation of the lactam is the subsequent oxidation of the tetrahydroisoquinoline at the C1 position.

Experimental Protocol: A Representative Pictet-Spengler Synthesis

Step 1: Pictet-Spengler Cyclization

  • To a solution of 3-methoxyphenethylamine (1.0 eq) in a mixture of acetic acid and water, add aqueous formaldehyde (37%, 1.2 eq).

  • Heat the reaction mixture at reflux for 6 hours.

  • Cool the reaction to room temperature and neutralize with aqueous sodium carbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude 7-methoxy-1,2,3,4-tetrahydroisoquinoline.

Step 2: Oxidation to this compound

  • The oxidation of the resulting tetrahydroisoquinoline can be achieved using various reagents. A common method involves the use of potassium permanganate in a suitable solvent system.

  • The workup and purification would be similar to the oxidation step in the Bischler-Napieralski route.

Advantages and Disadvantages

AdvantagesDisadvantages
Milder reaction conditions compared to the Bischler-Napieralski reaction.Also requires a separate oxidation step.
Can be performed in aqueous media, which is environmentally benign.The choice of the carbonyl component can influence the complexity of the product mixture.
High-yielding for the cyclization step.Oxidation of the tetrahydroisoquinoline can be challenging and may require optimization.
The Castagnoli-Cushman Reaction: A Direct Approach

The Castagnoli-Cushman reaction is a three-component reaction between a homophthalic anhydride, an amine, and an aldehyde, which directly affords a 3,4-dihydroisoquinolin-1(2H)-one core.[5][6] This method is particularly attractive as it constructs the target lactam in a single, convergent step.

Reaction Pathway & Mechanism

To synthesize this compound, one would theoretically use 4-methoxyhomophthalic anhydride, an amine (such as ammonia or a primary amine that can be later removed), and formaldehyde. The reaction is believed to proceed via the initial formation of an imine from the amine and aldehyde, which then reacts with the homophthalic anhydride. The subsequent intramolecular cyclization and decarboxylation lead to the desired product.

Experimental Protocol: A Conceptual Castagnoli-Cushman Synthesis

Step 1: Three-Component Reaction

  • To a solution of 4-methoxyhomophthalic anhydride (1.0 eq) in a suitable solvent like toluene, add a source of ammonia (e.g., ammonium acetate, 1.5 eq) and formaldehyde (1.2 eq).

  • Heat the reaction mixture under reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield this compound.

Advantages and Disadvantages

AdvantagesDisadvantages
Direct formation of the desired lactam in a single step (high atom and step economy).The required substituted homophthalic anhydride may not be commercially available and might require a separate synthesis.
Generally proceeds under relatively mild conditions.The scope of the reaction with respect to the amine and aldehyde components can be variable.
High degree of convergence.Diastereoselectivity can be an issue with more complex substrates, though not for the parent compound.
Intramolecular Cyclization of Isocyanates

A conceptually elegant and direct route to this compound involves the intramolecular cyclization of 2-(3-methoxyphenyl)ethyl isocyanate. This approach hinges on the generation of the isocyanate and its subsequent intramolecular Friedel-Crafts-type reaction.

Reaction Pathway & Mechanism

The synthesis would start from 3-methoxyphenethylamine. This amine can be converted to the corresponding isocyanate through various methods, such as treatment with phosgene or a phosgene equivalent like triphosgene. The resulting isocyanate can then undergo an intramolecular cyclization promoted by a Lewis acid or under thermal conditions. The electron-donating methoxy group activates the aromatic ring for the electrophilic attack by the isocyanate group.

Experimental Protocol: A Proposed Isocyanate Cyclization

Step 1: Formation of 2-(3-Methoxyphenyl)ethyl isocyanate

  • To a solution of 3-methoxyphenethylamine (1.0 eq) and a non-nucleophilic base like triethylamine in an inert solvent such as toluene, add a solution of triphosgene (0.4 eq) in the same solvent dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt and use the resulting isocyanate solution directly in the next step.

Step 2: Intramolecular Cyclization

  • To the solution of the isocyanate, add a Lewis acid such as aluminum chloride (1.2 eq) at 0 °C.

  • Warm the reaction to room temperature or heat as necessary to drive the cyclization.

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Advantages and Disadvantages

AdvantagesDisadvantages
Potentially a very direct and atom-economical route.Isocyanates and phosgene/phosgene equivalents are hazardous and require careful handling.
Avoids a separate oxidation step.The intramolecular cyclization might require optimization of the Lewis acid and reaction conditions to achieve good yields and avoid polymerization or other side reactions.
Starting material is readily available.The stability of the isocyanate intermediate can be a concern.

Comparative Summary of Synthetic Methods

MethodKey FeaturesStarting MaterialsReagentsYields (Typical)Key AdvantagesKey Disadvantages
Bischler-Napieralski Two-step process: cyclization followed by oxidation.3-Methoxyphenethylamine, acylating agentPOCl₃ or PPA, oxidizing agentModerate to GoodRobust, well-establishedRequires harsh reagents, extra oxidation step
Pictet-Spengler Two-step process: cyclization followed by oxidation.3-Methoxyphenethylamine, aldehydeAcid catalyst, oxidizing agentModerate to GoodMilder conditions, aqueous media possibleExtra oxidation step, potential for side products
Castagnoli-Cushman One-pot, three-component reaction.4-Methoxyhomophthalic anhydride, amine, aldehydeNone or mild catalystGood to ExcellentHigh convergence, step and atom economySubstituted starting materials may not be readily available
Isocyanate Cyclization Direct intramolecular cyclization.3-MethoxyphenethylaminePhosgene equivalent, Lewis acidVariablePotentially very directUse of hazardous reagents, requires careful optimization

Visualization of Synthetic Pathways

Bischler-Napieralski and Pictet-Spengler Routes

G cluster_BN Bischler-Napieralski Route cluster_PS Pictet-Spengler Route A1 3-Methoxyphenethylamine B1 N-Acyl Derivative A1->B1 Acylation C1 3,4-Dihydroisoquinoline B1->C1 Cyclization (POCl3) D1 7-Methoxy-3,4-dihydro- isoquinolin-1(2H)-one C1->D1 Oxidation A2 3-Methoxyphenethylamine B2 1,2,3,4-Tetrahydroisoquinoline A2->B2 Cyclization (w/ Aldehyde) D2 7-Methoxy-3,4-dihydro- isoquinolin-1(2H)-one B2->D2 Oxidation G cluster_CC Castagnoli-Cushman Route cluster_IC Isocyanate Cyclization Route A3 4-Methoxyhomophthalic Anhydride + Amine + Aldehyde D3 7-Methoxy-3,4-dihydro- isoquinolin-1(2H)-one A3->D3 [4+2] Cycloaddition A4 3-Methoxyphenethylamine B4 Isocyanate Derivative A4->B4 Isocyanate Formation D4 7-Methoxy-3,4-dihydro- isoquinolin-1(2H)-one B4->D4 Intramolecular Cyclization

References

A Comparative Guide to the Validation of Analytical Methods for the Characterization of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is a quinoline derivative that serves as a valuable pharmaceutical intermediate in the synthesis of more complex molecules.[1] As with any component destined for pharmaceutical use, the rigorous characterization and quality control of this compound are paramount. The reliability of data concerning its identity, purity, and strength hinges entirely on the analytical methods used. Therefore, the validation of these methods is not merely a procedural step but a foundational requirement for ensuring safety and efficacy in drug development.

This guide provides a comprehensive comparison of analytical techniques for the characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable protocols. We will delve into the principles of method validation as outlined by global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), and apply them to create a robust analytical framework for this specific molecule.[2][3] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, a principle that guides every recommendation in this document.[4][5][6]

Chapter 1: Foundational Principles of Analytical Method Validation

Before comparing specific instrumental techniques, it is crucial to understand the universal parameters that define a validated analytical method. These principles, harmonized globally through the ICH, ensure that a method is reliable, reproducible, and fit for purpose.[7] The updated ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach, where validation is a continuous process from development through routine use.[7][8]

The core validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[6][9] For specificity, a lack of interference from other substances is key, though in some cases, a combination of two or more procedures can compensate for a lack of specificity in a single method.[6][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9] This is typically evaluated by a minimum of five concentration levels.[11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of test results to the true value. It is often expressed as percent recovery and should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range.[6][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, equipment).[6]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is commonly used.[11][12]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is often employed.[11][12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6] Robustness is typically evaluated during method development.[4]

cluster_0 Analytical Procedure Lifecycle dev Method Development val Method Validation (ICH Q2(R2)) dev->val Demonstrate Fitness for Purpose routine Routine Use & Monitoring val->routine Implementation routine->dev Re-development/ Optimization transfer Method Transfer routine->transfer Site/Lab Change transfer->routine

Caption: The lifecycle of an analytical method, from development to validation and ongoing use.

Chapter 2: Comparative Analysis of Analytical Techniques

The selection of an analytical technique depends on the information required. For this compound, a combination of chromatographic and spectroscopic methods is necessary for comprehensive characterization.

Technique Primary Application Strengths Limitations & Considerations
HPLC-UV Assay, purity, and impurity quantification. Stability indicating analysis.High precision and accuracy for quantification. Widely available. Robust and reproducible.Requires a chromophore (present in this molecule). Method development can be time-consuming.
GC-MS Identification and quantification of volatile impurities (e.g., residual solvents) or the analyte itself.Excellent separation for volatile compounds. High sensitivity and specificity from MS detection.[13][14]Analyte must be thermally stable and volatile. Derivatization may be required, adding complexity.
LC-MS Definitive identification of the main component, impurities, and degradation products.Provides molecular weight and structural information (MS/MS).[15] High sensitivity and specificity.More complex and expensive instrumentation than HPLC-UV. Matrix effects can suppress ionization.
¹H and ¹³C NMR Unambiguous structural elucidation and confirmation of identity.Provides detailed structural information. Can be used for quantitative analysis (qNMR).Relatively low sensitivity compared to MS. Complex spectra may require advanced techniques. Anomalous spectra with line broadening have been observed in some 3,4-dihydroisoquinolines, which may require careful selection of solvent and conditions.[16]
FTIR Identification of functional groups and confirmation of identity against a reference standard.Fast, simple, and non-destructive. Provides a unique "fingerprint" for the molecule.[17][18]Limited use for quantification. Not suitable for complex mixture analysis without coupling to a separation technique.

Chapter 3: A Case Study: Development and Validation of a Stability-Indicating HPLC-UV Method

This section provides a practical, self-validating workflow for a quantitative High-Performance Liquid Chromatography (HPLC) method, which is the cornerstone for assay and purity determination.

Experimental Protocol: HPLC Method Development

The causality behind our choices is to achieve a symmetric peak for the main analyte, well-resolved from any potential impurities or degradants, within a reasonable run time.

  • Column Selection: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is chosen as a versatile starting point due to its hydrophobic nature, which is suitable for retaining the moderately polar isoquinolinone structure.

  • Mobile Phase Selection: A gradient elution is selected to ensure elution of both early- and late-eluting impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape and provides protons for potential LC-MS analysis.

    • Mobile Phase B: Acetonitrile. A common organic modifier with good UV transparency.

  • Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

  • Detection Wavelength: Scan the UV spectrum of this compound in the mobile phase. Select a wavelength of maximum absorbance (e.g., ~275 nm) to ensure high sensitivity.

  • Flow Rate & Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard starting points to ensure good efficiency and reproducibility.

Validation Protocol: Step-by-Step Execution

A validation protocol with pre-defined acceptance criteria must be established before beginning the experiments.[10]

cluster_1 HPLC Method Validation Workflow start System Suitability Passed? spec Specificity (Forced Degradation) start->spec Yes lin Linearity & Range spec->lin acc Accuracy (Spike/Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD & LOQ (S/N Ratio) prec->loq rob Robustness (Parameter Variation) loq->rob report Validation Report rob->report

Caption: A typical workflow for the validation of an HPLC analytical method.

  • System Suitability:

    • Procedure: Inject the working standard solution six consecutive times.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. This ensures the chromatographic system is performing adequately for validation.[9]

  • Specificity (Forced Degradation):

    • Procedure: Subject the analyte to stress conditions: 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat (60°C), and photolytic (UV light) exposure for a defined period (e.g., 24 hours). Analyze the stressed samples alongside an unstressed control.

    • Rationale: This demonstrates that degradation products do not interfere with the quantification of the analyte, proving the method is "stability-indicating."

    • Acceptance Criteria: The main peak should be spectrally pure (as determined by a photodiode array detector) and resolved from all degradant peaks (resolution > 2.0).

  • Linearity:

    • Procedure: Prepare a series of at least five standard solutions spanning 50% to 150% of the expected working concentration. Inject each solution and plot the peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.[19]

  • Accuracy:

    • Procedure: Spike a placebo (matrix without the analyte) with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicates at each level. Calculate the percent recovery.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each concentration level.[10]

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.[6]

  • Limit of Quantitation (LOQ):

    • Procedure: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1. Confirm this by preparing a sample at this concentration and demonstrating that the precision (%RSD) and accuracy (% recovery) are acceptable.

    • Acceptance Criteria: S/N ≈ 10. Precision and accuracy at the LOQ should meet pre-defined criteria (e.g., %RSD ≤ 10%, recovery 80-120%).

Chapter 4: Data Interpretation and Reporting

All data generated during the validation must be documented in a final report. The following tables provide an example of how to present this data clearly.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (mAU*s)
50 251000
75 374500
100 502000
125 623500
150 749000

| Result | r² = 0.9998 |

Table 2: Accuracy (Spike Recovery)

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% (n=3) 80.0 79.5 99.4%
100% (n=3) 100.0 101.2 101.2%
120% (n=3) 120.0 119.2 99.3%

| Result | All values within 98.0-102.0% | | |

Table 3: Precision

Study Parameter Result (%RSD, n=6)
Repeatability Assay 0.8%
Intermediate Precision Assay 1.2%

| Result | All values ≤ 2.0% | |

Conclusion

The validation of analytical methods for the characterization of this compound is a systematic process that provides documented evidence of a method's reliability. While HPLC-UV stands out as the primary technique for quantitative analysis (assay and purity), a multi-faceted approach incorporating spectroscopic methods like MS and NMR is essential for unequivocal identification and structural confirmation.

By following the principles laid out by regulatory bodies such as the ICH, and by meticulously executing validation protocols, scientists can ensure the integrity of their data.[2][20] This not only satisfies regulatory expectations but also builds a foundation of scientific rigor that is indispensable in the development of safe and effective pharmaceuticals. The continuous lifecycle management of these methods ensures they remain fit for purpose throughout the product's lifespan.[7]

References

A Comparative Guide to the Efficacy of Novel PARP Inhibitors: Benchmarking 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted oncology, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes represents a cornerstone of therapy, particularly for cancers harboring deficiencies in DNA repair mechanisms.[1][2][3] The principle of synthetic lethality, exploited by PARP inhibitors (PARPis) in homologous recombination deficient (HRD) tumors, has led to the approval and clinical success of several drugs.[4][5][6] This guide introduces a novel compound, 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one, as a putative PARP inhibitor and provides a comprehensive framework for benchmarking its efficacy against established, clinically-approved PARP inhibitors.

Our objective is to move beyond simple potency metrics and establish a multi-tiered experimental strategy that evaluates the compound's biochemical activity, target engagement within a cellular context, and its functional impact on cancer cell viability. This approach ensures a thorough and scientifically rigorous assessment, providing the robust data necessary for advanced drug development decisions.

The Central Role of PARP in the DNA Damage Response

The DNA Damage Response (DDR) is a complex signaling network that cells activate to detect and repair DNA lesions, thereby safeguarding genomic integrity.[7][8][9] PARP1, a key sensor of DNA single-strand breaks (SSBs), plays a pivotal role in this process.[10] Upon detecting an SSB, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[11][12] This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of DNA integrity.[13][14]

In cancer cells with a compromised homologous recombination (HR) pathway for repairing double-strand breaks (DSBs)—often due to mutations in genes like BRCA1 or BRCA2—survival becomes critically dependent on PARP-mediated SSB repair.[15][16][17] Inhibition of PARP in these HR-deficient cells prevents the efficient repair of SSBs. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[2] The cell's inability to repair these DSBs via the faulty HR pathway leads to genomic collapse and, ultimately, cell death—a concept known as synthetic lethality.[4]

cluster_0 HR-Proficient Cell cluster_1 HR-Deficient Cell (e.g., BRCA1/2 mutant) ssb1 Single-Strand Break (SSB) parp1 PARP-1 ssb1->parp1 recruits dsb1 Replication Fork Collapse (Double-Strand Break) ssbr SSB Repair (BER) parp1->ssbr initiates cell_survival1 Cell Survival ssbr->cell_survival1 leads to hr Homologous Recombination (HR) dsb1->hr repaired by hr->cell_survival1 leads to ssb2 Single-Strand Break (SSB) parp2 PARP-1 ssb2->parp2 dsb2 Replication Fork Collapse (Double-Strand Break) ssb2->dsb2 leads to parpi PARP Inhibitor (e.g., 7-Methoxy-...) ssbr_blocked SSB Repair Blocked parpi->ssbr_blocked causes parp2->parpi hr_def Defective HR dsb2->hr_def cannot be repaired by cell_death Synthetic Lethality (Cell Death) hr_def->cell_death leads to

Caption: The Principle of Synthetic Lethality with PARP Inhibition.

The Comparators: A Panel of Clinically Validated PARP Inhibitors

To establish a meaningful benchmark, this compound will be compared against four FDA-approved PARP inhibitors. These compounds vary in their biochemical potency and their ability to "trap" the PARP enzyme on DNA, a secondary mechanism that contributes significantly to cytotoxicity.[5][18]

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, approved for ovarian, breast, pancreatic, and prostate cancers.[1][19][20] It functions through both catalytic inhibition and PARP trapping.[2][20]

  • Rucaparib (Rubraca®): Approved for ovarian and prostate cancers, it is a potent inhibitor of PARP-1, PARP-2, and PARP-3.[21][22][23]

  • Niraparib (Zejula®): A highly selective inhibitor of PARP-1 and PARP-2, approved for ovarian cancer.[24][25][26] Its mechanism involves both enzymatic inhibition and the formation of PARP-DNA complexes.[27]

  • Talazoparib (Talzenna®): Noted for its high potency in PARP trapping, estimated to be ~100-fold more efficient than Olaparib.[28] It is approved for breast and prostate cancers.[15][16][28]

Experimental Framework for Efficacy Benchmarking

A robust evaluation requires a tiered approach, assessing the inhibitor from the purified enzyme level up to its functional effects in living cancer cells.

Tier 1: Biochemical Potency Assessment via In Vitro Enzymatic Assay

The foundational step is to determine the direct inhibitory effect of the compound on PARP1 enzymatic activity. This allows for the calculation of the IC50 value, a key metric of potency. A chemiluminescent assay is a sensitive and reliable method for this purpose.[29]

Principle: The assay measures the PARP1-catalyzed incorporation of biotinylated NAD+ onto histone proteins coated on a microplate. The resulting biotinylated histones are detected with streptavidin-HRP, which generates a light signal upon addition of a chemiluminescent substrate. The signal intensity is directly proportional to PARP1 activity.[29]

cluster_0 Assay Workflow plate 1. Coat Plate with Histones block 2. Block Plate plate->block add_reagents 3. Add Reagents: - PARP1 Enzyme - Activated DNA - Biotin-NAD+ - Inhibitor block->add_reagents incubate 4. Incubate (Enzymatic Reaction) add_reagents->incubate wash1 5. Wash incubate->wash1 add_hrp 6. Add Streptavidin-HRP wash1->add_hrp incubate2 7. Incubate add_hrp->incubate2 wash2 8. Wash incubate2->wash2 add_sub 9. Add Substrate wash2->add_sub read 10. Read Chemiluminescence add_sub->read

Caption: Workflow for the In Vitro PARP1 Chemiluminescent Assay.

Experimental Protocol: In Vitro PARP1 Chemiluminescent Assay

  • Plate Preparation: Coat a 96-well white plate with histone H1. Incubate and wash.

  • Blocking: Add a blocking buffer to each well to prevent non-specific binding and incubate for at least 90 minutes at room temperature.[29] Wash the plate three times with PBST.

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and the comparator inhibitors (Olaparib, etc.) in assay buffer. Include a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" blank.

  • Reaction Setup: Add the diluted inhibitors to the appropriate wells.

  • Reaction Initiation: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer. Add this mix to all wells except the blank. Add assay buffer to the blank wells.

  • Incubation: Incubate the plate for 1 hour at room temperature to allow the enzymatic reaction to proceed.[29]

  • Detection: Wash the plate. Add streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes.[29]

  • Signal Generation: Wash the plate thoroughly. Add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Tier 2: Confirming Intracellular Target Engagement with CETSA

A potent biochemical inhibitor must be able to enter the cell and bind to its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying this target engagement.[30][31][32]

Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability.[33] In CETSA, cells are treated with the inhibitor and then heated. Unbound proteins denature and aggregate, while inhibitor-bound proteins remain soluble. The amount of soluble target protein remaining after heating is quantified, typically by Western blot.[34]

cluster_0 CETSA Workflow treat 1. Treat Intact Cells (Vehicle vs. Inhibitor) heat 2. Heat Aliquots (Temperature Gradient) treat->heat lyse 3. Lyse Cells (Freeze-Thaw) heat->lyse centrifuge 4. Centrifuge (Separate Soluble vs. Precipitated) lyse->centrifuge collect 5. Collect Supernatant (Soluble Fraction) centrifuge->collect wb 6. Analyze by Western Blot (Detect Soluble PARP1) collect->wb plot 7. Plot Melt Curve (Quantify Bands) wb->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or an HRD cancer line) to ~80% confluency. Treat cells with a high concentration (e.g., 10-50x the biochemical IC50) of this compound or a comparator inhibitor. Include a vehicle control (DMSO).

  • Heating: After incubation, harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[32]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a thermal block.

  • Fractionation: Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the protein concentration. Normalize protein amounts and analyze by SDS-PAGE and Western blot using an antibody specific for PARP1. A loading control (e.g., GAPDH) should also be probed.

  • Data Acquisition and Analysis: Quantify the band intensities for PARP1 at each temperature. Plot the percentage of soluble PARP1 relative to the unheated control against temperature to generate a "melting curve." A shift in the curve to higher temperatures for the inhibitor-treated sample compared to the vehicle control confirms target engagement.

Tier 3: Quantifying Functional Efficacy in Cancer Cells

The ultimate measure of an inhibitor's efficacy is its functional impact. This is assessed by measuring its ability to inhibit PARP activity in cells and, consequently, to selectively kill cancer cells with specific vulnerabilities.

A. Cellular PARP Inhibition Assay (PAR-Western Blot)

This assay directly measures the functional inhibition of PARP1/2 in cells by detecting the levels of PARylation following DNA damage.

Experimental Protocol:

  • Cell Treatment: Seed an appropriate cell line (e.g., MCF-7) and allow cells to adhere.

  • Inhibitor Pre-treatment: Pre-treat cells with a serial dilution of this compound or comparators for 1-2 hours.[35]

  • Induce DNA Damage: Induce DNA damage by treating cells with a DNA-damaging agent like hydrogen peroxide (H₂O₂) or MMS for a short period (e.g., 15 minutes).[35][36]

  • Lysis and Western Blot: Immediately lyse the cells and perform a Western blot analysis on the lysates. Probe the membrane with a primary antibody that specifically recognizes PAR polymers. Re-probe for total PARP1 and a loading control.

  • Analysis: A potent inhibitor will show a dose-dependent reduction in the PAR signal in the DNA damage-induced samples compared to the vehicle control.

B. Synthetic Lethality Cell Viability Assay

This assay tests the core therapeutic hypothesis: does the inhibitor selectively kill cancer cells with HRD?

Experimental Protocol:

  • Cell Lines: Use a matched pair of cell lines, one with a defect in an HR gene (e.g., CAPAN-1, which is BRCA2-mutant) and a counterpart that is HR-proficient (e.g., BxPC-3, which is BRCA-wildtype).

  • Cell Seeding: Seed both cell lines in 96-well plates.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of this compound and the comparator inhibitors.

  • Incubation: Incubate the cells for a period of 5-7 days to allow for multiple cell divisions.

  • Viability Measurement: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Analysis: Plot cell viability against inhibitor concentration for each cell line. A successful inhibitor will show significantly greater cytotoxicity (a much lower GI50/IC50) in the HR-deficient cell line compared to the HR-proficient line, demonstrating a synthetic lethal effect.

Summarizing and Interpreting the Benchmarking Data

The data from these experiments should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Comparative Biochemical and Cellular Potency

Compound PARP1 IC50 (nM) CETSA Thermal Shift (ΔTm, °C) at 10 µM Cellular PAR Inhibition IC50 (nM)
7-Methoxy-...-one [Experimental Value] [Experimental Value] [Experimental Value]
Olaparib 1-5 +4.5 10-30
Rucaparib 1.4 +5.2 5-15
Niraparib 2-4 +3.8 5-20
Talazoparib ~1 +6.1 1-5

(Note: Literature values for comparators are approximate and can vary by assay conditions.)

Table 2: Comparative Synthetic Lethality Profile

Compound GI50 in CAPAN-1 (HR-Deficient, nM) GI50 in BxPC-3 (HR-Proficient, nM) Synthetic Lethality Ratio (GI50 HR-Proficient / GI50 HR-Deficient)
7-Methoxy-...-one [Experimental Value] [Experimental Value] [Calculated Value]
Olaparib 10-50 >1000 >20-100x
Talazoparib 1-5 >500 >100x

(Note: Literature values for comparators are approximate and depend on cell lines and assay duration.)

Interpretation: An ideal profile for this compound would be a low nanomolar IC50 in the biochemical assay, a significant thermal shift in CETSA confirming target engagement, potent inhibition of cellular PARylation, and a high synthetic lethality ratio, indicating selective killing of HRD cancer cells. By comparing these values directly to established drugs like Olaparib and the highly potent Talazoparib, researchers can accurately position the novel compound within the therapeutic landscape of PARP inhibitors.

Conclusion

Benchmarking the efficacy of a novel compound like this compound requires a systematic and multi-faceted approach. The framework presented here, progressing from direct enzymatic inhibition to cellular target engagement and functional outcomes, provides a scientifically rigorous pathway for evaluation. By employing these standardized, self-validating protocols and comparing the results against well-characterized inhibitors, drug development professionals can build a comprehensive data package to confidently assess the therapeutic potential of new chemical entities targeting the PARP-mediated DNA damage response pathway.

References

A Technical Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 7-Methoxy-Dihydroisoquinolinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents is increasingly driven by computational methodologies that expedite the identification and optimization of lead compounds. Among these, Quantitative Structure-Activity Relationship (QSAR) modeling stands out as a powerful tool for predicting the biological activity of chemical entities based on their structural features.[1][2][3] This guide provides an in-depth, comparative analysis of QSAR studies as applied to 7-methoxy-dihydroisoquinolinones, a scaffold of significant interest due to the diverse biological activities exhibited by isoquinoline derivatives, including anticancer and enzyme inhibitory properties.[4][5][6][7] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

The Significance of the 7-Methoxy-Dihydroisoquinolinone Scaffold

The isoquinoline core is a prevalent motif in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[7] The dihydroisoquinolinone variant, particularly with methoxy substitutions, has garnered attention for its potential to modulate the activity of various biological targets. The 7-methoxy group, for instance, can influence the molecule's electronic properties and its interactions within a biological target's binding site, potentially enhancing potency and selectivity. Understanding the relationship between the structural attributes of these compounds and their biological effects is paramount for rational drug design.

The QSAR Paradigm: A Step-by-Step Workflow

A typical QSAR modeling workflow is a systematic process that transforms chemical structures and biological data into a predictive model.[3][8][9][10] The robustness of a QSAR model is contingent on the quality of the input data and the rigor of the validation process.[11][12][13]

QSAR_Workflow cluster_0 Data Preparation cluster_1 Descriptor Calculation & Selection cluster_2 Model Building & Validation Data_Collection 1. Data Collection (Chemical Structures & Biological Activity) Structure_Standardization 2. Structure Standardization (2D/3D Conversion, Desalting) Data_Collection->Structure_Standardization Data_Curation 3. Data Curation (Removal of duplicates, error checking) Structure_Standardization->Data_Curation Descriptor_Calculation 4. Descriptor Calculation (Topological, Electronic, Steric, etc.) Data_Curation->Descriptor_Calculation Descriptor_Preprocessing 5. Descriptor Pre-processing (Normalization, Removal of constants) Descriptor_Calculation->Descriptor_Preprocessing Feature_Selection 6. Feature Selection (GA, MLR, etc.) Descriptor_Preprocessing->Feature_Selection Data_Splitting 7. Data Splitting (Training and Test Sets) Feature_Selection->Data_Splitting Model_Generation 8. Model Generation (MLR, PLS, SVM, NN) Data_Splitting->Model_Generation Internal_Validation 9. Internal Validation (Cross-validation) Model_Generation->Internal_Validation External_Validation 10. External Validation (Prediction on Test Set) Internal_Validation->External_Validation Applicability_Domain 11. Applicability Domain Definition External_Validation->Applicability_Domain New_Predictions New_Predictions Applicability_Domain->New_Predictions Predicts activity of new compounds

Caption: A comprehensive workflow for building a robust QSAR model.

PART 1: A Comparative Analysis of QSAR Models for 7-Methoxy-Dihydroisoquinolinones

The selection of an appropriate modeling technique is crucial for the development of a predictive QSAR model. Various linear and non-linear methods can be employed, each with its own set of advantages and limitations.[8]

QSAR Model Description Advantages Disadvantages
Multiple Linear Regression (MLR) A statistical technique that uses several explanatory variables to predict the outcome of a response variable.Simple to interpret, provides a clear mathematical equation.Assumes a linear relationship between descriptors and activity, sensitive to outliers.
Partial Least Squares (PLS) A regression method that can handle multicollinearity in the descriptor data.Robust when descriptors are highly correlated, can handle large datasets.Can be more difficult to interpret than MLR.
Support Vector Machines (SVM) A supervised machine learning algorithm that can be used for both classification and regression challenges.Effective in high-dimensional spaces, versatile due to different kernel functions.Less interpretable, computationally intensive for large datasets.
Artificial Neural Networks (ANN) A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns.Can model complex non-linear relationships, highly flexible.Prone to overfitting, requires a large amount of data for training, "black box" nature.
k-Nearest Neighbors (k-NN) A non-parametric method used for classification and regression.Simple to implement, makes no assumptions about the data distribution.Computationally expensive, sensitive to the choice of 'k' and the distance metric.

PART 2: The Crucial Role of Molecular Descriptors

Molecular descriptors are numerical representations of the chemical and physical characteristics of molecules and are the foundation of any QSAR model.[14] The choice of descriptors is critical and should encompass a range of properties to capture the nuances of structure-activity relationships.[15][16]

Table of Commonly Used Molecular Descriptors in QSAR:

Descriptor Class Examples Information Encoded
Topological (2D) Molecular Connectivity Indices, Wiener Index, Balaban IndexAtomic connectivity and branching.
Electronic HOMO/LUMO energies, Dipole Moment, Partial ChargesElectron distribution and reactivity.
Steric/Geometrical (3D) Molecular Volume, Surface Area, Principal Moments of InertiaSize and shape of the molecule.
Physicochemical LogP (lipophilicity), Molar Refractivity, PolarizabilityHydrophobicity, and bulkiness.
Quantum Chemical Heat of formation, Total energy, Absolute hardnessDetailed electronic structure and stability.[14]

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust and interpretable model.[17][18] Techniques like Genetic Algorithms (GA) or stepwise Multiple Linear Regression (MLR) are often employed for this purpose.

PART 3: Experimental Protocols - The Foundation of a Reliable QSAR Study

The predictive power of a QSAR model is fundamentally dependent on the quality and consistency of the biological data. Therefore, standardized and well-documented experimental protocols are essential.

Protocol 1: Synthesis of 7-Methoxy-Dihydroisoquinolinone Derivatives (A Representative Method)

This protocol is a generalized procedure adapted from the synthesis of related isoquinoline structures.[19][20][21][22]

Step 1: Synthesis of 7-Methoxy-4-methylcoumarin

  • Reflux a mixture of 7-hydroxy-4-methylcoumarin (0.15 mol), methyl iodide (0.45 mol), and anhydrous sodium carbonate (0.225 mol) in 150 mL of methanol for 12 hours with stirring.[21]

  • Remove methanol under vacuum.

  • Treat the solid product with 300 mL of water and neutralize with 15% HCl to remove excess sodium carbonate.

  • Filter the product and recrystallize from aqueous ethanol to yield 7-methoxy-4-methylcoumarin.[21]

Step 2: Bromination

  • Reflux a mixture of 7-methoxy-4-methylcoumarin (10 mmol), N-bromosuccinimide (NBS, 15 mmol), and a catalytic amount of dibenzoyl peroxide in 100 mL of chloroform for 5 hours.[21]

  • Concentrate the chloroform layer under vacuum.

  • Stir the precipitate with 500 mL of warm water to remove succinimide.

  • Filter and recrystallize the product from aqueous ethanol to obtain 3-bromo-7-methoxy-4-methylcoumarin.[21]

Step 3: Conversion to Dihydroisoquinolinone This step would involve a multi-step sequence, likely including reactions such as amination, cyclization, and oxidation, which would need to be optimized for the specific desired dihydroisoquinolinone core.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[4][23]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 7-methoxy-dihydroisoquinolinone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Protocol 3: PARP-1 Inhibition Assay (Colorimetric)

This protocol describes a method to screen for inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[24]

  • Plate Coating: Coat a 96-well microplate with histone H4.

  • Reaction Initiation: To each well, add the test compound (inhibitor), PARP-1 enzyme, and activated DNA. Initiate the PARylation reaction by adding NAD⁺. Incubate for 30 minutes.[24]

  • Reaction Termination: Stop the reaction by washing the microplate with PBS.

  • ELISA Detection:

    • Add an anti-pADPr antibody and incubate.

    • Wash with PBS and add a secondary HRP-conjugated antibody.

    • Wash with PBS and add TMB substrate.

    • Stop the color development with 0.2N HCl.

  • Absorbance Measurement: Measure the optical density at 450 nm. The signal is proportional to the PARylation of histone H4.

Protocol 4: Tankyrase-2 (TNKS2) Inhibition Assay (Chemiluminescent)

This protocol is for measuring the activity of Tankyrase 2 (TNKS2), another member of the PARP family involved in Wnt signaling.[25][26]

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Ribosylation Reaction: Add a master mix containing PARP assay buffer, biotinylated NAD⁺, and DTT to each well. Add the test inhibitor and then the TNKS2 enzyme. Incubate to allow the ribosylation reaction to proceed.[25]

  • Detection:

    • Add streptavidin-HRP to the wells and incubate.

    • Add ELISA ECL substrate to produce chemiluminescence.

  • Signal Measurement: Measure the chemiluminescent signal using a suitable plate reader. The signal is proportional to TNKS2 activity.

PART 4: Comparing QSAR with Alternative In Silico Approaches

While QSAR is a powerful ligand-based drug design method, it is important to understand its position relative to other computational techniques.

InSilico_Methods QSAR QSAR Quantitative Structure-Activity Relationship Ligand-Based Requires a dataset of compounds with known activities Predicts activity based on molecular descriptors Pharmacophore Pharmacophore Modeling Ligand-Based Identifies essential features for biological activity Used for virtual screening and scaffold hopping QSAR:head->Pharmacophore:head Complements Molecular_Docking Molecular Docking Structure-Based Predicts the binding mode and affinity of a ligand to a receptor Requires the 3D structure of the target protein QSAR:head->Molecular_Docking:head Can be used in combination MD_Simulations Molecular Dynamics (MD) Simulations Structure-Based Simulates the movement of atoms and molecules over time Provides insights into binding stability and conformational changes Molecular_Docking:head->MD_Simulations:head Provides starting poses for

Caption: A comparison of QSAR with other in silico drug design methods.

Advantages of QSAR:

  • Predictive Power: Can predict the activity of novel compounds before synthesis.[27]

  • Cost and Time Efficient: Reduces the need for extensive experimental screening.[1]

  • Mechanistic Insights: Can help to understand the relationship between molecular features and biological activity.[27]

Limitations of QSAR:

  • Data Dependency: The quality of the model is highly dependent on the quality and diversity of the training data.[1]

  • Applicability Domain: Predictions are reliable only for compounds that fall within the model's applicability domain.[13]

  • Correlation vs. Causation: A strong correlation does not always imply a causal relationship.

Conclusion

QSAR modeling is an indispensable tool in the rational design of novel 7-methoxy-dihydroisoquinolinone derivatives as potential therapeutic agents. By establishing a quantitative link between chemical structure and biological activity, QSAR enables the prioritization of synthetic efforts and the optimization of lead compounds. This guide has provided a comprehensive overview of the QSAR workflow, a comparison of different modeling techniques, and detailed experimental protocols for data generation. The successful application of these principles, coupled with a critical understanding of the advantages and limitations of the approach, will undoubtedly accelerate the discovery of new and effective drugs based on the 7-methoxy-dihydroisoquinolinone scaffold.

References

The Critical Influence of Methoxy Positional Isomerism: A Head-to-Head Bioactivity Comparison of 7-Methoxy vs. 6-Methoxy Dihydroisoquinolinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Isomerism in Drug Discovery

In the intricate world of medicinal chemistry, the precise positioning of functional groups on a core scaffold can dramatically alter a molecule's biological activity. This principle is powerfully illustrated in the dihydroisoquinolinone family, a privileged scaffold found in numerous biologically active compounds. The seemingly minor shift of a methoxy group from one position to another can be the deciding factor between a potent therapeutic agent and an inactive analogue. This guide provides a detailed, evidence-based comparison of the bioactivity of 7-methoxy versus 6-methoxy dihydroisoquinolinone derivatives, offering insights for researchers and professionals in drug development. While much of the literature focuses on the synergistic effects of 6,7-dimethoxy substitution, this guide delves into the distinct roles of each positional isomer, drawing upon key experimental data to elucidate their differential impacts on biological targets.

The Dihydroisoquinolinone Core: A Versatile Scaffold

The dihydroisoquinolinone skeleton is a fundamental structural motif in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and neuroprotective activities. The aromatic ring of this scaffold is amenable to various substitutions, with methoxy groups being particularly prevalent. These groups can influence a molecule's lipophilicity, metabolic stability, and, most importantly, its interaction with biological targets through hydrogen bonding and steric effects.

Head-to-Head Comparison: The Decisive Role of the 7-Position Methoxy Group

While direct comparative studies on a wide range of biological targets for 6-methoxy versus 7-methoxy dihydroisoquinolinones are not abundant, compelling evidence from structure-activity relationship (SAR) studies on the closely related tetrahydroisoquinoline scaffold provides a clear and decisive insight. Research focused on the development of selective orexin 1 (OX1) receptor antagonists has systematically explored the impact of mono-methoxy substitutions at the 6- and 7-positions.

A pivotal study in this area revealed that 7-substituted tetrahydroisoquinolines are potent antagonists of the OX1 receptor, whereas the corresponding 6-substituted analogues are generally inactive [1][2][3]. This finding underscores the critical importance of the 7-position for this specific biological activity. The orexin system is implicated in various physiological processes, including wakefulness, appetite, and reward pathways, making OX1 antagonists promising candidates for the treatment of addiction and other neurological disorders[4].

Quantitative Bioactivity Data

The following table summarizes the key findings from comparative studies on tetrahydroisoquinoline-based OX1 receptor antagonists, highlighting the stark difference in bioactivity between the 7-methoxy and 6-substituted analogues.

Compound ScaffoldSubstitutionTargetBioactivity (Ke in nM)Reference
Tetrahydroisoquinoline7-MethoxyOrexin 1 (OX1) Receptor23.7[1]
Tetrahydroisoquinoline6-Substituted AnaloguesOrexin 1 (OX1) ReceptorGenerally Inactive[1][3]

Ke : Equilibrium dissociation constant, a measure of the affinity of a ligand for a receptor. A lower Ke value indicates a higher binding affinity.

The data unequivocally demonstrates that the presence of a methoxy group at the 7-position confers potent antagonistic activity at the OX1 receptor, while substitution at the 6-position fails to elicit a comparable effect. This strongly suggests that the 7-position is a key interaction point within the receptor's binding pocket.

Experimental Protocols: Elucidating Bioactivity

To ensure the scientific integrity and reproducibility of these findings, it is crucial to understand the experimental methodologies employed. The following protocols are based on those described in the key reference studies.

Calcium Mobilization Assay for Orexin Receptor Antagonism

This assay is a common method to determine the potency of receptor antagonists by measuring their ability to inhibit the downstream signaling of the receptor upon activation by its natural ligand.

Principle: The orexin 1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, leads to an increase in intracellular calcium concentration. This assay measures the change in intracellular calcium levels in response to the orexin A peptide in the presence and absence of the test compounds.

Step-by-Step Protocol:

  • Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing the human orexin 1 receptor are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

  • Compound Addition: The test compounds (7-methoxy or 6-methoxy dihydroisoquinolinone derivatives) are added to the wells at various concentrations and incubated for 15-30 minutes.

  • Agonist Stimulation: The natural ligand, orexin A, is added to the wells to stimulate the receptors.

  • Fluorescence Measurement: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the orexin A-induced calcium mobilization. The data is fitted to a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration), which is then used to determine the Ke value.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Orexin 1 Receptor Signaling Pathway

Orexin_Signaling OrexinA Orexin A OX1R Orexin 1 Receptor (OX1R) OrexinA->OX1R Activates Gq Gq Protein OX1R->Gq Activates Antagonist 7-Methoxy Dihydroisoquinolinone (Antagonist) Antagonist->OX1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Orexin 1 Receptor Signaling Pathway and Point of Inhibition.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Assay_Workflow A Seed OX1R-expressing CHO cells in 96-well plate B Incubate with calcium-sensitive dye A->B C Add test compounds (7-methoxy vs. 6-methoxy derivatives) B->C D Stimulate with Orexin A C->D E Measure fluorescence change (FLIPR) D->E F Analyze data and calculate Ke values E->F

Caption: Workflow for the Calcium Mobilization Assay.

Broader Context and Future Directions

While the data on orexin receptor antagonism provides a clear distinction between the 6- and 7-methoxy isomers, it is important to acknowledge that this is one specific biological target. The broader landscape of dihydroisoquinolinone bioactivity is often dominated by 6,7-dimethoxy substituted derivatives, which have shown promise as phosphodiesterase (PDE) inhibitors and in reversing multidrug resistance in cancer. The synergistic effect of having methoxy groups at both positions appears to be beneficial for these activities.

Future research should aim to conduct more direct head-to-head comparisons of 6-methoxy and 7-methoxy dihydroisoquinolinones against a wider range of biological targets, such as PARP and various kinases. This would provide a more comprehensive understanding of the structure-activity relationships and guide the rational design of more potent and selective drug candidates.

Conclusion

The positional isomerism of a methoxy group on the dihydroisoquinolinone scaffold has a profound impact on its biological activity. The compelling evidence from studies on orexin 1 receptor antagonists demonstrates that the 7-methoxy substitution is critical for potent activity, while the 6-methoxy analogue is largely inactive. This highlights the importance of meticulous SAR studies in drug discovery and provides a clear directive for the design of future dihydroisoquinolinone-based therapeutics targeting the orexin system. For researchers in the field, this guide underscores a crucial design principle: when it comes to the dihydroisoquinolinone scaffold, the 7-position is a hotspot for achieving potent biological activity.

References

Safety Operating Guide

7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust and reliable protocols are the bedrock of reproducible science. This extends beyond the bench to the essential, yet often overlooked, procedures for chemical waste management. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one. The procedures outlined here are designed to be self-validating, ensuring that each step logically builds a framework of safety and compliance.

Section 1: Hazard Assessment and Characterization

Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a heterocyclic compound that, while not classified as acutely toxic, presents definite risks that mandate careful handling.

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical.[1] The primary hazards include:

  • Skin Irritation (Category 2) [2]

  • Serious Eye Irritation (Category 2A) [2]

  • Specific target organ toxicity — single exposure (Category 3), affecting the Respiratory system [2]

Therefore, all waste containing this compound, whether in pure form, as a residue on labware, or in solution, must be treated as hazardous chemical waste . It must never be disposed of down the drain or in regular trash.[3][4] Discharging such chemicals into sewer systems can interfere with wastewater treatment processes and harm aquatic life.[5]

Table 1: Hazard Profile and Protective Measures
Hazard ClassificationGHS StatementRequired Personal Protective Equipment (PPE) & Controls
Skin Irritation (Cat. 2)H315: Causes skin irritationChemical-resistant gloves (Nitrile or Neoprene), Lab coat[2]
Eye Irritation (Cat. 2A)H319: Causes serious eye irritationTightly fitting safety goggles or face shield[2][5]
Respiratory Irritation (Cat. 3)H335: May cause respiratory irritationUse only in a well-ventilated area, preferably a chemical fume hood[2][6]

Section 2: Waste Segregation - The Principle of Incompatibility

The foundational principle of chemical waste management is segregation. Mixing incompatible waste streams can trigger violent reactions, release toxic gases, or generate excessive heat.[7] The causality is simple: preventing unintended chemistry in the waste container is as critical as preventing it in the reaction flask.

This compound waste should be segregated as follows:

  • Solid Waste: If disposing of the pure, solid compound or contaminated materials (e.g., weigh boats, contaminated gloves, paper towels), collect it in a designated container for solid organic chemical waste.

  • Liquid Waste: If the compound is in a non-halogenated organic solvent, it should be collected in a designated "Non-Halogenated Organic Waste" container. Do not mix with halogenated solvents, as this complicates the final disposal process and increases costs.

  • Aqueous Waste: If dissolved in an aqueous solution, collect it as hazardous aqueous waste. Do not pour it down the drain, regardless of the concentration.[7]

Crucially, never mix this waste with:

  • Acids or Bases[7]

  • Oxidizing or Reducing Agents[7]

  • Water-reactive or Air-reactive materials[8]

Section 3: Step-by-Step Disposal Protocol

This protocol ensures a safe and compliant pathway from waste generation to final disposal.

Container Selection and Preparation
  • Select a Compatible Container: Choose a container made of a material that will not react with the waste. For most organic solvents and solids, a high-density polyethylene (HDPE) or glass container is appropriate.[9][10] The original product container, if empty, is often a suitable choice.[10]

  • Inspect the Container: Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof screw cap.[7][11]

  • Prepare for Use: The container must be clean and dry before the first addition of waste.

Waste Accumulation in a Satellite Accumulation Area (SAA)

A Satellite Accumulation Area (SAA) is a designated location at or near the point of waste generation, under the direct control of laboratory personnel.[7][12]

  • Don Appropriate PPE: Before handling the waste, put on the PPE detailed in Table 1 (goggles, lab coat, gloves).

  • Perform Transfers in a Fume Hood: To prevent inhalation of dust or vapors, conduct all waste transfers inside a certified chemical fume hood.[13]

  • Label the Container Immediately: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" [12][13]

    • The full chemical name(s) of all components (e.g., "Waste this compound in Methanol"). Do not use abbreviations or chemical formulas.[10]

    • The approximate percentage of each component.[11]

  • Add Waste Carefully: Use a funnel to add liquid waste to prevent spillage on the exterior of the container.[8] Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]

  • Keep the Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[7][11] This is a critical safety and regulatory requirement to prevent the release of vapors.

Storage and Final Disposal
  • Store in SAA: Store the sealed and labeled waste container within your designated SAA. The SAA should be in a secondary containment tray to control potential leaks.

  • Arrange for Pickup: Once the container is full (or after a maximum accumulation time, typically 6-12 months for SAAs), arrange for its removal.[3][7] This is done by contacting your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[6] You will need to complete a hazardous material pickup request form.[11]

  • Final Disposal Method: The designated disposal vendor will transport the waste for final destruction, typically via controlled incineration at a licensed chemical destruction plant.[5]

Section 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (Pure solid, solution, or contaminated material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always First characterize Characterize Waste Is it hazardous? segregate Segregate Waste Stream (Solid, Non-Halogenated, Aqueous) characterize->segregate Yes, per SDS ppe->characterize container Select & Inspect Compatible Container segregate->container label Label Container: 'HAZARDOUS WASTE' + Full Chemical Names container->label accumulate Accumulate in SAA (in Fume Hood, <90% full, keep container closed) label->accumulate store Store in Secondary Containment in SAA accumulate->store request Request Pickup from EH&S or Licensed Vendor store->request Container Full or Time Limit Reached end_node Proper Final Disposal (Incineration) request->end_node

Caption: Decision workflow for the safe disposal of this compound.

Section 5: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Assess and Equip: For a small spill, and only if you are trained to do so, don full PPE (respirator, chemical splash goggles, gloves, lab coat).

  • Contain and Clean: Cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb a solvent spill.[5]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Label the spill cleanup waste as "Hazardous Waste" and dispose of it through the chemical waste program.

For large spills, evacuate the area, close the doors, and contact your institution's emergency response team or EH&S office immediately.

References

Personal protective equipment for handling 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Handling and Safety Guide: 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that novel compounds are handled with the utmost safety and efficacy. This guide provides essential, field-proven procedures for the safe handling of this compound (CAS No. 22246-04-4), a quinoline derivative often utilized as a pharmaceutical intermediate.[1] The protocols herein are designed to be a self-validating system, prioritizing risk mitigation from initial handling to final disposal.

Hazard Assessment and Toxicological Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not extensively detailed in public literature, a robust safety protocol can be established by analyzing its structural class. It belongs to the family of isoquinolinones. The parent compound, 3,4-dihydroisoquinolin-1(2H)-one, is classified with GHS warnings indicating it may be harmful if swallowed, cause skin and eye irritation, and potentially cause respiratory irritation.[2] Similar isoquinoline derivatives are also known to be irritants.[3][4] Therefore, a cautious approach assuming moderate toxicity and irritant properties is scientifically prudent and forms the basis for the following recommendations.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist but a critical component of risk management. The following multi-layered approach ensures comprehensive protection. A general hazard assessment is the first step in any laboratory procedure to determine potential hazards and select the appropriate PPE.[5]

Primary Engineering Controls: The First Line of Defense

Your most critical piece of safety equipment is not wearable. All operations involving the handling of solid this compound or its solutions must be conducted within a certified chemical fume hood. This engineering control is fundamental to preventing the inhalation of aerosols, vapors, or dust.[4][6]

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[3] Therefore, robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant, tightly fitting chemical safety goggles with side-shields must be worn at all times.[5][7]

  • Recommended for High-Risk Operations: When handling larger quantities (>1g) or performing procedures with a high splash potential (e.g., solvent transfers, heating), a full-face shield should be worn over safety goggles.[8] This provides an essential secondary barrier for the entire face.

Skin and Body Protection

Protecting the skin from direct contact is crucial to prevent potential irritation.[3][9]

  • Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[5][10] Given that this compound is a nitrogen-containing heterocycle, prolonged or direct contact should be avoided.

    • Best Practice: Double-gloving provides an additional layer of safety. If the outer glove becomes contaminated, it can be removed without exposing the skin.

    • Technique: Always inspect gloves for defects before use.[6][8] Use proper removal techniques to avoid touching the outer surface of the contaminated glove with bare hands, and wash hands thoroughly after removal.[4][8]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required. This protects your personal clothing and underlying skin from contamination.[5]

  • General Apparel: Long pants and fully enclosed, chemical-resistant shoes are mandatory personal attire in the laboratory.[5][6]

Respiratory Protection

When working within a properly functioning fume hood, specific respiratory protection is typically not necessary. However, in the event of an engineering control failure or a significant spill, respiratory protection is vital.

  • Contingency: For emergency situations like spill cleanup, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter should be used.[7]

Table 1: PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid (<1g) Safety GogglesSingle Nitrile GlovesLab CoatNot Required (in Fume Hood)
Solution Preparation/Transfer Safety GogglesDouble Nitrile GlovesLab CoatNot Required (in Fume Hood)
Large Scale Handling (>1g) Face Shield over GogglesDouble Nitrile GlovesLab CoatNot Required (in Fume Hood)
Spill Cleanup Face Shield over GogglesHeavy-duty Nitrile GlovesChemical-resistant ApronNIOSH-approved Respirator

Safe Handling and Operational Workflow

A systematic workflow minimizes the risk of exposure and contamination.

Step-by-Step Protocol: Weighing and Solubilization
  • Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clean and uncluttered.[6] Prepare all necessary equipment (spatula, weigh boat, beaker, solvent).

  • Don PPE: Put on your lab coat, safety goggles, and nitrile gloves as specified in Table 1.

  • Handling the Compound:

    • Perform all manipulations deep within the fume hood.

    • Carefully transfer the desired amount of this compound from the stock bottle to a weigh boat. Avoid creating dust.[4]

    • Record the weight and carefully transfer the solid to the designated vessel for dissolution.

  • Cleanup:

    • Wipe down the spatula and any surfaces with a damp cloth or towel to collect any residual dust.

    • Dispose of the weigh boat and cleaning materials as hazardous waste.

  • Doff PPE: Remove gloves using the proper technique, followed by your lab coat. Wash hands thoroughly with soap and water.[4][6]

G cluster_prep Preparation Phase cluster_handling Execution Phase cluster_post Post-Handling Phase prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Required PPE (Goggles, Gloves, Coat) prep_area->don_ppe handle_compound 3. Handle Compound (Weighing & Transfer) don_ppe->handle_compound cleanup_area 4. Decontaminate Area & Equipment handle_compound->cleanup_area dispose_waste 5. Dispose of Waste (Hazardous) cleanup_area->dispose_waste doff_ppe 6. Doff PPE dispose_waste->doff_ppe wash_hands 7. Wash Hands doff_ppe->wash_hands

Caption: Logical workflow for safely handling this compound.

Spill Management and Disposal Plan

Accidents require a prepared, systematic response to mitigate harm.

Spill Management
  • Immediate Action: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[7]

  • Containment: For small spills, cover with an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Cleanup: Wearing the full suite of PPE outlined for spill cleanup in Table 1, carefully sweep the absorbent material into a designated, sealable container for hazardous waste.[8]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Waste Disposal

Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Classification: All this compound waste, including contaminated PPE, absorbents, and empty containers, must be treated as hazardous chemical waste.[8]

  • Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: The final disposal must be conducted through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4][11] Under no circumstances should this chemical or its containers be disposed of down the drain. [4][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 2
7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.